Plinabulin-d1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H20N4O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-/i10D |
InChIキー |
UNRCMCRRFYFGFX-JTSGUJNOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Plinabulin's Core Mechanism of Action: A Technical Guide for Researchers
Executive Summary: Plinabulin is an investigational, first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) with a differentiated, multi-faceted mechanism of action.[1][2][3] It is currently under development as both a direct anti-cancer agent and a preventative treatment for chemotherapy-induced neutropenia (CIN).[1][2][4] Its core mechanism is twofold: direct cytotoxicity to cancer cells through the disruption of microtubule dynamics and potent, indirect anti-tumor effects via the activation of the innate and adaptive immune systems. This is primarily achieved through the release of the immune defense protein Guanine (B1146940) Nucleotide Exchange Factor-H1 (GEF-H1).[1][3][4][5][6][7][8][9] For CIN, Plinabulin acts through a mechanism distinct from Granulocyte Colony-Stimulating Factor (G-CSF), involving the preservation of hematopoietic stem and progenitor cells (HSPCs).[3][4][6][10][11] This guide provides an in-depth technical overview of Plinabulin's molecular and cellular mechanisms, supported by quantitative data and key experimental methodologies.
Core Mechanism I: Direct Anti-Tumor Effects via Microtubule Destabilization
Plinabulin's direct anti-cancer activity stems from its function as a microtubule-targeting agent.[12] Unlike taxanes, which stabilize microtubules, Plinabulin acts as a potent destabilizer.
Binding to β-Tubulin
Plinabulin binds to the β-tubulin subunit in αβ-tubulin heterodimers, specifically at or near the colchicine-binding site.[1][12][13][14][15] However, its binding kinetics and interaction with the tubulin pocket are distinct from colchicine (B1669291) and other tubulin-targeting agents, contributing to its unique biological activity and tolerability profile.[1][4][12] This interaction is reversible and transient, preventing the apo (unbound) structure of tubulin from being altered.[4]
Inhibition of Tubulin Polymerization
By binding to tubulin heterodimers, Plinabulin prevents their polymerization into functional microtubules.[12][13][16] This disruption of microtubule dynamics is a critical upstream event that triggers several downstream anti-tumor effects. In cell-free assays, Plinabulin has been shown to inhibit microtubule formation more potently than colchicine.[16]
Cellular Consequences
The disruption of the microtubule cytoskeleton has profound effects on rapidly dividing cancer cells:
-
Mitotic Arrest: It prevents the formation of a functional mitotic spindle, leading to cell cycle arrest.[2]
-
Apoptosis: The inability to complete mitosis triggers programmed cell death (apoptosis), contributing directly to cancer cell killing.[2][12][14][17]
-
Vascular Disruption: Plinabulin acts as a vascular disrupting agent (VDA) by targeting the endothelial cells of tumor blood vessels, leading to a reduction in tumor blood flow and subsequent nutrient starvation of the tumor.[2][12][13][18]
Core Mechanism II: Immune Modulation via GEF-H1 Activation
Beyond its direct cytotoxic effects, Plinabulin's most innovative feature is its ability to modulate the tumor microenvironment and activate a durable anti-cancer immune response.
GEF-H1 Release and Signaling
Microtubules act as a scaffold that sequesters and inactivates the guanine nucleotide exchange factor GEF-H1. Plinabulin-induced microtubule destabilization leads to the release and activation of GEF-H1.[1][3][4][5][6][7] Activated GEF-H1 then triggers a downstream signaling cascade, prominently involving the JNK (c-Jun N-terminal kinase) pathway.[12][17][19][20]
Dendritic Cell Maturation and T-Cell Activation
The GEF-H1/JNK signaling pathway is critical for the maturation of dendritic cells (DCs), the most potent antigen-presenting cells (APCs) in the immune system.[1][3][4][6][7][11][19] Mature DCs are more effective at presenting tumor antigens to T-cells. This enhanced antigen presentation leads to the activation of tumor antigen-specific T-cells, which can then identify and eliminate cancer cells, resulting in a durable anti-cancer benefit.[1][4][5][6][11]
Macrophage Polarization
In addition to its effects on DCs, Plinabulin promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumoral M1 phenotype.[12][20][21] This process involves increased expression of co-stimulatory molecules and pro-inflammatory cytokines, further shifting the tumor microenvironment from an immunosuppressive to an immune-active state.[12][20]
Mechanism in Chemotherapy-Induced Neutropenia (CIN)
Plinabulin's mechanism for preventing CIN is fundamentally different from that of G-CSF-based therapies, which stimulate the production of neutrophils.[4][10][22]
-
Preservation of HSPCs: Plinabulin is proposed to exert a protective effect on hematopoietic stem/progenitor cells (HSPCs) in the bone marrow during chemotherapy.[3][4][6][10][11] This action helps to maintain the pool of cells necessary for generating new neutrophils.
-
Early Onset of Action: This mechanism provides protection during the first week after chemotherapy, a period where G-CSF has limited efficacy.[1][3][4]
-
G-CSF Independence: Plinabulin alleviates neutropenia induced by various chemotherapy classes without affecting bone marrow or blood G-CSF levels.[10][22]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Plinabulin.
Table 1: In Vitro and Preclinical Activity of Plinabulin
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| IC₅₀ (Tubulin Polymerization) | 2.4 µM | Cell-free microtubule protein | [16] |
| IC₅₀ (Cell Viability) | 9.8 nM | HT-29 Colon Cancer Cells |[13] |
Table 2: Clinical Efficacy of Plinabulin in EGFR Wild-Type NSCLC (Phase 3 DUBLIN-3 Trial)
| Endpoint | Plinabulin + Docetaxel | Docetaxel + Placebo | Hazard Ratio (95% CI) / P-value | Reference |
|---|---|---|---|---|
| Overall Survival (OS) | - | - | 0.82 (0.68-0.99); P = .0399 | [21] |
| Median Progression-Free Survival (PFS) | 3.3 months | 2.8 months | 0.79 (0.66-0.96); P = .0174 | [21] |
| Overall Response Rate (ORR) | 14% | 9% | P = .0404 |[21] |
Table 3: Clinical Efficacy in CIN Prevention (vs. Placebo or Pegfilgrastim)
| Endpoint | Plinabulin | Comparator | P-value | Trial / Reference |
|---|---|---|---|---|
| Grade 4 Neutropenia | 17% | 40% (Placebo) | P = .02 | DUBLIN-3 /[23] |
| Mean Duration of Severe Neutropenia (DSN) | 0.43 days | 1.32 days (Placebo) | P < .0001 | DUBLIN-3 /[23] |
| Bone Pain Score Difference | - | - | P = .01 (vs. Pegfilgrastim) | PROTECTIVE-1 /[24] |
| Febrile Neutropenia | 0% | 1.9% (Pegfilgrastim) | - | PROTECTIVE-1 /[24] |
Key Experimental Methodologies
Tubulin Polymerization Assay
This assay quantitatively measures the effect of a compound on microtubule formation in a cell-free system.
-
Protocol: Purified microtubule protein (MTP) is incubated in a polymerization buffer containing GTP at 37°C. The formation of microtubules increases the turbidity of the solution. Plinabulin or a vehicle control (DMSO) is added at various concentrations. The change in turbidity is monitored over time by measuring absorbance at 340 nm using a spectrophotometer. The IC₅₀ is calculated as the concentration of Plinabulin that inhibits the polymerization rate by 50% compared to the vehicle control.[16]
Dendritic Cell (DC) Maturation Assay
This assay assesses the ability of Plinabulin to induce a mature, immune-stimulatory phenotype in dendritic cells.
-
Protocol: Immature DC cell lines (e.g., XS106) or bone marrow-derived DCs are cultured. The cells are treated with Plinabulin (e.g., 200-1000 nM), a positive control (e.g., LPS), or a vehicle control for a specified period (e.g., 48 hours).[12] After incubation, cells are harvested and stained with fluorescently-labeled antibodies against DC maturation markers, such as CD80, CD86, and MHC-II. The expression levels of these markers are then quantified using multi-color flow cytometry. An increase in the percentage of cells expressing these markers, or an increase in their mean fluorescence intensity (MFI), indicates DC maturation.[25]
References
- 1. onclive.com [onclive.com]
- 2. What is Plinabulin used for? [synapse.patsnap.com]
- 3. BeyondSpring Pharmaceuticals Receives Complete Response Letter from the FDA for Plinabulin New Drug Application for Prevention of Chemotherapy-Induced Neutropenia (CIN) | BeyondSpring [beyondspringpharma.com]
- 4. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. BeyondSpring Announces Final Positive Data from the PROTECTIVE-1 Phase 3 CIN Program of Plinabulin as a Single Agent Compared to Pegfilgrastim at the American Society of Clinical Oncology (ASCO) Annual Meeting - BioSpace [biospace.com]
- 7. BeyondSpring R&D Day Highlights New Plinabulin Development Strategy for Cancer and Updates for SEED Therapeutics | Nasdaq [nasdaq.com]
- 8. Data for BeyondSpring’s Lead Asset, Plinabulin, for Chemotherapy-Induced Neutropenia (CIN) Prevention Shows Differentiated Profile Compared with G-CSF and Adds Additional Protection to G-CSF - BioSpace [biospace.com]
- 9. GEF-H1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Plinabulin Improves Survival in Subset of Patients With Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 15. beyondspringpharma.com [beyondspringpharma.com]
- 16. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. curetoday.com [curetoday.com]
- 19. onclive.com [onclive.com]
- 20. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. cancernetwork.com [cancernetwork.com]
- 23. targetedonc.com [targetedonc.com]
- 24. Efficacy of Plinabulin vs Pegfilgrastim for Prevention of Docetaxel-Induced Neutropenia in Patients With Solid Tumors: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Plinabulin-d1: A Technical Guide to a Deuterated Microtubule-Targeting Agent with Enhanced Pharmacokinetics and Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plinabulin-d1 (also known as MBRI-001) is a deuterated analog of Plinabulin (B1683793), a novel microtubule-targeting agent with a dual mechanism of action encompassing direct anti-tumor effects and immune system activation. The strategic incorporation of deuterium (B1214612) in this compound was designed to improve the pharmacokinetic profile of the parent compound, potentially leading to enhanced therapeutic efficacy and a better safety profile. This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, comparative preclinical data against Plinabulin, and detailed experimental protocols for its characterization.
Introduction
Plinabulin is a synthetic analog of the natural product Phenylahistin, which disrupts microtubule dynamics by binding to the colchicine-binding site on β-tubulin.[1] This interaction leads to the destabilization of microtubules, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[2] Uniquely, Plinabulin also acts as a selective immunomodulating microtubule-binding agent (SIMBA) by triggering the release of the guanine (B1146940) nucleotide exchange factor-H1 (GEF-H1) from microtubules.[3] This event initiates a signaling cascade that results in the maturation of dendritic cells (DCs), crucial antigen-presenting cells for initiating an anti-tumor immune response.[3][4]
Despite its promising therapeutic activities, the pharmacokinetic properties of Plinabulin presented an area for potential improvement.[5] this compound was developed by introducing deuterium, a stable isotope of hydrogen, at a specific position in the molecule. This modification is intended to alter the metabolic rate of the compound, a strategy known as the "deuterium kinetic isotope effect," which can lead to improved pharmacokinetic parameters such as a longer half-life and increased exposure.[5] This guide will delve into the technical details of this compound, providing a comprehensive resource for researchers in the field of oncology and drug development.
Chemical Synthesis and Characterization
The synthesis of this compound involves a multi-step process that parallels the synthesis of Plinabulin, with the key difference being the introduction of a deuterium atom.
Experimental Protocol: Synthesis of this compound (MBRI-001)
A detailed, step-by-step synthesis protocol for this compound has been developed, though specific proprietary details may vary between manufacturers. The general approach involves the following key steps:
-
Starting Material Preparation: The synthesis typically begins with commercially available, deuterated starting materials to ensure the precise incorporation of deuterium at the desired molecular position.
-
Core Moiety Assembly: The core diketopiperazine structure is assembled through a series of condensation and cyclization reactions.
-
Side Chain Introduction: The characteristic side chains of Plinabulin are introduced through specific chemical reactions.
-
Purification and Characterization: The final product is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The structure and purity of this compound are confirmed using analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and elemental analysis.[5]
Mechanism of Action
This compound shares the same mechanism of action as its parent compound, Plinabulin. Its effects are twofold: direct cytotoxicity through microtubule disruption and immunomodulation via dendritic cell maturation.
Microtubule Destabilization
This compound binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and leads to the destabilization of the microtubule network.[6] This disruption of the cytoskeleton interferes with critical cellular processes, most notably mitosis, resulting in cell cycle arrest and apoptosis of cancer cells.[2]
Immune Activation via GEF-H1 Signaling
A key and differentiating aspect of Plinabulin's mechanism is its ability to modulate the immune system. By binding to tubulin, this compound triggers the release of GEF-H1, a RhoA-specific guanine nucleotide exchange factor that is normally sequestered by microtubules.[3] Once released, GEF-H1 activates a downstream signaling cascade, primarily through the c-Jun N-terminal kinase (JNK) pathway, which is crucial for the maturation of dendritic cells.[4] Mature dendritic cells are more effective at presenting tumor antigens to T cells, thereby initiating a robust and specific anti-tumor immune response.[4]
Signaling Pathway of this compound-Induced Dendritic Cell Maturation
Caption: this compound induced GEF-H1 signaling cascade leading to dendritic cell maturation.
Comparative Preclinical Data: this compound vs. Plinabulin
Preclinical studies have been conducted to compare the pharmacokinetic and pharmacodynamic properties of this compound (MBRI-001) with its non-deuterated counterpart, Plinabulin.
Pharmacokinetics
In vivo studies in rats have demonstrated that this compound exhibits a more favorable pharmacokinetic profile compared to Plinabulin.[7] this compound was found to be more stable in liver microsomes in vitro, suggesting a slower rate of metabolic degradation.[7] This translates to improved pharmacokinetic parameters in vivo, as summarized in the table below.
| Pharmacokinetic Parameter | Plinabulin (3 mg/kg, IV in rats) | This compound (MBRI-001) | Reference |
| Half-life (t½) | 0.70 ± 0.13 h | Longer half-life reported | [7] |
| Clearance (CL) | 1.34 ± 0.20 L/h/kg | Lower clearance reported | [7] |
| Area Under the Curve (AUC) | 1337.12 ± 193.56 h*µg/L | Higher exposure reported | [7] |
| In Vitro Stability (Rat Liver Microsomes) | Less stable | More stable | [7] |
Note: Direct comparative quantitative values for this compound from the same study were not fully available in the public domain at the time of this writing. The table reflects qualitative improvements reported in the literature.
In Vitro Anti-proliferative Activity
The anti-proliferative activities of Plinabulin and this compound have been evaluated against various cancer cell lines. The results indicate that this compound retains potent anti-cancer activity, with IC50 values in the nanomolar range, comparable to or even slightly better than Plinabulin in some cell lines.[2]
| Cell Line | Plinabulin IC50 (nM) | This compound (MBRI-001) IC50 (nM) | Reference |
| HCCLM3 (Hepatocellular Carcinoma) | 7.24 | 5.58 | [2] |
| Bel-7402 (Hepatocellular Carcinoma) | 11.73 | 5.70 | [2] |
Tubulin Polymerization Inhibition
Both Plinabulin and this compound have been shown to inhibit tubulin polymerization to a similar extent, confirming that the deuteration does not negatively impact the primary mechanism of action.[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Reagent Preparation:
-
Purified tubulin (e.g., from porcine brain) is reconstituted in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[8]
-
GTP is added to a final concentration of 1 mM to initiate polymerization.[8]
-
A fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules can be included to monitor polymerization by fluorescence.[8]
-
-
Assay Procedure:
-
The tubulin solution is incubated with various concentrations of this compound or a vehicle control in a 96-well plate.[9]
-
The plate is incubated at 37°C to allow for polymerization.[9]
-
The change in turbidity (light scattering at 340 nm) or fluorescence is measured over time using a plate reader.[8][9]
-
-
Data Analysis:
-
The rate of polymerization is determined from the slope of the linear portion of the polymerization curve.
-
The IC50 value, representing the concentration of the compound that inhibits polymerization by 50%, is calculated.
-
Experimental Workflow for Tubulin Polymerization Assay
Caption: A simplified workflow for the in vitro tubulin polymerization assay.
In Vivo Anti-tumor Efficacy
In xenograft models of human cancer, this compound has demonstrated potent anti-tumor activity that is comparable to that of Plinabulin.[6] These studies confirm that the improved pharmacokinetic profile of this compound translates to effective tumor growth inhibition in a preclinical setting.
Immunomodulatory Activity: Dendritic Cell Maturation
The ability of this compound to induce dendritic cell (DC) maturation is a critical component of its anti-cancer activity. This can be assessed by measuring the upregulation of specific cell surface markers on DCs following treatment.
Experimental Protocol: Dendritic Cell Maturation Assay
This protocol outlines a method to assess DC maturation using flow cytometry.
-
DC Culture:
-
Immature DCs are generated from bone marrow precursors or isolated from peripheral blood.
-
The cells are cultured in appropriate media supplemented with cytokines (e.g., GM-CSF and IL-4).
-
-
Treatment:
-
Immature DCs are treated with various concentrations of this compound, a positive control (e.g., lipopolysaccharide, LPS), or a vehicle control for a specified period (e.g., 24-48 hours).[10]
-
-
Flow Cytometry Staining:
-
Data Acquisition and Analysis:
-
The stained cells are analyzed using a flow cytometer to quantify the percentage of cells expressing the maturation markers and the mean fluorescence intensity (MFI) of each marker.[10]
-
An increase in the expression of these markers indicates DC maturation.
-
Logical Relationship of Dendritic Cell Maturation Analysis
Caption: Logical flow for assessing this compound-induced dendritic cell maturation.
Conclusion
This compound represents a promising advancement in the development of microtubule-targeting agents. By leveraging the deuterium kinetic isotope effect, this compound demonstrates an improved pharmacokinetic profile compared to its parent compound, Plinabulin, while retaining its potent dual-action mechanism of direct anti-tumor cytotoxicity and immune activation. The preclinical data summarized in this guide highlight its potential as a valuable therapeutic candidate for various cancers. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the properties and applications of this novel deuterated compound. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GEF-H1 Transduces FcεRI Signaling in Mast Cells to Activate RhoA and Focal Adhesion Formation during Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo pharmacokinetic and pharmacodynamic study of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Plinabulin-d1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plinabulin (B1683793), a novel microtubule-targeting agent, and its deuterated analog, Plinabulin-d1 (also known as MBRI-001), have demonstrated significant potential in oncology. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical data of this compound. By incorporating a deuterium (B1214612) atom, this compound exhibits an improved pharmacokinetic profile compared to its parent compound, offering potential advantages in clinical applications. This document is intended to serve as a detailed resource for researchers and professionals involved in the discovery and development of next-generation cancer therapeutics.
Chemical Structure
Plinabulin is a synthetic analog of the natural product Phenylahistin. This compound is a deuterated version of Plinabulin, where a specific hydrogen atom is replaced by its heavy isotope, deuterium. This single atomic substitution has been shown to positively impact the metabolic stability of the molecule.
Chemical Name: (3Z,6Z)-6-(benzylidene-d1)-3-((1-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione
Molecular Formula: C₂₀H₂₁DN₄O₂
Molecular Weight: 353.43 g/mol
The chemical structures of Plinabulin and this compound are presented below. The position of the deuterium atom in this compound is on the benzylidene group.
Figure 1: Chemical Structures of Plinabulin and this compound (MBRI-001)
Caption: Chemical structures of Plinabulin and its deuterated analog, this compound (MBRI-001).
Note: As a text-based AI, I cannot generate images directly. The DOT script above is a placeholder representation. A visual representation would show the standard chemical structure for Plinabulin and the same structure for this compound with a "D" symbol replacing one of the hydrogens on the benzylidene ring.
Synthesis of this compound (MBRI-001)
The synthesis of this compound is a multi-step process. A library of deuterated and fluorine-substituted plinabulin derivatives has been synthesized for structure-activity relationship studies.[1][2][3] The overall synthesis of MBRI-001 has been reported as an eight-step linear process with a total yield of 11%.
Experimental Protocol: General Synthetic Scheme
While the detailed step-by-step protocol with specific reagents and conditions for each of the eight steps is proprietary and not fully disclosed in the public literature, the general approach involves the synthesis of the piperazine-2,5-dione core followed by condensations to introduce the benzylidene and imidazolylmethylene moieties. The deuterated benzylidene group is introduced using a deuterated benzaldehyde (B42025) derivative in the appropriate condensation step.
General Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of this compound.
The final product and intermediates are characterized by High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm their identity and purity.[4][5]
Mechanism of Action
Plinabulin and this compound exert their anticancer effects through a distinct mechanism of action that involves the disruption of microtubule dynamics and the activation of downstream signaling pathways that modulate the immune system.
Microtubule Destabilization
Plinabulin binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Immune System Activation
The destabilization of microtubules by Plinabulin leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[7] Activated GEF-H1 triggers a downstream signaling cascade, primarily through the c-Jun N-terminal kinase (JNK) pathway.[6] This signaling cascade results in the maturation of dendritic cells, which are potent antigen-presenting cells. Mature dendritic cells then activate T-cells, leading to an enhanced anti-tumor immune response.
Signaling Pathway of Plinabulin:
Caption: Signaling pathway initiated by Plinabulin leading to an anti-tumor immune response.
Quantitative Data
The deuteration of Plinabulin to form this compound was designed to improve its pharmacokinetic properties. Preclinical studies have shown that MBRI-001 exhibits enhanced metabolic stability and a more favorable pharmacokinetic profile compared to the parent compound.
In Vitro Cytotoxicity
Both Plinabulin and this compound demonstrate potent cytotoxic activity against a range of human cancer cell lines. Comparative studies have shown that MBRI-001 is more potent than Plinabulin in certain cell lines.
| Cell Line | Cancer Type | Plinabulin IC₅₀ (nM) | This compound (MBRI-001) IC₅₀ (nM) | Reference |
| HCCLM3 | Hepatocellular Carcinoma | 7.24 | 5.58 | [8] |
| Bel-7402 | Hepatocellular Carcinoma | 11.73 | 5.70 | [8] |
Table 1: Comparative in vitro cytotoxicity of Plinabulin and this compound against human cancer cell lines.
Pharmacokinetic Properties
Pharmacokinetic studies in animal models have demonstrated that this compound has improved metabolic stability, leading to a longer half-life and increased overall exposure compared to Plinabulin.
| Parameter | Plinabulin | This compound (MBRI-001) | Reference |
| Half-life (t₁/₂) | Shorter | Longer | [9] |
| Area Under the Curve (AUC) | Lower | Approximately Double | [9] |
| Metabolic Stability (in vitro) | Less Stable | More Stable (in rat and liver microsomes) | [9] |
Table 2: Comparative pharmacokinetic properties of Plinabulin and this compound.
Key Experimental Protocols
Tubulin Polymerization Assay
This assay is crucial for evaluating the direct inhibitory effect of Plinabulin and its analogs on microtubule formation.
Objective: To measure the extent of tubulin polymerization in the presence and absence of the test compound.
Methodology:
-
Reagents and Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Test compounds (Plinabulin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader with temperature control and absorbance measurement capability at 340-350 nm.
-
-
Procedure:
-
Prepare a tubulin solution by reconstituting the lyophilized protein in cold polymerization buffer containing GTP.
-
Add varying concentrations of the test compounds to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 350 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the extent of microtubule polymerization.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Experimental Workflow for Tubulin Polymerization Assay:
Caption: Workflow for a typical tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.
Methodology:
-
Reagents and Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (Plinabulin, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader for absorbance measurement at ~570 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Conclusion
This compound (MBRI-001) represents a promising advancement in the development of microtubule-targeting agents for cancer therapy. The strategic incorporation of deuterium enhances its pharmacokinetic profile, potentially leading to improved efficacy and safety in clinical settings.[5] Its dual mechanism of action, involving both direct cytotoxicity through microtubule disruption and indirect anti-tumor effects via immune system activation, makes it a compelling candidate for further investigation, both as a monotherapy and in combination with other anticancer agents.[10][11] This technical guide provides a foundational understanding of the chemical and biological properties of this compound, which will be valuable for researchers and clinicians working towards the development of novel cancer treatments.
References
- 1. Synthesis of deuterium-enriched and fluorine-substituted plinabulin derivatives and evaluation of their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of deuterium-enriched and fluorine-substituted plinabulin derivatives and evaluation of their antitumor activities | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Plinabulin vs Pegfilgrastim for Prevention of Docetaxel-Induced Neutropenia in Patients With Solid Tumors: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Plinabulin-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Plinabulin-d1, a deuterated analog of the novel anti-cancer agent Plinabulin. This document details the synthetic pathway, analytical characterization, and relevant biological evaluation methodologies.
Introduction
Plinabulin is a synthetic analog of the natural product phenylahistin, a potent microtubule-targeting agent that has been investigated for the treatment of non-small cell lung cancer (NSCLC) and chemotherapy-induced neutropenia (CIN)[1]. Deuterated analogs of pharmaceutical compounds are of significant interest in drug development as they can exhibit improved pharmacokinetic properties[2]. This compound, also known as MBRI-001, is a deuterium-substituted derivative of Plinabulin designed to enhance its therapeutic potential[2][3]. This guide focuses on the synthesis and characterization of this specific deuterated analog.
Synthesis of this compound (MBRI-001)
The synthesis of this compound involves a multi-step process. The following is a detailed experimental protocol for the synthesis of (3Z,6Z)-3-benzylidene-6-(1H-imidazol-4-ylmethylene-d1)-1-hydroxy-4-methylpiperazine-2,5-dione, a deuterated analog of Plinabulin.
Synthetic Pathway Overview
The synthesis commences with the reaction of pivalic anhydride (B1165640) and ethylcyanoacetate, followed by several intermediate steps to construct the core piperazine-2,5-dione structure and introduce the deuterated imidazolylmethylene and benzylidene moieties.
Figure 1: Synthetic pathway for this compound (MBRI-001).
Experimental Protocol
Step 1: Synthesis of Intermediate Compound
-
To a solution of pivalic anhydride and ethylcyanoacetate in tetrahydrofuran (B95107) (THF), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added.
-
The reaction mixture is stirred for 48 hours.
-
The resulting product is then subjected to formamide-induced solvolysis at 175°C for 36 hours.
-
A subsequent reduction with LiAlH4 in THF at 0°C to room temperature for 48 hours yields the deuterated imidazole intermediate.
Step 2: Condensation and Final Product Formation
-
The deuterated imidazole intermediate is reacted with 1,4-diacetylpiperazine-2,5-dione in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at room temperature for 20 hours.
-
The resulting intermediate is then condensed with benzaldehyde using Cs2CO3 in DMF at 50°C for 24 hours to yield this compound (MBRI-001).
-
Purification of the final product is achieved through column chromatography.
Characterization of this compound (MBRI-001)
The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Analytical Methods
A combination of spectroscopic and spectrometric methods is employed for the comprehensive characterization of this compound.
Figure 2: General workflow for the characterization of this compound.
Characterization Data
The following tables summarize the key characterization data for this compound (MBRI-001).
Table 1: NMR Spectral Data for this compound (MBRI-001)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H NMR | Data not available in search results |
| ¹³C NMR | Data not available in search results | | |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound (MBRI-001)
| Ion | Calculated m/z | Measured m/z |
|---|
| [M+H]⁺ | Data not available in search results | Data not available in search results |
Note: Specific spectral data were not available in the provided search results. Researchers should refer to the full-text publications for detailed spectral assignments.
The structure of MBRI-001 has been further elucidated by single-crystal X-ray analysis, and its co-crystal structure with tubulin has been deposited in the Protein Data Bank (PDB) with the accession code 5XI5[2].
Biological Evaluation: Experimental Protocols
The biological activity of this compound is assessed through a series of in vitro assays to determine its anti-proliferative effects and mechanism of action.
Cell Viability Assay (MTT Assay)
This assay is used to measure the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Immunofluorescence Staining for Microtubule Integrity
This method visualizes the effect of this compound on the cellular microtubule network.
Protocol:
-
Cells are cultured on coverslips and treated with this compound.
-
The cells are then fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against α-tubulin is performed, followed by a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides, and the microtubule morphology is observed using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This technique determines the effect of this compound on cell cycle progression.
Protocol:
-
Cells are treated with this compound for a defined period.
-
The cells are harvested, washed, and fixed (e.g., with cold ethanol).
-
The fixed cells are then treated with RNase and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Signaling Pathway
Plinabulin and its deuterated analog exert their anti-cancer effects through a unique mechanism of action that involves both direct microtubule destabilization and immune modulation.
Plinabulin binds to β-tubulin, leading to the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). The release of GEF-H1 activates a downstream signaling cascade that results in the maturation of dendritic cells (DCs). These mature DCs then promote the activation of T-cells, leading to an anti-tumor immune response.
Figure 3: Plinabulin's mechanism of action signaling pathway.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound (MBRI-001). The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the further investigation and potential clinical application of this promising deuterated anti-cancer agent. The unique mechanism of action, combining microtubule disruption with immune activation, positions Plinabulin and its analogs as an important area of oncology research.
References
The Discovery and Development of Plinabulin: A Technical Guide
Executive Summary: Plinabulin (B1683793) is a first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) with a multifaceted mechanism of action, positioning it as a novel therapeutic candidate in oncology.[1] Originating from a marine-derived fermentation product, this synthetic small molecule has been extensively studied for its dual roles as a direct anti-cancer agent and a preventative treatment for chemotherapy-induced neutropenia (CIN).[2] Plinabulin's unique interaction with tubulin differentiates it from other microtubule-targeting agents, leading to the activation of downstream immune pathways and a distinct safety profile. This guide provides an in-depth overview of Plinabulin's discovery, its complex mechanism of action, and the key preclinical and clinical data that define its therapeutic potential.
Discovery and Chemical Profile
Plinabulin (also known as NPI-2358 or BPI-2358) is a synthetic small molecule analog of the natural product phenylahistin, a diketopiperazine discovered from a marine microbial fermentation.[3] Its development was driven by the need for novel anti-cancer agents with improved efficacy and safety profiles. Structurally, it belongs to the 2,5-diketopiperazine class of compounds, which has been a fertile ground for the discovery of potent tubulin inhibitors.[4] Extensive structure-activity relationship (SAR) studies have been conducted to optimize its anti-tumor activity, leading to the development of derivatives with potent, low nanomolar cytotoxicity against various cancer cell lines.[4][5][6]
Mechanism of Action
Plinabulin exerts its therapeutic effects through a combination of direct tumor cell cytotoxicity, vascular disruption, and potent immune modulation. This multi-pronged approach is initiated by its unique interaction with tubulin.
Microtubule Destabilization
Unlike conventional tubulin binders, Plinabulin binds reversibly to a distinct site on β-tubulin, near the colchicine-binding domain.[1][7][8] This interaction is transient and does not alter the unbound structure of tubulin, leading to a controlled destabilization of the microtubule network.[9] This disruption of microtubule dynamics leads to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[10]
Immune Activation via GEF-H1 Signaling
A key differentiator for Plinabulin is its ability to act as a potent immune modulator. The destabilization of microtubules by Plinabulin leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), an immune defense protein.[1][9][11]
Released GEF-H1 activates downstream signaling cascades, including the JNK (c-Jun N-terminal kinase) and RhoA/ROCK pathways.[8][12][13][14] This signaling cascade is critical for the maturation of dendritic cells (DCs), the most potent antigen-presenting cells in the immune system.[1][9][15] Mature DCs are more effective at presenting tumor antigens to T-cells, leading to the activation of a robust and durable tumor-antigen-specific adaptive immune response.[9][15]
Mechanism in Chemotherapy-Induced Neutropenia (CIN)
Plinabulin's effect on CIN is distinct from that of granulocyte colony-stimulating factors (G-CSFs).[7] Instead of broadly stimulating neutrophil production, Plinabulin appears to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage.[7][9][16] It reverses the chemotherapy-induced block in the differentiation of bone marrow cells into neutrophils, allowing for the prevention of severe (Grade 4) neutropenia.
Preclinical and Clinical Development
Plinabulin has undergone extensive testing as both a monotherapy and in combination with other agents across various cancer types and for the prevention of CIN.
Preclinical Data
In vitro studies demonstrated Plinabulin's potent cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 of 9.8 nM against HT-29 colon cancer cells.[17] Animal studies confirmed its ability to inhibit tumor growth and reduce neutropenia induced by a variety of chemotherapy agents, including docetaxel (B913), cyclophosphamide, and doxorubicin.[7]
| Parameter | Cell Line | Value | Reference |
| IC50 | HT-29 (Colon) | 9.8 nM | [17] |
| IC50 (Derivative 13d) | BxPC-3 (Pancreatic) | 1.56 nM | [5] |
| IC50 (Derivative 13e) | BxPC-3 (Pancreatic) | 1.72 nM | [5] |
| IC50 (Derivative 26r) | HT-29 (Colon) | 0.61 nM | [4] |
| IC50 (Derivative 26r) | NCI-H460 (Lung) | 0.96 nM | [4] |
| Table 1: In Vitro Cytotoxicity of Plinabulin and its Derivatives. |
Clinical Development in Non-Small Cell Lung Cancer (NSCLC)
The global, randomized, Phase 3 DUBLIN-3 (NCT02504489) trial evaluated Plinabulin in combination with docetaxel versus docetaxel alone in patients with advanced or metastatic EGFR wild-type NSCLC who had progressed after platinum-based chemotherapy.[18][19] The combination demonstrated statistically significant improvements in overall survival (OS), progression-free survival (PFS), and objective response rate (ORR), with a notable reduction in the incidence of severe neutropenia.[18][19][20]
| Endpoint | Plinabulin + Docetaxel | Docetaxel + Placebo | Hazard Ratio (95% CI) | P-value | Reference |
| Median OS | 10.8 months | 9.3 months | 0.82 (0.68-0.99) | .0399 | [18][19] |
| Median PFS | 3.3 months | 2.8 months | 0.79 (0.66-0.96) | .0174 | [18] |
| ORR | 14.0% | 9.0% | N/A | .0404 | [18] |
| 24-Month OS Rate | 22.1% | 12.5% | N/A | < .01 | [20] |
| 36-Month OS Rate | 11.7% | 5.3% | N/A | N/A | [20] |
| Grade 4 Neutropenia | 5.3% | 27.8% | N/A | < .0001 | [20] |
| Table 2: Key Efficacy and Safety Outcomes from the DUBLIN-3 Phase 3 Trial in NSCLC. |
Clinical Development in Chemotherapy-Induced Neutropenia (CIN)
Plinabulin has been evaluated in multiple late-stage trials for the prevention of CIN. The PROTECTIVE-1 (NCT03102606) trial demonstrated Plinabulin's non-inferiority to pegfilgrastim, the standard of care, for the prevention of severe neutropenia, with advantages including same-day dosing with chemotherapy and significantly less bone pain.[21] The PROTECTIVE-2 (NCT03294577) trial showed that combining Plinabulin with pegfilgrastim offered superior protection against CIN compared to pegfilgrastim alone, particularly in patients receiving high-risk chemotherapy regimens.[1][22]
| Trial | Comparison | Primary Endpoint Met | Key Finding | Reference |
| PROTECTIVE-1 | Plinabulin vs. Pegfilgrastim | Yes (Non-inferiority) | Comparable efficacy in preventing severe neutropenia with less bone pain. | [21] |
| PROTECTIVE-2 | Plinabulin + Pegfilgrastim vs. Pegfilgrastim | Yes (Superiority) | Combination was 53% more effective in reducing CIN incidence. | [1] |
| Phase 2 (Docetaxel) | Plinabulin + Docetaxel vs. Docetaxel | N/A | Reduced Grade 4 neutropenia from 33% to <5%. | |
| Table 3: Summary of Key Clinical Trials for Plinabulin in CIN Prevention. |
Experimental Protocols and Methodologies
The characterization of Plinabulin involved a range of biophysical, cellular, and immunological assays. The following sections outline the methodologies for key experiments.
Tubulin Polymerization Assay
This assay is fundamental to confirming Plinabulin's direct effect on microtubule dynamics.
Objective: To quantitatively measure the inhibition of tubulin polymerization in a cell-free system.
Methodology:
-
Preparation: Purified tubulin protein is prepared and kept on ice to prevent spontaneous polymerization. A reaction buffer containing GTP and other essential components is prepared.
-
Reaction Initiation: The tubulin solution is mixed with the reaction buffer and varying concentrations of Plinabulin (or a vehicle control, e.g., DMSO).
-
Measurement: The mixture is transferred to a temperature-controlled spectrophotometer set to 37°C to initiate polymerization.
-
Data Acquisition: The absorbance (optical density) at 340 nm is measured over time. An increase in absorbance corresponds to the scattering of light by the newly formed microtubules.
-
Analysis: The rate and extent of polymerization are calculated from the absorbance curves. A decrease in both indicates an inhibitory effect.[23]
Dendritic Cell Maturation Assay
Flow cytometry is used to assess the maturation of DCs in response to Plinabulin treatment.
Objective: To quantify the expression of maturation markers on the surface of dendritic cells.
Methodology:
-
Cell Culture: Immature DCs, often derived from human peripheral blood mononuclear cells (PBMCs), are cultured.
-
Treatment: The immature DCs are treated with Plinabulin, a positive control (e.g., LPS), or a vehicle control for a specified period (e.g., 24-48 hours).
-
Staining: Cells are harvested and stained with a cocktail of fluorescently-labeled antibodies against DC surface markers. Key maturation markers include CD80, CD83, and CD86. An antibody for a general DC marker (like CD11c) is also included.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity for each marker on thousands of individual cells.
-
Data Analysis: The percentage of cells expressing high levels of the maturation markers (e.g., CD86+) within the DC population (CD11c+) is quantified. An increase in this percentage in the Plinabulin-treated group indicates induced maturation.[13][14]
Conclusion
Plinabulin represents a significant innovation in oncology, with a unique mechanism that bridges direct cytotoxicity with immune system activation. Its discovery from a natural product and subsequent chemical optimization have yielded a potent molecule with a well-characterized interaction with tubulin. The clinical data, particularly from the DUBLIN-3 and PROTECTIVE trials, have established its efficacy in improving survival in NSCLC and providing a novel, non-G-CSF-based mechanism for preventing CIN.[7][20] The ability of Plinabulin to activate GEF-H1 and subsequently mature dendritic cells underscores its potential as a cornerstone of future combination therapies, aiming to enhance the efficacy of immunotherapies and other cancer treatments.[15]
References
- 1. onclive.com [onclive.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. BeyondSpring Publishes Human Clinical Study in Med (Cell [globenewswire.com]
- 9. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 10. What is Plinabulin used for? [synapse.patsnap.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. onclive.com [onclive.com]
- 13. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity [frontiersin.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. New Data Highlights BeyondSpring’s Plinabulin as a Highly Effective Agent for Preventing Chemotherapy-Induced Neutropenia, with Potential to Reduce Clinical Resources for COVID-19 | BeyondSpring [beyondspringpharma.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. onclive.com [onclive.com]
- 19. The DUBLIN-3 Study: The Treatment Combination of Plinabulin, Docetaxel is Effective at Treating NSCL | Docwire News [docwirenews.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Efficacy of Plinabulin vs Pegfilgrastim for Prevention of Docetaxel-Induced Neutropenia in Patients With Solid Tumors: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Plinabulin-d1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin-d1, a synthetic analog of the natural marine product phenylahistin, is a novel small molecule with a multifaceted mechanism of action that positions it as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its molecular interactions, cellular effects, and clinical implications. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this first-in-class selective immunomodulating microtubule-binding agent (SIMBA).
Mechanism of Action: A Dual Approach
This compound exerts its biological effects through two primary, interconnected mechanisms: direct disruption of microtubule dynamics and immunomodulation.
Microtubule Destabilization
This compound binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule protein.[1] This interaction inhibits tubulin polymerization, leading to the destabilization of the microtubule network within the cell.[1] Unlike other microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, Plinabulin's binding is reversible and does not induce the formation of abnormal microtubule structures.[2] This distinct binding characteristic contributes to its unique biological activity and favorable safety profile.[1][2] The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[2]
Immune System Activation via GEF-H1 Release
A key and differentiating aspect of Plinabulin's mechanism is the release and activation of Guanine (B1146940) Nucleotide Exchange Factor-H1 (GEF-H1) from the microtubule network.[2][3] GEF-H1 is a RhoA-specific guanine nucleotide exchange factor that is normally sequestered and inactivated by binding to microtubules. Upon microtubule destabilization by Plinabulin, GEF-H1 is released into the cytoplasm, where it activates the RhoA signaling pathway. This activation cascade leads to the maturation and activation of dendritic cells (DCs), which are potent antigen-presenting cells.[2][3] Mature DCs then prime T-cells, leading to a robust and durable anti-tumor immune response.[2][3]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of Plinabulin from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of Plinabulin
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| HT-29 | Colon Cancer | 9.8 | Not Specified | [4] |
| A549 | Non-Small Cell Lung Cancer | 5.5 | CCK8 | [4] |
| MCF-7 | Breast Cancer | 17 (for mitosis inhibition) | Not Specified | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.96 | MTT | [6] |
| BxPC-3 | Pancreatic Cancer | 0.66 | MTT | [6] |
| HT-29 | Colorectal Cancer | 0.61 | MTT | [6] |
Table 2: Clinical Efficacy of Plinabulin in Combination with Docetaxel (DUBLIN-3 Trial)[8][9][10][11]
| Endpoint | Plinabulin + Docetaxel | Docetaxel Alone | p-value |
| Median Overall Survival (OS) | 10.5 months | 9.4 months | 0.0399 |
| 24-Month OS Rate | 22.1% | 12.5% | 0.0072 |
| 36-Month OS Rate | 11.7% | 5.3% | 0.0393 |
| Overall Response Rate (ORR) | 14.0% | 8.5% | 0.0404 |
| Incidence of Grade 4 Neutropenia | 5.3% | 27.8% | <0.0001 |
Table 3: Efficacy of Plinabulin in Preventing Chemotherapy-Induced Neutropenia (CIN)
| Trial | Comparison | Primary Endpoint | Result | p-value | Reference |
| PROTECTIVE-1 | Plinabulin vs. Pegfilgrastim | Non-inferiority in Days of Severe Neutropenia (DSN) | Met (non-inferior) | N/A | [7][8][9] |
| PROTECTIVE-2 | Plinabulin + Pegfilgrastim vs. Pegfilgrastim | Prevention of Grade 4 Neutropenia (Cycle 1) | 31.5% vs. 13.6% | 0.0015 | [10][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
Experimental Workflow: MTT Cell Viability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. BeyondSpring Announces Final Positive Data from the PROTECTIVE-1 Phase 3 CIN Program of Plinabulin as a Single Agent Compared to Pegfilgrastim at the American Society of Clinical Oncology (ASCO) Annual Meeting | BeyondSpring [beyondspringpharma.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. ascopubs.org [ascopubs.org]
Unraveling the Molecular Target of Plinabulin: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the target identification and mechanism of action of Plinabulin, a novel selective immunomodulating microtubule-binding agent (SIMBA). Designed for researchers, scientists, and drug development professionals, this document details the core interactions, signaling pathways, and experimental methodologies crucial to understanding Plinabulin's multifaceted effects, which include direct anti-cancer activity and immune system modulation.
Primary Molecular Target: β-Tubulin
The principal molecular target of Plinabulin is the β-subunit of tubulin, a critical protein in the formation of microtubules.[1][2] Unlike other major classes of tubulin-targeting agents such as taxanes, vinca (B1221190) alkaloids, or colchicine, Plinabulin binds to a distinct site on β-tubulin at or near the colchicine-binding domain.[2][3][4] This unique binding interaction and kinetics prevent the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization.[1][5][6] This disruption of microtubule dynamics is the initial event that triggers Plinabulin's downstream effects.
Quantitative Data on Plinabulin's Activity
The interaction of Plinabulin with tubulin and its subsequent cellular effects have been quantified through various assays. The following table summarizes key inhibitory concentrations and binding kinetics.
| Parameter | Value | Cell Line / System | Description | Reference |
| IC₅₀ | 2.4 µM | Cell-free MTP | 50% inhibitory concentration for microtubule formation. | [6] |
| IC₅₀ | 9.8 nM | HT-29 Cells | 50% inhibitory concentration against the cell line. | [7] |
| Residence Time | 71.0 ± 10.0 ns | βII-tubulin isotype | Mean scaled residence time of Plinabulin in the binding pocket. | [3] |
| Residence Time | 52.7 ± 8.2 ns | βIII-tubulin isotype | Mean scaled residence time of Plinabulin in the binding pocket. | [3] |
Key Downstream Effector: GEF-H1
A pivotal consequence of Plinabulin-induced microtubule destabilization is the release and subsequent activation of Guanine Nucleotide Exchange Factor H1 (GEF-H1) .[2][3][8] Under normal conditions, GEF-H1 is sequestered and maintained in an inactive state by binding to the microtubule network. The disruption of this network by Plinabulin liberates GEF-H1 into the cytoplasm, allowing it to become active.[9]
Activated GEF-H1, in turn, stimulates downstream signaling pathways, most notably the JNK (c-Jun N-terminal kinase) pathway .[4][6] This signaling cascade is central to Plinabulin's immunomodulatory and direct anti-tumor effects.
Plinabulin-Induced Signaling Pathway
The sequence of events from tubulin binding to downstream cellular response is critical to Plinabulin's mechanism of action. The diagram below illustrates this key signaling pathway.
Experimental Protocols
The identification and characterization of Plinabulin's target and mechanism rely on specific biochemical and cellular assays.
Target Identification Workflow: Affinity Chromatography
A common strategy to identify the direct binding partners of a small molecule like Plinabulin is affinity chromatography coupled with mass spectrometry.
This method involves immobilizing Plinabulin on a solid matrix and using it as "bait" to capture its binding partners from a cell lysate.[9] The captured proteins are then eluted, separated, and identified using mass spectrometry, which sequences the peptides derived from the proteins.[5][10][11]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules. The polymerization process increases the turbidity of the solution, which can be measured spectrophotometrically.
Objective: To quantify the inhibitory effect of Plinabulin on tubulin polymerization in a cell-free system.
Materials:
-
Lyophilized, high-purity (>99%) tubulin protein (e.g., bovine brain tubulin).
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP stock solution (100 mM).
-
Plinabulin stock solution (in DMSO).
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm or 350 nm.
Protocol:
-
Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to the desired stock concentration (e.g., 4 mg/mL). Keep on ice at all times to prevent spontaneous polymerization.
-
Reaction Setup: On ice, prepare reaction mixtures in a 96-well plate. For each reaction, add G-PEM buffer, GTP (to a final concentration of 1 mM), and the desired concentration of Plinabulin or vehicle control (DMSO).
-
Initiation: Add the cold tubulin stock solution to each well to initiate the reaction. The final tubulin concentration is typically between 2-4 mg/mL.
-
Measurement: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for a period of 60-90 minutes.
-
Analysis: Plot absorbance versus time. The rate of polymerization and the maximum absorbance reached at steady-state will be reduced in the presence of an inhibitor like Plinabulin.[6][12][13] The IC₅₀ value can be calculated by testing a range of Plinabulin concentrations and determining the concentration that inhibits polymerization by 50% compared to the vehicle control.[6]
Conclusion
The primary target of Plinabulin is β-tubulin. Its unique binding mode destabilizes microtubules, which acts as a molecular switch to release and activate the immune signaling protein GEF-H1. This initiates a downstream cascade involving the JNK pathway, leading to a dual mechanism of action: direct anti-tumor effects and a robust, anti-cancer immune response through the maturation of dendritic cells and activation of T-cells. The experimental methodologies outlined provide a framework for the continued investigation and characterization of Plinabulin and other novel microtubule-targeting agents.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. In Vitro Identification of Potential Metabolites of Plinabulin (NPI 2358) in Hepatic Preparations Using Liquid Chromatography–Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GEF-H1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Identification of Potential Metabolites of Plinabulin (NPI 2358) in Hepatic Preparations Using Liquid Chromatography-Ion Trap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Plinabulin: A Technical Guide for Cancer Research
A Whitepaper on the Mechanism of Action, Preclinical, and Clinical Data of a Novel Microtubule-Binding Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin (B1683793) is a novel, first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) with a multifaceted mechanism of action that has demonstrated potential in various oncology applications.[1] Developed by BeyondSpring Pharmaceuticals, this small molecule, derived from a marine fermentation product, is under investigation for its dual roles as a direct anti-cancer agent and as a preventative treatment for chemotherapy-induced neutropenia (CIN).[2] Plinabulin's unique interaction with tubulin distinguishes it from other microtubule-targeting agents, leading to a distinct profile of anti-tumor and immune-enhancing activities. This technical guide provides an in-depth overview of Plinabulin's core mechanisms, a compilation of key quantitative data from clinical and preclinical studies, and detailed experimental protocols for its investigation.
Mechanism of Action
Plinabulin's therapeutic effects stem from its unique interaction with microtubules, the essential components of the cellular cytoskeleton.
Microtubule Destabilization and GEF-H1 Activation
Unlike taxanes which stabilize microtubules, Plinabulin binds to the colchicine-binding site on β-tubulin, leading to the destabilization of the microtubule network.[3] This disruption is reversible and transient. A key consequence of this microtubule destabilization is the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[2][4] Under normal conditions, GEF-H1 is sequestered and inactivated by binding to microtubules.
Downstream Signaling: JNK Pathway and Immune Activation
The release of GEF-H1 triggers a downstream signaling cascade, prominently featuring the activation of the c-Jun N-terminal kinase (JNK) pathway.[4][5][6] This activation is crucial for many of Plinabulin's anti-cancer effects, including the induction of apoptosis in tumor cells.[7]
Beyond its direct cytotoxic effects, the GEF-H1/JNK pathway plays a pivotal role in modulating the innate and adaptive immune systems. This signaling cascade is required for the maturation of dendritic cells (DCs), the most potent antigen-presenting cells.[4] Plinabulin-induced DC maturation leads to enhanced antigen presentation to T-cells, thereby promoting a robust anti-tumor immune response.[2]
Furthermore, Plinabulin has been shown to repolarize tumor-associated macrophages (TAMs). It promotes a shift from the immunosuppressive M2 phenotype to the pro-inflammatory and anti-tumoral M1 phenotype.[5][8][9] This M1-like skewing is also dependent on the JNK pathway and results in the increased production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-12.[5][8][10]
Additional Anti-Cancer Effects
Plinabulin also exhibits other anti-cancer properties, including:
-
Vascular Disruption: It can target and disrupt tumor blood vessels, reducing blood flow and starving the tumor of essential nutrients and oxygen.
-
Anti-Angiogenesis: It inhibits the formation of new blood vessels within the tumor.
Below is a diagram illustrating the core signaling pathway of Plinabulin.
Quantitative Data
Clinical Trial Data: DUBLIN-3 (Advanced NSCLC)
The DUBLIN-3 trial was a Phase 3 study evaluating Plinabulin in combination with docetaxel (B913) for second- and third-line treatment of patients with EGFR wild-type non-small cell lung cancer (NSCLC).[11][12]
| Endpoint | Plinabulin + Docetaxel (n=278) | Docetaxel + Placebo (n=281) | Hazard Ratio (HR) / p-value |
| Median Overall Survival (OS) | 10.5 months | 9.4 months | HR: 0.82 (95% CI: 0.68-0.99); p=0.0399[1] |
| 24-Month OS Rate | 22.1% | 12.5% | p < 0.01[13] |
| 36-Month OS Rate | 11.7% | 5.3% | p < 0.05[13] |
| Objective Response Rate (ORR) | 14.0% | 8.5% | p=0.0404[12] |
| Median Progression-Free Survival (PFS) | Not reported | Not reported | p < 0.01[13] |
| Grade 4 Neutropenia | 5.3% | 27.8% | p < 0.0001[13] |
Clinical Trial Data: Chemotherapy-Induced Neutropenia (CIN)
Plinabulin has been extensively studied for the prevention of CIN.
| Study / Endpoint | Plinabulin | Pegfilgrastim (Neulasta) / Placebo | p-value |
| Phase 2 (Docetaxel-induced) | |||
| Grade 4 Neutropenia | <5% | 33% (with Docetaxel alone) | Not specified |
| PROTECTIVE-1 (Phase 2/3) | |||
| Grade 4 Neutropenia Incidence (20 mg/m²) | 15% | 14% (with Pegfilgrastim) | Non-inferior[3] |
| Duration of Severe Neutropenia (Days) | 0.38 | 0.14 | Non-inferior[3] |
| PROTECTIVE-2 (Phase 3, with TAC chemo) | |||
| Grade 4 Neutropenia (Plinabulin + Pegfilgrastim) | 13.6% | 31.5% (Pegfilgrastim alone) | p = 0.0015[14] |
| Grade 3 Neutropenia (Plinabulin + Pegfilgrastim) | 50% | 81% (Pegfilgrastim alone) | p < 0.05[14] |
Preclinical Data: In Vitro and In Vivo Models
| Model System / Endpoint | Observation |
| MC38 Colon Cancer (In Vivo) | |
| Tumor Growth | Significant inhibition with Plinabulin monotherapy.[5][15] |
| M1/M2 TAM Ratio | Significant increase in the M1-like to M2-like ratio in tumors.[5][15] |
| Human Macrophages (In Vitro) | |
| M1 Polarization | Dose-dependent increase in M1 phenotype (upregulation of CD80, CD86).[5][15] |
| Cytokine Release | Increased secretion of pro-inflammatory cytokines IL-1β, IL-6, and IL-12.[5][15] |
| Murine Dendritic Cells (In Vitro) | |
| Maturation Markers | Increased surface expression of CD80, CD86, and CD40.[16] |
Experimental Protocols
The following protocols are adapted from methodologies reported in the literature for studying Plinabulin and its effects.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of Plinabulin on microtubule formation in a cell-free system.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Plinabulin stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
Glycerol
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear-bottom plates
Procedure:
-
Prepare the tubulin polymerization buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
On ice, reconstitute lyophilized tubulin with the polymerization buffer to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of Plinabulin in polymerization buffer. Include wells for vehicle control (DMSO), positive controls (Paclitaxel, Nocodazole), and a buffer-only blank.
-
Add 10 µL of the diluted compounds to the appropriate wells of a pre-chilled 96-well plate.
-
Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.
Flow Cytometry for Dendritic Cell Maturation
This protocol details the analysis of DC maturation markers following Plinabulin treatment.
Materials:
-
Human monocyte-derived dendritic cells (Mo-DCs) or murine bone marrow-derived dendritic cells (BMDCs).
-
Plinabulin stock solution (in DMSO).
-
LPS (positive control for maturation).
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Fluorochrome-conjugated antibodies: anti-CD11c, anti-HLA-DR (for human), anti-MHC-II (for mouse), anti-CD80, anti-CD86, anti-CD40, anti-CCR7.
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide).
-
Flow cytometer.
Procedure:
-
Culture immature DCs in appropriate media.
-
Treat cells with various concentrations of Plinabulin (e.g., 200 nM, 1000 nM), LPS (e.g., 200 ng/mL), or vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in FACS buffer and stain with the viability dye according to the manufacturer's protocol.
-
Incubate cells with the antibody cocktail (e.g., anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer. Gate on live, single cells, then on the DC population (e.g., CD11c+). Analyze the expression levels (Mean Fluorescence Intensity, MFI) of maturation markers (CD80, CD86, etc.) on the gated DC population.
Western Blot for JNK Pathway Activation
This protocol is for detecting the phosphorylation of JNK, a key indicator of its activation by Plinabulin.
Materials:
-
Cell line of interest (e.g., MC38, HuT 78).
-
Plinabulin stock solution (in DMSO).
-
Anisomycin (positive control for JNK activation).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with Plinabulin, Anisomycin, or vehicle control for the desired time (e.g., 30 minutes to 2 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-JNK antibody to normalize for protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated JNK to total JNK.
The following diagram illustrates a typical experimental workflow for assessing Plinabulin's effect on macrophage polarization.
Conclusion
Plinabulin is a promising anti-cancer agent with a unique mechanism of action that combines direct tumor cell cytotoxicity with robust immune-modulating effects. Its ability to activate the GEF-H1/JNK signaling pathway leads to dendritic cell maturation and M1 macrophage polarization, creating a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity. Clinical data has demonstrated its potential to improve overall survival in advanced NSCLC and to effectively prevent chemotherapy-induced neutropenia. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this novel compound.
References
- 1. Plinabulin plus docetaxel versus docetaxel in patients with non-small-cell lung cancer after disease progression on platinum-based regimen (DUBLIN-3): a phase 3, international, multicentre, single-blind, parallel group, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BeyondSpring Presents Final Data Analysis of DUBLIN-3 Phase 3 Study in 2L/3L EGFR Wild-type NSCLC at ESMO Congress 2024 | BeyondSpring [beyondspringpharma.com]
- 3. BioCentury - BeyondSpring reports Phase II data for plinabulin to prevent chemotherapy-induced neutropenia [biocentury.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Flow cytometry analysis of DCs. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. BeyondSpring Pharmaceuticals Announces Positive Final Phase 3 DUBLIN-3 Data with the Plinabulin/Docetaxel Combination - BioSpace [biospace.com]
- 12. The DUBLIN-3 Study: The Treatment Combination of Plinabulin, Docetaxel is Effective at Treating NSCL | Docwire News [docwirenews.com]
- 13. targetedonc.com [targetedonc.com]
- 14. onclive.com [onclive.com]
- 15. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Stage Research of Plinabulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin is a novel, first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) with a multifaceted mechanism of action that positions it as a promising therapeutic candidate in oncology.[1][2] Derived from a marine fermentation product, phenylahistin, this small molecule has demonstrated both direct cytotoxic effects on tumor cells and significant immune-enhancing properties. Early-stage research has illuminated its potential in treating advanced non-small cell lung cancer (NSCLC) and preventing chemotherapy-induced neutropenia (CIN).[3] This technical guide provides a comprehensive overview of the core preclinical and early clinical research on Plinabulin, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action: Microtubule Destabilization and Immune Activation
Plinabulin's primary mechanism involves its interaction with tubulin, a critical component of the cellular cytoskeleton. Unlike other microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, Plinabulin binds to a distinct site in the vicinity of the colchicine-binding domain on β-tubulin.[2][4][5] This interaction is reversible and transient, leading to the inhibition of microtubule polymerization without altering the unbound structure of tubulin.[4][5] This unique binding characteristic contributes to a more favorable safety profile observed in clinical trials.[4]
A key consequence of this microtubule destabilization is the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), an immune defense protein.[1][2][4][6] The activation of GEF-H1 initiates a downstream signaling cascade that is crucial for the maturation of dendritic cells (DCs), the most potent antigen-presenting cells.[4][7][8] Mature DCs then prime tumor antigen-specific T-cells, leading to a robust and durable anti-cancer immune response.[4][7][8] This immunomodulatory effect is a cornerstone of Plinabulin's therapeutic potential.
Beyond its immune-modulating effects, Plinabulin also exhibits direct anti-cancer activities, including anti-angiogenic properties and the induction of tumor cell death.[4] In the context of CIN, preclinical studies indicate that Plinabulin reverses the chemotherapy-induced block in the differentiation of bone marrow cells into neutrophils and facilitates neutrophil demargination, thereby increasing the availability of neutrophils.
Signaling Pathway of Plinabulin's Action
Caption: Plinabulin's signaling cascade from tubulin binding to anti-tumor immunity.
Quantitative Preclinical and Clinical Data
A substantial body of research has generated quantitative data supporting Plinabulin's efficacy. These findings are summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colon Cancer | 9.8 | [9] |
| Various | Pancreatic, Colorectal, Renal | Nanomolar range | [5] |
Table 2: In Vitro Microtubule Polymerization Inhibition
| Compound | IC50 (µM) | Reference |
| Plinabulin | 2.4 | [5] |
| Colchicine | 7.6 | [5] |
Table 3: Clinical Efficacy in Chemotherapy-Induced Neutropenia (CIN)
| Study | Phase | Key Finding | Quantitative Result | Reference |
| Phase II | II | Reduction of Grade 4 Neutropenia | Reduced from 33% (docetaxel alone) to <5% (docetaxel + Plinabulin) | |
| PROTECTIVE-1 | III | Non-inferiority to Pegfilgrastim | Met non-inferiority margin of 0.65 days for Days of Severe Neutropenia | [7] |
Table 4: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Study | Phase | Treatment Arms | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
| DUBLIN-3 | III | Plinabulin + Docetaxel vs. Docetaxel + Placebo | 10.5 months vs. 9.4 months | 14% vs. 9% | [10] |
| Phase 1/2 IIT | I/II | Plinabulin + Docetaxel + PD-1 inhibitor | - | 89.3% Disease Control Rate | [4] |
| Phase 1 IIT | I | Plinabulin + Nivolumab + Ipilimumab (SCLC) | - | 46% | [11] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of Plinabulin's effects, this section provides detailed methodologies for key experiments cited in early-stage research.
Microtubule Polymerization Assay
Objective: To determine the inhibitory effect of Plinabulin on microtubule formation in a cell-free system.
Methodology:
-
A solution containing microtubule protein (MTP) is prepared.
-
Varying concentrations of Plinabulin or a control compound (e.g., colchicine) are added to the MTP solution.
-
Microtubule polymerization is initiated, typically by raising the temperature.
-
The formation of microtubules is monitored by measuring the turbidity of the solution over time using a spectrophotometer.
-
The concentration of the compound that inhibits polymerization by 50% (IC50) is calculated from the dose-response curve.[5]
Dendritic Cell (DC) Maturation Assay
Objective: To assess the ability of Plinabulin to induce the maturation of dendritic cells.
Methodology:
-
Immature dendritic cells (e.g., from bone marrow or a cell line like SP37A3) are cultured.
-
The cells are treated with Plinabulin or other microtubule-targeting agents.
-
Following treatment, the expression of DC maturation markers, such as CD80 and CD86, on the cell surface is measured using flow cytometry.
-
An increase in the expression of these markers indicates DC maturation.[8]
Experimental Workflow for In Vivo Tumor Growth Inhibition Studies
Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of Plinabulin.
Conclusion
The early-stage research on Plinabulin has established it as a promising therapeutic agent with a unique dual mechanism of action that combines direct anti-tumor effects with potent immune activation. Its ability to modulate the tumor microenvironment by inducing dendritic cell maturation sets it apart from conventional microtubule-targeting drugs. The quantitative data from both preclinical and clinical studies provide a strong rationale for its continued development in various oncology indications. The detailed experimental protocols outlined in this guide are intended to support further research into the nuanced mechanisms and full therapeutic potential of Plinabulin. As research progresses, Plinabulin may emerge as a valuable component of combination therapies, particularly with immune checkpoint inhibitors, to overcome treatment resistance and improve patient outcomes.
References
- 1. Plinabulin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 5. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotuesdays.com [biotuesdays.com]
- 7. BeyondSpring Announces Final Positive Data from the PROTECTIVE-1 Phase 3 CIN Program of Plinabulin as a Single Agent Compared to Pegfilgrastim at the American Society of Clinical Oncology (ASCO) Annual Meeting | BeyondSpring [beyondspringpharma.com]
- 8. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. onclive.com [onclive.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Notes and Protocols for Plinabulin-d1 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plinabulin, a synthetic analog of the natural product halimide, is a novel microtubule-targeting agent with a dual mechanism of action, exhibiting both direct cytotoxic effects on tumor cells and immunomodulatory properties.[1] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis.[2][3][4] A unique aspect of Plinabulin's mechanism is the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1) upon microtubule destabilization.[4][5][6] This event triggers a signaling cascade that results in the maturation of dendritic cells (DCs), thereby activating downstream adaptive immune responses.[5][6][7]
These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of Plinabulin-d1, a deuterated version of Plinabulin. The protocols are intended for researchers in oncology, immunology, and drug development to assess its efficacy and mechanism of action.
Data Presentation
Table 1: Plinabulin IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Plinabulin in a range of human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Citation |
| HT-29 | Colon Cancer | 9.8 | Not Specified | [2] |
| DU 145 | Prostate Cancer | 18 | Not Specified | [2] |
| PC-3 | Prostate Cancer | 13 | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | 14 | Not Specified | [2] |
| NCI-H292 | Lung Cancer | 18 | Not Specified | [2] |
| Jurkat | Leukemia | 11 | Not Specified | [2] |
| MCF-7 | Breast Cancer | 17 (Mitotic Inhibition) | Not Specified | [8] |
Table 2: Effect of Plinabulin on In Vitro Tubulin Polymerization
This table presents the IC50 value of Plinabulin for the inhibition of tubulin polymerization in a cell-free system.
| Compound | IC50 (µM) | Standard Deviation | Citation |
| Plinabulin | 2.4 | +/- 0.4 | [8] |
| Colchicine | 7.6 | +/- 2.4 | [8] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of tubulin into microtubules in a cell-free system by monitoring changes in light scattering.
Principle: Tubulin polymerization into microtubules causes an increase in turbidity, which can be measured spectrophotometrically at 350 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.
Materials:
-
Purified bovine brain tubulin (>90% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP (100 mM stock)
-
This compound (stock solution in DMSO)
-
Colchicine (positive control)
-
Paclitaxel (positive control for polymerization enhancement)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 350 nm filter
-
96-well, half-area, clear-bottom plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare the reaction mixture in a 96-well plate. For each reaction, add G-PEM buffer, GTP to a final concentration of 1 mM, and the desired final concentration of this compound or control compounds.
-
Add purified tubulin to the reaction mixture to a final concentration of 3 mg/mL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30 seconds for at least 60 minutes.
Data Analysis:
-
Plot absorbance (OD 350 nm) versus time for each concentration of this compound and controls.
-
Determine the initial rate of polymerization and the maximum absorbance reached.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Dendritic Cell (DC) Maturation Assay
This assay evaluates the ability of this compound to induce the maturation of dendritic cells, a critical step in initiating an adaptive immune response.
Principle: DC maturation is characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules on the cell surface. These markers can be quantified using flow cytometry.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a dendritic cell line
-
RPMI-1640 medium supplemented with 10% FBS, GM-CSF, and IL-4 for generating monocyte-derived DCs (mo-DCs)
-
This compound (stock solution in DMSO)
-
LPS (lipopolysaccharide) as a positive control
-
Fluorescently-labeled antibodies against human CD11c, HLA-DR (MHC class II), CD80, and CD86
-
Flow cytometer
Procedure:
-
Generate immature mo-DCs from PBMCs by culturing them with GM-CSF and IL-4 for 5-6 days.
-
Plate the immature DCs in a 24-well plate.
-
Treat the cells with various concentrations of this compound, LPS (positive control), or DMSO (vehicle control) for 24-48 hours.
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Stain the cells with the fluorescently-labeled antibodies for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in PBS and acquire the data on a flow cytometer.
Data Analysis:
-
Gate on the CD11c-positive DC population.
-
Analyze the expression levels (Mean Fluorescence Intensity, MFI) and the percentage of positive cells for HLA-DR, CD80, and CD86 in the different treatment groups.
-
Compare the expression of maturation markers in this compound-treated cells to the vehicle and positive controls.
Cytokine Release Assay
This assay measures the secretion of pro-inflammatory cytokines by immune cells in response to this compound treatment.
Principle: Activated immune cells, such as dendritic cells and macrophages, release cytokines that mediate inflammatory and anti-tumor responses. These secreted cytokines can be quantified using methods like ELISA or multiplex bead arrays.
Materials:
-
Human PBMCs, purified monocytes, or a macrophage cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LPS (lipopolysaccharide) as a positive control
-
ELISA or multiplex bead array kit for the detection of human IL-1β, IL-6, and TNF-α.
Procedure:
-
Seed the immune cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound, LPS (positive control), or DMSO (vehicle control). A study on macrophages used 200 nM Plinabulin.[11]
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[11]
-
After incubation, centrifuge the plate at 1,500 rpm for 5 minutes to pellet the cells.[11]
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of IL-1β, IL-6, and TNF-α in the supernatants using an ELISA or a multiplex bead array kit according to the manufacturer's instructions.
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels in this compound-treated samples to the vehicle and positive controls.
Mandatory Visualizations
Caption: Plinabulin's direct anti-cancer signaling pathway.
Caption: Plinabulin's immune-modulatory signaling pathway.
Caption: A generalized workflow for this compound in vitro assays.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Plinabulin by BeyondSpring for Non-Small Cell Lung Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 6. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plinabulin following radiation enhances dendritic cell maturation and checkpoint inhibitor retreatment of relapsed/refractory cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchhub.com [researchhub.com]
- 11. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plinabulin-d1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin is a novel, small molecule that acts as a microtubule-destabilizing agent with a unique mechanism of action, setting it apart from other tubulin-targeting drugs like taxanes and vinca (B1221190) alkaloids.[1][2] It binds to a distinct site on β-tubulin, leading to transient disruption of microtubule dynamics.[1][2] This targeted action not only induces direct anti-mitotic effects in cancer cells but also stimulates an immune response.[1] A key event following Plinabulin's interaction with microtubules is the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[1][2] Activated GEF-H1 triggers downstream signaling pathways, including the RhoA pathway, which contributes to dendritic cell maturation and subsequent T-cell activation, creating a durable anti-cancer immune response.[1][2] Plinabulin has also been shown to induce JNK-mediated apoptosis in cancer cells.[3]
Plinabulin-d1 is a deuterated form of Plinabulin. Deuterium-labeled compounds are frequently utilized in research for pharmacokinetic and metabolic studies, serving as internal standards for analytical quantification. For in vitro cell culture applications, this compound is expected to exhibit biological activity analogous to its non-deuterated counterpart. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, based on the established data for Plinabulin.
Data Presentation
The following table summarizes the effective concentrations of Plinabulin in various cancer cell lines, providing a valuable reference for designing cell culture experiments.
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50) | Reference |
| Multiple Myeloma (MM.1S, MM.1R, RPMI-8226, INA-6) | Multiple Myeloma | Cell Viability (MTT) | 8-10 nM | [3] |
| HT-29 | Colon Cancer | Cell Viability | 9.8 nM | [4][5] |
| PC-3 | Prostate Cancer | Cell Viability | 11.2 nM | [4] |
| DU 145 | Prostate Cancer | Cell Viability | 12.1 nM | [4] |
| MDA-MB-231 | Breast Cancer | Cell Viability | 13.5 nM | [4] |
| NCI-H292 | Lung Cancer | Cell Viability | 14.3 nM | [4] |
| Jurkat | T-cell Leukemia | Cell Viability | 15.6 nM | [4] |
| MES-SA | Uterine Sarcoma | Cell Viability | 16.8 nM | [4] |
| HL-60 | Promyelocytic Leukemia | Cell Viability | 18.0 nM | [4] |
| MCF-7 | Breast Cancer | Mitotic Inhibition | 17 nM | [6] |
| A549 | Lung Cancer | Growth Inhibition | Nanomolar range | [6] |
Signaling Pathway
The primary mechanism of action of Plinabulin involves the disruption of microtubule dynamics, leading to the activation of the GEF-H1/RhoA signaling pathway and induction of apoptosis via JNK activation.
References
- 1. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 2. onclive.com [onclive.com]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plinabulin-d1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and signaling pathways associated with the use of Plinabulin-d1 in preclinical animal studies. The information is intended to guide researchers in designing and executing their own in vivo experiments.
Introduction to Plinabulin
Plinabulin is a novel, small molecule that acts as a tubulin polymerization inhibitor. It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This activity results in antitumor effects and the mitigation of chemotherapy-induced neutropenia (CIN). Plinabulin's mechanism of action also involves the activation of the guanine (B1146940) nucleotide exchange factor-H1 (GEF-H1), which triggers downstream signaling pathways leading to immune modulation.
This compound Dosage in Animal Models
This compound has been evaluated in various animal models, primarily mice and rats, for its anti-cancer efficacy and its ability to ameliorate CIN. The dosages and routes of administration can vary depending on the animal model and the therapeutic indication being studied.
Table 1: Summary of this compound Dosage in Murine Models
| Animal Model | Cancer/Condition Model | Dosage Range | Route of Administration | Study Focus |
| Mice (athymic nude) | Human colon cancer xenografts | 7.5 mg/kg | Intraperitoneal (i.p.), Intravenous (i.v.) | Anti-tumor efficacy |
| Mice | KRAS-driven glioma | 7.5 mg/kg | Intraperitoneal (i.p.) | Anti-tumor efficacy |
| Mice | Human plasmacytoma xenograft | 7.5 mg/kg | Intraperitoneal (i.p.) | Anti-tumor efficacy |
| Mice | Chemotherapy-Induced Neutropenia (CIN) | 7.5 mg/kg | Intraperitoneal (i.p.) | CIN prevention |
| Mice | MC38 colon cancer | 7.0 mg/kg | Peri-tumorally | Anti-tumor immunity |
Table 2: Summary of this compound Dosage in Rat Models
| Animal Model | Condition Model | Dosage | Route of Administration | Study Focus |
| Rats | Chemotherapy-Induced Neutropenia (CIN) | 7.5 mg/kg | Not specified | CIN prevention |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The proper formulation of this compound is critical for its bioavailability and efficacy in animal studies. Below are examples of protocols for preparing this compound solutions for injection.
Protocol 1: Aqueous Formulation
This protocol is suitable for intravenous and intraperitoneal injections.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of the final solution, add 100 µL of the this compound stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Protocol 2: Oil-Based Formulation
This protocol can be used for intraperitoneal injections.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, mix 10% DMSO with 90% Corn Oil.
-
For example, to prepare 1 mL of the final solution, add 100 µL of the this compound stock solution to 900 µL of corn oil and mix thoroughly.
-
In Vivo Anti-Cancer Efficacy Study Workflow
The following workflow outlines a typical experiment to evaluate the anti-cancer efficacy of this compound in a xenograft mouse model.
Signaling Pathway of Plinabulin
Plinabulin's primary mechanism of action is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to the release and activation of GEF-H1, a RhoA-specific guanine nucleotide exchange factor. Activated GEF-H1 then triggers a signaling cascade, primarily through the JNK pathway, resulting in the maturation of dendritic cells and subsequent activation of T-cells, contributing to its immune-oncology effects.[1][2]
References
Application Notes and Protocols for Inducing Neutropenia in Mice with Plinabulin-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin, a selective immunomodulating microtubule-binding agent, has demonstrated significant potential in mitigating chemotherapy-induced neutropenia (CIN). Unlike traditional granulocyte colony-stimulating factor (G-CSF) therapies, Plinabulin exhibits a distinct mechanism of action. It works by activating GEF-H1, a guanine (B1146940) nucleotide exchange factor, which in turn stimulates downstream pathways leading to dendritic cell maturation and T-cell activation.[1] Furthermore, Plinabulin promotes the mobilization and differentiation of hematopoietic stem and progenitor cells (HSPCs), aiding in the replenishment of the neutrophil population.[2][3]
These application notes provide detailed protocols for inducing neutropenia in a murine model using the chemotherapeutic agent docetaxel (B913) and for evaluating the ameliorative effects of Plinabulin-d1. The protocols are intended to guide researchers in establishing a reproducible model for studying the efficacy and mechanism of action of this compound and other potential CIN therapies.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of Plinabulin on docetaxel-induced neutropenia in mice.
Table 1: Dosing Regimens for Docetaxel and Plinabulin in Mice
| Compound | Dosage | Route of Administration | Vehicle | Reference |
| Docetaxel | 25 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | 0.9% Saline or 7.5% Ethanol (B145695)/7.5% Tween 80 in D5W | [4][5] |
| This compound | 10 mg/kg or 20 mg/kg | Intraperitoneal (IP) | 7.1% Tween 80 / 25.5% Propylene Glycol / 67.4% D5W | [4][5] |
Table 2: Effect of Plinabulin on Blood Neutrophil Counts in Docetaxel-Treated Mice
| Treatment Group | Day 5 Post-Docetaxel (% of Leukocytes) | p-value vs. Docetaxel alone | Reference |
| Docetaxel (25 mg/kg) | Significantly decreased | - | [1] |
| Docetaxel (25 mg/kg) + Plinabulin (10 mg/kg) | Significantly higher than Docetaxel alone | p < 0.05 | [1] |
| Docetaxel (25 mg/kg) + Plinabulin (20 mg/kg) | Significantly higher than Docetaxel alone | p < 0.05 | [1] |
Table 3: Effect of Plinabulin on Bone Marrow Cellularity in Docetaxel-Treated Mice
| Treatment Group | Bone Marrow Neutrophil Counts (Day 5) | Bone Marrow LSK Cells (Day 2) | Reference |
| Docetaxel (25 mg/kg) | Decreased | No significant effect | [1][2] |
| Docetaxel (25 mg/kg) + Plinabulin (10 mg/kg) | Significantly prevented decrease (p < 0.001) | Significantly increased | [1][2] |
| Docetaxel (25 mg/kg) + Plinabulin (20 mg/kg) | Significantly prevented decrease (p < 0.01) | Significantly increased | [1][2] |
Signaling Pathway
The primary mechanism of Plinabulin's action involves the disruption of microtubule dynamics, leading to the release and activation of the guanine nucleotide exchange factor GEF-H1. Activated GEF-H1 then triggers a signaling cascade, primarily through the JNK pathway, resulting in the maturation of dendritic cells and subsequent activation of an anti-tumor immune response. In the context of neutropenia, this signaling is also implicated in the mobilization and differentiation of hematopoietic stem and progenitor cells.
Experimental Protocols
Protocol 1: Induction of Neutropenia and Treatment with this compound in Mice
This protocol describes the induction of neutropenia in mice using docetaxel and subsequent treatment with this compound to assess its ameliorative effects.
Materials:
-
Female C57BL/6 or BALB/c mice (8-10 weeks old)
-
Docetaxel
-
This compound
-
Vehicle for Docetaxel (e.g., 0.9% Saline or 7.5% Ethanol/7.5% Tween 80 in D5W)
-
Vehicle for this compound (7.1% Tween 80, 25.5% Propylene Glycol, 67.4% D5W)
-
Sterile syringes and needles (27-30 gauge)
-
Animal handling and restraint equipment
-
Anesthetics (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
Prepare Docetaxel solution at a final concentration for a 25 mg/kg dose. The vehicle can be 0.9% saline or a solution of 7.5% ethanol and 7.5% Tween 80 in 5% dextrose in water (D5W).[4][5]
-
Prepare this compound solutions at final concentrations for 10 mg/kg and 20 mg/kg doses in its specific vehicle.[4][5]
-
Prepare vehicle-only solutions to serve as controls.
-
-
Treatment Administration (Day 0):
-
Record the body weight of each mouse.
-
Administer a single dose of Docetaxel (25 mg/kg) via intravenous (IV) or intraperitoneal (IP) injection.
-
One hour after Docetaxel administration, administer this compound (10 or 20 mg/kg) or its vehicle via IP injection.
-
-
Blood Collection (Days 3, 4, and 5):
-
Anesthetize the mice according to approved institutional protocols.
-
Collect a small volume of blood (approximately 50-100 µL) via retro-orbital sinus puncture using a heparinized capillary tube.
-
Transfer the blood to a microcentrifuge tube containing an anticoagulant (e.g., EDTA).
-
Perform a complete blood count (CBC) to determine the absolute neutrophil count (ANC).
-
-
Bone Marrow Collection (Day 5):
-
At the end of the study (Day 5), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect the femurs and tibias and clean them of excess tissue.
-
Flush the bone marrow from the bones using a syringe with phosphate-buffered saline (PBS) or appropriate buffer.
-
Create a single-cell suspension for flow cytometry analysis.
-
Protocol 2: Flow Cytometry Analysis of Bone Marrow Hematopoietic Stem and Progenitor Cells
This protocol details the procedure for identifying and quantifying Lineage-Sca-1+c-Kit+ (LSK) cells in the bone marrow of treated mice.
Materials:
-
Bone marrow single-cell suspension (from Protocol 1)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Table 4: Antibody Panel for Mouse LSK Cell Identification
| Antigen | Fluorochrome | Clone | Purpose |
| Lineage Cocktail (CD3e, B220, Gr-1, Mac-1, Ter-119) | Biotin | Various | Negative selection of mature hematopoietic cells |
| Streptavidin | PE-Cy7 | Secondary stain for lineage cocktail | |
| Sca-1 (Ly-6A/E) | APC | E13-161.7 | Positive marker for HSPCs |
| c-Kit (CD117) | PE | 2B8 | Positive marker for HSPCs |
| CD34 | FITC | RAM34 | To distinguish long-term and short-term HSCs |
| Flt3 (CD135) | PerCP-Cy5.5 | A2F10 | To distinguish multipotent progenitors |
| Viability Dye | 7-AAD | To exclude dead cells |
Procedure:
-
Cell Preparation:
-
Lyse red blood cells from the bone marrow suspension using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the cells with FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
-
Staining:
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the biotinylated lineage antibody cocktail and incubate for 20-30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Add the streptavidin-fluorochrome conjugate and the other primary antibodies (anti-Sca-1, anti-c-Kit, etc.) and incubate for another 20-30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
-
From the live singlet population, gate on the Lineage-negative (Lin-) cells.
-
Within the Lin- population, identify the Sca-1+ and c-Kit+ cells (LSK population).
-
Further analyze the LSK population for the expression of other markers like CD34 and Flt3 to identify different progenitor subsets.
-
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for evaluating the effect of this compound on docetaxel-induced neutropenia in mice.
References
- 1. animalcare.jhu.edu [animalcare.jhu.edu]
- 2. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]
- 3. research.vt.edu [research.vt.edu]
- 4. Plinabulin ameliorates neutropenia induced by multiple chemotherapies through a mechanism distinct from G-CSF therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
Application Notes and Protocols for Plinabulin-d1 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin is a first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) derived from a marine fermentation product.[1] It is under investigation as a "pipeline in a drug" for its potential applications in preventing chemotherapy-induced neutropenia (CIN) and as a direct anti-cancer agent for various malignancies, including non-small cell lung cancer (NSCLC).[2][3][4] Plinabulin's unique mechanism of action, which differentiates it from other tubulin-targeting agents, involves both direct anti-tumor effects and the stimulation of an anti-tumor immune response.[2][5][6] These notes provide detailed protocols and summarized data from preclinical studies to guide researchers in designing and executing experiments with Plinabulin.
Mechanism of Action
Plinabulin binds to a distinct site on β-tubulin, near the colchicine (B1669291) binding domain, disrupting microtubule polymerization.[2][5][7] This interaction is reversible and transient, leading to the release of the guanine (B1146940) nucleotide exchange factor GEF-H1.[2][5] The release of GEF-H1 triggers a downstream signaling cascade that results in the maturation of dendritic cells (DCs), the most potent type of antigen-presenting cells.[2][3][5] Mature DCs then activate tumor antigen-specific T-cells, leading to a durable, adaptive anti-cancer immune response.[2][8]
Beyond its immunomodulatory effects, Plinabulin also exhibits direct anti-cancer properties by:
-
Inducing Mitotic Arrest and Apoptosis: By disrupting microtubule dynamics, Plinabulin can cause mitotic arrest and trigger apoptosis in cancer cells, often mediated by the JNK pathway.[6][9]
-
Disrupting Tumor Vasculature: It acts as a vascular disrupting agent, interrupting tumor blood flow and leading to tumor necrosis.[6][9]
In the context of CIN, Plinabulin promotes the differentiation of bone marrow cells into neutrophils and boosts the number of hematopoietic stem/progenitor cells (HSPCs), providing early-onset protection during the first week after chemotherapy.[3][5][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving Plinabulin administration.
Table 1: Pharmacokinetic Parameters of Plinabulin in Rats (Intravenous Administration)
| Parameter | Dose (mg/kg) | Leukopenic Model | Control Model | Citation |
|---|---|---|---|---|
| Half-life (t½) | 0.5 - 3 | 0.49 - 0.72 h | 0.39 - 0.70 h | [11][12] |
| Clearance (CL) | 0.5 - 3 | 2.13 - 3.87 L/h/kg | 2.29 - 4.23 L/h/kg | [11][12] |
Pharmacokinetic results showed no significant difference between the leukopenic and normal control groups.[11][12]
Table 2: Efficacy of Plinabulin in Preclinical Chemotherapy-Induced Neutropenia (CIN) Models
| Animal Model | Chemotherapy | Plinabulin Dose | Key Finding | Citation |
|---|---|---|---|---|
| Mouse | Docetaxel (B913) | 10-20 mg/kg | Significantly prevented the decrease in bone marrow neutrophil counts caused by docetaxel. | [10] |
| Mouse | Docetaxel | Not specified | Ameliorates CIN by promoting the transition of hematopoietic stem cells (LSK) to common myeloid precursors. | [10] |
| N/A (Clinical) | Docetaxel | Not specified | Reduced Grade 4 neutropenia incidence from 33% (docetaxel alone) to <5% (docetaxel + Plinabulin). | |
Table 3: Efficacy of Plinabulin in Preclinical Xenograft Tumor Models
| Animal Model | Cancer Cell Line | Plinabulin Dose & Route | Key Finding | Citation |
|---|---|---|---|---|
| Mouse | LoVo (Colon) | 7.5 mg/kg i.p. | Synergistic anti-tumor activity when combined with irinotecan. | [13] |
| Mouse | MDA-MB-231 (Breast) | 7.5 mg/kg i.p. | Synergistic anti-tumor activity when combined with paclitaxel. | [13] |
| Mouse | DU-145 (Prostate) | 7.5 mg/kg i.p. | Synergistic anti-tumor activity when combined with docetaxel. | [13] |
| Mouse | MM.1S (Myeloma) | 7.5 mg/kg i.p. | Significantly inhibited tumor growth and prolonged survival. |[9] |
Experimental Protocols
Protocol 1: Chemotherapy-Induced Neutropenia (CIN) Model
This protocol describes the induction of neutropenia in mice using docetaxel and subsequent treatment with Plinabulin to assess its ameliorating effects.
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
Docetaxel
-
Plinabulin-d1
-
Vehicle for Plinabulin (e.g., 5% dextrose solution[13])
-
Blood collection supplies (e.g., EDTA tubes)
-
Flow cytometer and relevant antibodies (for bone marrow analysis)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle, Docetaxel only, Docetaxel + Plinabulin).
-
Induction of Neutropenia: Administer a single dose of docetaxel to induce neutropenia. The dose should be determined from literature or pilot studies to achieve significant but non-lethal neutropenia.
-
Plinabulin Administration: Administer Plinabulin (e.g., 10 or 20 mg/kg) or vehicle shortly after the docetaxel injection.[10] The route can be intraperitoneal (i.p.) or intravenous (i.v.).
-
Monitoring and Sample Collection:
-
Perform daily blood draws (e.g., via tail vein) for 5-7 days to monitor blood counts.
-
Record animal weight and clinical signs daily.
-
-
Endpoint Analysis:
-
On day 5, a cohort of mice can be euthanized to harvest bone marrow from femurs and tibias.[10]
-
Blood Analysis: Perform a complete blood count (CBC) to determine absolute neutrophil counts (ANC).
-
Bone Marrow Analysis: Use flow cytometry to analyze the percentage of neutrophils and their progenitors (e.g., LSK cells, common myeloid precursors).[10]
-
Protocol 2: Xenograft Tumor Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-cancer efficacy of Plinabulin.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Nude)
-
Matrigel (or similar basement membrane matrix)
-
This compound and vehicle
-
Combination agent (e.g., docetaxel), if applicable
-
Digital calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor development.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
-
Treatment Administration:
-
Administer Plinabulin, vehicle, or combination therapy according to the planned schedule. A typical regimen for Plinabulin is 7.5 mg/kg i.p., administered on a defined schedule (e.g., twice a week for 3 weeks).[9]
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a set duration.
-
Primary endpoints are typically tumor growth inhibition and overall survival.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, IHC for apoptosis markers like cleaved caspase-3).[9]
-
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This protocol provides a framework for assessing the pharmacokinetic profile of Plinabulin in rats, based on established methods.[11][12]
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
This compound formulated for intravenous injection
-
Cannulation supplies (for serial blood sampling)
-
Blood collection tubes (e.g., containing K2-EDTA)
-
Centrifuge and freezer (-80°C) for plasma storage
-
UHPLC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation:
-
Acclimatize rats and cannulate the jugular vein for blood sampling and the caudal vein for drug administration. Allow for recovery post-surgery.
-
For leukopenic models, administer cyclophosphamide (B585) prior to the PK study to induce leukopenia.[11][12]
-
-
Plinabulin Administration: Administer a single intravenous bolus dose of Plinabulin (e.g., 0.5, 1.5, or 3 mg/kg).[11][12]
-
Serial Blood Sampling:
-
Collect blood samples (~0.2 mL) at predetermined time points post-dose. A typical schedule would be: pre-dose, and 2, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key PK parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. onclive.com [onclive.com]
- 3. BeyondSpring Pharmaceuticals Receives Complete Response Letter from the FDA for Plinabulin New Drug Application for Prevention of Chemotherapy-Induced Neutropenia (CIN) | BeyondSpring [beyondspringpharma.com]
- 4. BeyondSpring Announces Positive Topline Results from its DUBLIN-3 Registrational Trial of Plinabulin in Combination with Docetaxel for the Treatment of 2nd/3rd Line Non-Small Cell Lung Cancer (NSCLC) with EGFR Wild Type | BeyondSpring [beyondspringpharma.com]
- 5. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 6. Plinabulin - Wikipedia [en.wikipedia.org]
- 7. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Data Highlights BeyondSpring’s Plinabulin as a Highly Effective Agent for Preventing Chemotherapy-Induced Neutropenia, with Potential to Reduce Clinical Resources for COVID-19 | BeyondSpring [beyondspringpharma.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Novel UHPLC-MS/MS Method for the Quantification of Plinabulin in Plasma and Its Application in a Pharmacokinetic Study with Leukopenic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Novel UHPLC-MS/MS Method for the Quantification of Plinabulin in Plasma and Its Application in a Pharmacokinetic Study with Leukopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Plinabulin in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Plinabulin (B1683793) in plasma. The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of this novel microtubule-targeting agent. The method utilizes protein precipitation for sample preparation and a rapid chromatographic separation. While an isotopically labeled internal standard such as Plinabulin-d1 is theoretically ideal, its practical use may be limited by potential instability.[1] This document provides a comprehensive protocol based on a validated method using a structural analog as an internal standard and further outlines the theoretical parameters for employing this compound, accompanied by necessary considerations.
Introduction
Plinabulin is a novel, small molecule that acts as a microtubule-destabilizing agent by binding to the colchicine-binding site of β-tubulin.[2][3] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, Plinabulin has been shown to activate the guanine (B1146940) nucleotide exchange factor (GEF-H1), which subsequently triggers the JNK signaling pathway, contributing to its anti-tumor and immunomodulating effects.[5] Given its promising therapeutic potential in oncology, a reliable and validated bioanalytical method for the quantification of Plinabulin in biological matrices is essential for its clinical development.[6][7]
This application note presents a detailed protocol for an LC-MS/MS method for Plinabulin quantification in plasma. The method has been validated for selectivity, linearity, accuracy, precision, recovery, and matrix effects, demonstrating its suitability for high-throughput sample analysis in a research setting.
Experimental
Materials and Reagents
-
Plinabulin reference standard
-
This compound (or a suitable analog internal standard such as Propranolol)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., rat, human)
Instrumentation
-
Liquid Chromatograph: UHPLC system capable of gradient elution
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical Column: A suitable C18 reversed-phase column (e.g., XBridge C18)
Standard Solutions Preparation
Stock solutions of Plinabulin and the internal standard (IS) are prepared in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water). Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into control plasma.
Sample Preparation
A simple and efficient protein precipitation method is employed for plasma sample preparation:
-
To 100 µL of plasma sample, add 10 µL of 60% acetonitrile.[8]
-
Add 200 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL of Propranolol (B1214883) or an optimized concentration of this compound).[8]
-
Vortex mix the samples for 1 minute to ensure complete protein precipitation.[8]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[8]
LC-MS/MS Method Parameters
Liquid Chromatography
The chromatographic separation is achieved using a gradient elution program.
| Parameter | Value |
| Column | XBridge C18 or equivalent |
| Mobile Phase A | 0.2% Formic Acid in Water[1] |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL[8] |
| Run Time | 5 minutes[1] |
| Gradient | As per validated method optimization |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Plinabulin | This compound (Theoretical) | Propranolol (Alternative IS) |
| Ionization Mode | ESI Positive[1] | ESI Positive | ESI Positive[1] |
| Precursor Ion (m/z) | 337.3[1] | 338.3 (or higher depending on deuteration) | 260.2[1] |
| Product Ion (m/z) | To be optimized (based on fragmentation) | To be optimized (similar to Plinabulin) | To be optimized |
| Collision Energy (eV) | Optimized during method development | Optimized during method development | Optimized during method development |
| Dwell Time (ms) | Optimized for sufficient data points per peak | Optimized for sufficient data points per peak | Optimized for sufficient data points per peak |
Note on Internal Standard Selection: While a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects and variability, Plinabulin is known to undergo cis-trans isomerization.[1] This instability may also affect its deuterated analogs, potentially compromising the accuracy of the assay.[1] Therefore, the use of a stable, structurally similar analog like propranolol has been successfully validated.[1] Researchers opting to use this compound should thoroughly investigate its stability under the analytical conditions.
Method Validation Summary
The described method using an analog internal standard has been validated according to established bioanalytical method validation guidelines.[2][5] The key validation parameters are summarized below.
Quantitative Data
| Validation Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Accuracy (% Bias) | 101.96–109.42%[1] |
| Precision (% RSD) | ≤ 5.37%[1] |
| Recovery | 91.99% - 109.75%[1] |
| Matrix Effect | 94.80% - 100.45%[1] |
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
Plinabulin's Mechanism of Action
Caption: Signaling pathway of Plinabulin's anti-tumor activity.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of Plinabulin in plasma, supporting preclinical and clinical research. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications. Careful consideration of the internal standard choice is crucial for ensuring data quality, with validated alternatives available in light of the potential instability of isotopically labeled Plinabulin.
References
- 1. Development and Validation of a Novel UHPLC-MS/MS Method for the Quantification of Plinabulin in Plasma and Its Application in a Pharmacokinetic Study with Leukopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 6. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tubulin Dynamics with Plinabulin-d1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Plinabulin-d1, a deuterated analog of Plinabulin (B1683793), to investigate tubulin dynamics. This compound offers improved pharmacokinetic properties while maintaining a similar mechanism of action to its parent compound, making it a valuable tool for in vitro and in vivo studies.[1][2]
Plinabulin is a novel small molecule that binds to a distinct site on β-tubulin, leading to the disruption of microtubule dynamics.[3] This activity inhibits cell division and induces apoptosis in cancer cells.[4] Furthermore, Plinabulin's interaction with microtubules leads to the activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), initiating downstream signaling pathways that contribute to its anti-cancer effects and immunomodulatory properties.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for Plinabulin. As a deuterated analog, this compound (also known as MBRI-001) exhibits similar in vitro activity in inhibiting tubulin polymerization and cell proliferation.[2][6]
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Source |
| Plinabulin | Cell-free microtubule protein polymerization (turbidity) | 2.4 (± 0.4) | [4] |
| Colchicine | Cell-free microtubule protein polymerization (turbidity) | 7.6 (± 2.4) | [4] |
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | Plinabulin (nM) | MBRI-001 (this compound) (nM) | Source |
| HT-29 | Colon Cancer | 9.8 | - | MedChemExpress |
| MCF-7 | Breast Cancer | 17 | - | [4] |
| HCCLM3 | Hepatocellular Carcinoma | 7.24 | 5.58 | [7] |
| Bel-7402 | Hepatocellular Carcinoma | 11.73 | 5.70 | [7] |
Signaling Pathway
Plinabulin's binding to β-tubulin disrupts microtubule stability, leading to the release and activation of GEF-H1. Activated GEF-H1 then stimulates the JNK signaling pathway, which plays a role in dendritic cell maturation and other anti-tumor immune responses.[5][8]
Caption: this compound Signaling Pathway.
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on tubulin dynamics.
In Vitro Tubulin Polymerization Assay (Turbidity Assay)
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system by monitoring changes in light scattering.
Workflow:
Caption: In Vitro Tubulin Polymerization Assay Workflow.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9, with 10% glycerol)
-
GTP (100 mM stock)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 384-well plate reader
-
Low-volume, clear-bottom 384-well plates
Procedure:
-
Prepare Tubulin Solution: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare Compound Plate: Serially dilute this compound in G-PEM buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Initiate Polymerization: In a pre-warmed 37°C 384-well plate, add the tubulin solution to each well containing the test compound or vehicle. Add GTP to a final concentration of 1 mM to initiate polymerization.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization can be calculated from the linear phase of the curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the effects of this compound on the microtubule network within fixed cells.
Workflow:
Caption: Immunofluorescence Staining Workflow.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound (stock solution in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for a desired period (e.g., 24 hours). Include a DMSO vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Observe changes in microtubule structure, such as depolymerization and spindle disruption.
-
Live-Cell Imaging of Microtubule Dynamics
This advanced technique allows for the real-time visualization and quantification of microtubule dynamics (growth, shortening, catastrophe, and rescue events) in living cells treated with this compound.
Workflow:
References
- 1. Development of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymorphs, co-crystal structure and pharmacodynamics study of MBRI-001, a deuterium-substituted plinabulin derivative as a tubulin polymerization inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 4. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Plinabulin-d1 in Immunotherapy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin (B1683793), a novel small-molecule drug, has emerged as a significant agent in oncology, not only for its direct anti-cancer properties but also for its potent immunomodulatory effects.[1] It is classified as a selective immunomodulating microtubule-binding agent (SIMBA).[1] Plinabulin-d1, a deuterated analog of Plinabulin, offers the potential for improved pharmacokinetic properties, making it a valuable tool for immunotherapy research. Deuteration can lead to decreased metabolic rates, thereby increasing plasma half-life and overall drug exposure.[2][3] This document provides detailed application notes and protocols for the use of this compound in investigating and harnessing anti-tumor immune responses.
Plinabulin is a synthetic analog of the marine-derived natural product phenylahistin.[2][3][4] It functions as a microtubule-depolymerizing agent by binding to the colchicine-binding site on β-tubulin.[5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Beyond its direct cytotoxic effects, Plinabulin has demonstrated significant immunomodulating activities that contribute to its anti-cancer efficacy.[1][6][7]
Mechanism of Action in Immunotherapy
Plinabulin's immunomodulatory effects are primarily mediated through the activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[4][8] GEF-H1 is released upon microtubule destabilization and triggers downstream signaling pathways that lead to the maturation of dendritic cells (DCs) and the activation of T-cells.[4][8] Mature DCs are potent antigen-presenting cells that are crucial for initiating an adaptive anti-tumor immune response.
Furthermore, Plinabulin has been shown to repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype.[6][7][9] This shift in the tumor microenvironment enhances the recruitment and function of cytotoxic T-lymphocytes, further contributing to tumor destruction. Plinabulin's multifaceted mechanism of action, combining direct tumor cell killing with robust immune activation, makes its deuterated form, this compound, a compelling candidate for immunotherapy research.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Plinabulin, which provide a basis for designing experiments with this compound.
Table 1: Preclinical Immunomodulatory Effects of Plinabulin
| Parameter | Cell Type | Treatment | Result | Reference |
| Dendritic Cell Maturation Markers | Murine Bone Marrow-Derived DCs | Plinabulin | ↑ CD40, MHCII, CD80, CD86 | [10] |
| Pro-inflammatory Cytokine Release | Murine Bone Marrow-Derived DCs | Plinabulin | ↑ IL-1β, IL-6, IL-12p40 | [10] |
| Macrophage Polarization | Murine Tumor-Associated Macrophages (TAMs) | Plinabulin | Increased M1-like/M2-like TAM ratio | [6][7] |
| M1-associated Cytokine Release | Murine and Human Macrophages | Plinabulin | ↑ IL-1β, IL-6, IL-12 | [6][7] |
| M2-associated Cytokine Release | Murine and Human Macrophages | Plinabulin | ↓ IL-10, IL-4 | [6][7] |
Table 2: Clinical Efficacy of Plinabulin in Combination with Immunotherapy and Chemotherapy
| Trial Name / Identifier | Cancer Type | Treatment Arms | Key Outcomes | Reference |
| DUBLIN-3 (NCT02504489) | 2nd/3rd line NSCLC (EGFR wild-type) | Plinabulin + Docetaxel vs. Docetaxel + Placebo | Overall Survival (OS): HR 0.82 (p=0.0399); 2-year OS rate: 22.1% vs. 12.5% (p=0.0072); 3-year OS rate: 11.7% vs. 5.3% (p=0.0393); Progression-Free Survival (PFS): 3.3 vs. 2.8 months (HR 0.79, p=0.0174); Objective Response Rate (ORR): 14% vs. 9% (p=0.0404) | [11][12][13] |
| Phase 2 (NCT05599789) | Metastatic NSCLC (post-ICI) | Plinabulin + Docetaxel + Pembrolizumab | Disease Control Rate (DCR): 89.3%; Median PFS: 8.6 months | [2][8] |
| Phase 1/2 (NCT04902040) | Advanced Solid Tumors (post-ICI) | Plinabulin + Radiotherapy + PD-1 Inhibitor | Disease Control Rate (DCR) in non-irradiated lesions: 80% | [5] |
| BTCRC-LUN17-127 (NCT03575793) | Recurrent Small Cell Lung Cancer | Plinabulin + Nivolumab (B1139203) + Ipilimumab | Recommended Phase 2 Dose of Plinabulin: 30 mg/m²; Clinical Benefit Rate (CBR): 33% at RP2D | [14][15] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the immunomodulatory effects of this compound.
Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay
This protocol details the methodology to assess the ability of this compound to induce the maturation of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4
-
This compound (various concentrations)
-
LPS (lipopolysaccharide) as a positive control
-
Fluorescently conjugated antibodies against CD11c, CD80, CD86, and MHC Class II
-
Flow cytometer
Procedure:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in complete RPMI-1640 medium containing GM-CSF and IL-4 for 6-7 days to generate immature BMDCs.
-
Plate the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM), LPS (100 ng/mL), or vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the expression levels of maturation markers on the CD11c+ DC population.
Protocol 2: In Vitro Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on the polarization of macrophages.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (various concentrations)
-
LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization (positive control)
-
IL-4 (20 ng/mL) for M2 polarization (control)
-
Fluorescently conjugated antibodies against F4/80, CD80 (M1 marker), and CD206 (M2 marker)
-
ELISA kits for TNF-α, IL-6, IL-1β (M1 cytokines), and IL-10 (M2 cytokine)
-
Flow cytometer and ELISA plate reader
Procedure:
-
Generate BMDMs by culturing bone marrow cells with M-CSF for 7 days, or culture RAW 264.7 cells.
-
Plate macrophages in 24-well plates at an appropriate density.
-
Treat the cells with this compound, M1-polarizing stimuli, M2-polarizing stimuli, or vehicle control for 24-48 hours.
-
For Flow Cytometry: a. Harvest the cells and stain with antibodies for F4/80, CD80, and CD206. b. Analyze the percentage of F4/80+CD80+ (M1) and F4/80+CD206+ (M2) cells.
-
For Cytokine Analysis: a. Collect the culture supernatants. b. Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 using ELISA kits according to the manufacturer's instructions.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol outlines an in vivo experiment to evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model, which allows for the study of its effects on an intact immune system.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
This compound formulated for in vivo administration
-
Anti-mouse PD-1 antibody (optional, for combination therapy studies)
-
Calipers for tumor measurement
-
Materials for tissue collection and processing for flow cytometry or immunohistochemistry
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer treatments according to a predetermined schedule (e.g., this compound intraperitoneally twice weekly).
-
Measure tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise tumors for further analysis, such as: a. Flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), including CD4+ T cells, CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs). b. Immunohistochemical analysis of immune cell markers within the tumor microenvironment.
This compound, with its potential for an improved pharmacokinetic profile, represents a promising tool for immunotherapy research. The protocols and information provided herein offer a framework for investigating its immunomodulatory properties and its potential to enhance anti-tumor immunity. By leveraging the known mechanisms of Plinabulin, researchers can design robust experiments to explore the full therapeutic potential of this compound in the context of immuno-oncology.
References
- 1. Polymorphs, co-crystal structure and pharmacodynamics study of MBRI-001, a deuterium-substituted plinabulin derivative as a tubulin polymerization inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 3. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacokinetic and pharmacodynamic study of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-MOL [x-mol.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I/II trial of plinabulin in combination with nivolumab and ipilimumab in patients with recurrent small cell lung cancer (SCLC): Big ten cancer research consortium (BTCRC-LUN17-127) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Plinabulin-d1 as a Tool for Cell Cycle Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plinabulin is a novel small-molecule agent that binds to tubulin and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1] It is classified as a selective immunomodulating microtubule-binding agent (SIMBA).[1][2] Plinabulin binds to a unique site on β-tubulin, in the vicinity of the colchicine-binding domain, preventing tubulin polymerization.[2][3][4] This direct anti-mitotic activity makes it a valuable tool for cancer research and cell biology, particularly for studying and manipulating the cell cycle.
Plinabulin-d1 is a deuterated form of Plinabulin. For the in vitro applications described herein, such as inducing cell cycle arrest for flow cytometry analysis, its mechanism of action is identical to that of the non-deuterated compound. These notes and protocols will refer to the compound generally as Plinabulin.
The primary application of Plinabulin in a research setting is its ability to reliably induce mitotic growth arrest, specifically at the G2/M phase of the cell cycle.[5] This allows for the synchronization of cell populations, which is essential for studying phase-specific cellular events, or for use as a positive control in experiments investigating novel anti-mitotic agents.
Mechanism of Action: G2/M Cell Cycle Arrest
Plinabulin exerts its effect on the cell cycle through the targeted disruption of microtubule formation. Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.
-
Tubulin Binding: Plinabulin binds to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[4][6]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin into functional microtubules, leading to the destabilization and disassembly of the microtubule network.[4][7]
-
Mitotic Spindle Disruption: The lack of stable microtubules prevents the formation of a proper mitotic spindle.
-
Checkpoint Activation: The spindle assembly checkpoint (SAC), a critical cell cycle surveillance mechanism, detects the failure of chromosomes to attach correctly to the spindle.
-
G2/M Arrest: Activation of the SAC halts the cell cycle at the G2/M transition, preventing the cell from entering anaphase with a defective spindle. This arrest provides a window for repair or, if the damage is irreparable, can lead to apoptosis.[5]
-
Apoptosis Induction: Prolonged mitotic arrest induced by agents like Plinabulin often triggers programmed cell death (apoptosis), a process mediated by the activation of caspases and stress-activated protein kinases like JNK.[5]
Data Presentation: Effective Concentrations
The effective concentration of Plinabulin can vary depending on the cell line and experimental conditions. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific model. The following table summarizes concentrations cited in the literature.
| Parameter | Cell Line / System | Effective Concentration | Reference |
| IC₅₀ (Growth Inhibition) | HT-29 (Colon Cancer) | 9.8 nM | [3] |
| IC₅₀ (Mitosis Inhibition) | MCF-7 (Breast Cancer) | 17 nM | [7] |
| Mitotic Block Induction | MM.1S, RPMI-8226 (Multiple Myeloma) | 8 nM | [5] |
| Microtubule Length Reduction | In vitro tubulin assay | 1.25 µM | [7] |
| Macrophage Polarization | Human Macrophages | 200 - 1000 nM | [8] |
Experimental Protocols
Protocol 1: Induction of G2/M Cell Cycle Arrest using Plinabulin
This protocol provides a general procedure for treating cultured mammalian cells with Plinabulin to induce a robust G2/M phase arrest.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Plinabulin powder
-
Anhydrous DMSO
-
Cell culture plates or flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells in new culture plates at a density that will ensure they are in the exponential growth phase (e.g., 50-60% confluency) after 24 hours of incubation.
-
-
Plinabulin Stock Preparation:
-
Prepare a 10 mM stock solution of Plinabulin in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Treatment:
-
After allowing cells to attach and resume growth for 24 hours, prepare working solutions of Plinabulin by diluting the stock solution in a complete culture medium.
-
Note: It is critical to perform a dose-response curve (e.g., 5 nM, 10 nM, 20 nM, 50 nM, 100 nM) to find the optimal concentration that maximizes G2/M arrest without inducing excessive cell death for your specific cell line.
-
Remove the old medium from the cells and replace it with the Plinabulin-containing medium. Include a vehicle control (medium with an equivalent concentration of DMSO).
-
-
Incubation:
-
Incubate the treated cells for a period sufficient to allow the majority of the cycling population to reach the G2/M phase. A typical incubation time is 16-24 hours. This duration may also require optimization.
-
-
Cell Harvesting:
-
Following incubation, collect both adherent and floating cells (as mitotic cells may detach) for subsequent analysis.
-
For adherent cells, wash with PBS, and detach using Trypsin-EDTA.
-
Combine all cells, centrifuge, and wash the pellet with cold PBS. The cells are now ready for downstream analysis, such as flow cytometry (Protocol 2).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes how to analyze the DNA content of Plinabulin-treated cells to quantify the percentage of cells in each phase of the cell cycle.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Cold PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Resuspend the washed cell pellet from Protocol 1 in ~500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to achieve a final ethanol concentration of ~70%. This prevents cell clumping.
-
Fix the cells by incubating them at 4°C for at least 2 hours. Cells can be stored at -20°C in ethanol for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that the PI dye specifically intercalates with DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the fluorescence parameter corresponding to PI (e.g., FL2-A or PE-A).
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Gate the single-cell population using a forward scatter (FSC-A) vs. side scatter (SSC-A) plot, followed by a pulse-width plot (e.g., FSC-H vs. FSC-A) to exclude doublets.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
The histogram will show distinct peaks:
-
G0/G1 Peak: Cells with a 2n DNA content.
-
S Phase: Cells with DNA content between 2n and 4n.
-
G2/M Peak: Cells with a 4n DNA content.
-
-
In the vehicle-treated control sample, the G0/G1 peak will be the largest. In the Plinabulin-treated sample, a significant accumulation of cells in the G2/M peak is expected, with a corresponding reduction in the G0/G1 and S phase populations.
References
- 1. What is Plinabulin used for? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 7. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Plinabulin Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges of working with Plinabulin, focusing on its solubility and stability. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Plinabulin?
A1: Plinabulin is a crystalline solid with good solubility in several organic solvents.[1] For laboratory use, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended.[1] It is sparingly soluble in aqueous buffers.[1]
Q2: How do I prepare a stock solution of Plinabulin?
A2: To prepare a stock solution, dissolve Plinabulin in an appropriate organic solvent such as DMSO, ethanol, or DMF.[1] It is recommended to purge the solvent with an inert gas before use.[1] For maximum solubility in aqueous buffers, it is advised to first dissolve Plinabulin in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q3: What is the recommended storage condition for Plinabulin?
A3: Solid Plinabulin is stable for at least four years when stored at -20°C.[1] It is not recommended to store aqueous solutions of Plinabulin for more than one day.[1]
Q4: Can I store Plinabulin stock solutions? If so, under what conditions?
A4: Yes, stock solutions in organic solvents can be stored. For instance, a stock solution in DMSO can be stored at -20°C. However, for optimal results, it is always best to use freshly prepared solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Plinabulin.
Issue 1: Precipitation Occurs Upon Dilution of a DMSO Stock Solution into Aqueous Buffer.
-
Cause: This is a common issue due to the poor aqueous solubility of Plinabulin. When the DMSO stock is added to an aqueous buffer, the concentration of the organic solvent decreases, leading to the precipitation of the compound.
-
Solution:
-
Reduce the Final Concentration: Try diluting to a lower final concentration of Plinabulin in the aqueous buffer.
-
Increase the Percentage of Organic Solvent: If your experimental system allows, a slightly higher final concentration of DMSO may help to keep Plinabulin in solution. However, be mindful of the potential effects of the solvent on your cells or assay.
-
Use a Different Buffer System: While Plinabulin is sparingly soluble in most aqueous buffers, slight variations in pH or the presence of certain excipients might improve solubility. Experiment with different buffer compositions if possible.
-
Sonication: Gentle sonication after dilution may help to redissolve small amounts of precipitate.
-
Issue 2: Inconsistent or Lower-Than-Expected Activity in Cell-Based Assays.
-
Cause: This could be due to several factors, including degradation of Plinabulin in the stock solution or in the cell culture medium, or inaccurate concentration due to precipitation.
-
Solution:
-
Prepare Fresh Solutions: As recommended, always use freshly prepared solutions for your experiments to minimize the impact of potential degradation.
-
Verify Solubility in Media: Before treating your cells, visually inspect the final working solution in the cell culture medium for any signs of precipitation. You can also centrifuge a sample of the medium containing Plinabulin to check for insoluble material.
-
Optimize Incubation Time: Consider the stability of Plinabulin in your specific cell culture medium over the duration of your experiment. Shorter incubation times may yield more consistent results if the compound is degrading.
-
Control for Solvent Effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions and that appropriate vehicle controls are included.
-
Data Presentation
Table 1: Solubility of Plinabulin in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Plinabulin Stock Solution in DMSO
-
Materials: Plinabulin powder, anhydrous DMSO, sterile microcentrifuge tubes, and a vortex mixer.
-
Procedure: a. Allow the Plinabulin vial to equilibrate to room temperature before opening. b. Weigh the desired amount of Plinabulin powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL). d. Vortex the solution until the Plinabulin is completely dissolved. Visually inspect for any undissolved particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials: Plinabulin stock solution in DMSO, desired aqueous buffer (e.g., PBS), sterile tubes.
-
Procedure: a. Thaw an aliquot of the Plinabulin DMSO stock solution at room temperature. b. In a sterile tube, add the required volume of the aqueous buffer. c. While gently vortexing the buffer, add the required volume of the Plinabulin stock solution dropwise to achieve the final desired concentration. d. Continue to vortex for a short period to ensure thorough mixing. e. Visually inspect the solution for any signs of precipitation. f. Use the freshly prepared working solution immediately.
Visualizations
Plinabulin's Mechanism of Action: Signaling Pathway
Caption: Plinabulin binds to β-tubulin, leading to microtubule depolymerization and the release and activation of GEF-H1, which in turn promotes dendritic cell maturation and T-cell activation.[2]
Experimental Workflow: Preparing Plinabulin for Cell-Based Assays
Caption: A recommended workflow for the preparation of Plinabulin solutions for in vitro experiments, highlighting key steps to ensure solubility.
References
Plinabulin-d1 Experimental Results: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plinabulin-d1. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Cell Viability and Cytotoxicity Assays
Question: I am observing highly variable IC50 values for this compound in my cytotoxicity assays across replicate experiments. What could be the cause?
Answer: Inconsistent IC50 values for this compound can stem from several factors related to its mechanism of action and handling properties. As a microtubule-destabilizing agent, its effects are tightly linked to the cell cycle. Variability can be introduced by:
-
Cell Confluency and Seeding Density: Since this compound primarily affects dividing cells, the proportion of cells in the M-phase at the time of treatment is critical. Ensure consistent cell seeding density and allow cells to adhere and enter logarithmic growth phase before adding the compound. Overly confluent or sparse cultures will respond differently.
-
Solubility Issues: this compound is a hydrophobic molecule. Precipitation in the culture medium can lead to inconsistent concentrations in your wells. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved in the stock solution. Consider pre-warming the media before adding the compound solution.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Short incubation times may not be sufficient to induce significant cell death, while very long incubation times might lead to secondary effects or compound degradation. It is crucial to establish an optimal incubation time for your specific cell line through time-course experiments.
-
Assay Type: The choice of cytotoxicity assay can influence the results. Assays based on metabolic activity (e.g., MTT, XTT) may show different kinetics compared to assays that measure membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity).
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
2. Tubulin Polymerization Assays
Question: My in vitro tubulin polymerization assay with this compound shows a slower rate of inhibition compared to the positive control (e.g., colchicine). Is this expected?
Answer: Yes, this is an expected outcome. Plinabulin and colchicine (B1669291) both bind to the colchicine-binding site on β-tubulin, but they exhibit different binding kinetics.[1] Plinabulin's interaction is more reversible and transient compared to the nearly irreversible binding of colchicine.[2] This can result in a slower onset of polymerization inhibition.[1]
Quantitative Comparison of Tubulin Polymerization Inhibition
| Compound | IC50 (in vitro tubulin polymerization) | Key Kinetic Feature |
| Plinabulin | ~2.4 µM | Induces a lag period in microtubule formation[1] |
| Colchicine | ~7.6 µM | Rate of polymerization is largely unchanged, but the steady-state is reached at a lower level[1] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a 10 mM GTP solution in General Tubulin Buffer.
-
Prepare serial dilutions of this compound and a positive control (e.g., colchicine) in General Tubulin Buffer. The final DMSO concentration should not exceed 2%.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate at 37°C, add the assay mix containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (B35011) (optional, can enhance polymerization).
-
Add the diluted this compound or control compounds.
-
Initiate the reaction by adding the tubulin solution to a final concentration of 2-3 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to visualize the polymerization kinetics.
-
Calculate the Vmax (maximum rate of polymerization) and the final polymer mass for each condition.
-
3. Cell Cycle Analysis
Question: After treating my cells with this compound, I see a significant increase in the G2/M peak in my cell cycle analysis, but also a sub-G1 peak. How do I interpret this?
Answer: This is a classic cellular response to potent microtubule-destabilizing agents like this compound. The compound disrupts the formation of the mitotic spindle, leading to an arrest of cells in the G2 or M phase of the cell cycle.[3] The appearance of a sub-G1 peak is indicative of apoptosis (programmed cell death), which is a common downstream consequence of prolonged mitotic arrest.[3] Cells that are unable to resolve the mitotic block will eventually undergo apoptosis, leading to DNA fragmentation, which is detected as the sub-G1 population in flow cytometry.
Signaling Pathway: Plinabulin-induced Mitotic Arrest and Apoptosis
References
Plinabulin-d1 Solution Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Plinabulin-d1 in solution. The following information is based on available data for Plinabulin (B1683793), and it is presumed that this compound will exhibit similar stability characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, this compound solutions should be stored protected from light.[1] Specific temperature recommendations for Plinabulin in solvent are -80°C for up to 2 years and -20°C for up to 1 year.[2] For short-term storage, refrigeration at 2-8°C in a light-protected container is advisable.
Q3: What solvents are recommended for preparing this compound solutions?
A3: A patent for Plinabulin formulation describes a liquid formulation using a combination of polyoxyl 15 hydroxystearate and propylene (B89431) glycol.[1] For research purposes, Dimethyl Sulfoxide (DMSO) is also commonly used.[2] The choice of solvent may impact the stability, and it is recommended to perform stability studies for your specific application.
Q4: How can I monitor the degradation of this compound in my solution?
A4: The stability of Plinabulin can be monitored using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[3][4] This technique allows for the accurate quantification of the parent compound and the detection of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent results in assays. | Degradation of this compound due to light exposure. | Prepare fresh solutions for each experiment. Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to protect from light.[1] |
| Degradation due to improper storage temperature. | Aliquot stock solutions and store them at the recommended temperatures (-20°C or -80°C for long-term storage).[2] Avoid repeated freeze-thaw cycles. | |
| Potential hydrolysis in aqueous solutions. | If working with aqueous buffers, prepare the solution fresh and use it within a short timeframe. The effect of pH on this compound stability is not well-documented, so maintaining a neutral pH is a cautious approach. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Characterize the degradation products using mass spectrometry to understand the degradation pathway. Adjust storage and handling procedures to minimize their formation. This could include de-gassing solvents to remove oxygen and prevent oxidation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or clear vials with aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.
-
For long-term storage, store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[2] For short-term use, store at 2-8°C for a limited time, protected from light.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
Objective: To evaluate the stability of this compound in a specific aqueous buffer at a given temperature.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Light-protected, temperature-controlled incubator or water bath
-
UHPLC-MS/MS system or other suitable analytical instrument
-
Amber HPLC vials
Procedure:
-
Spike the this compound stock solution into the pre-warmed experimental buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is low enough not to affect the experiment or the stability (typically <0.5%).
-
Immediately take a sample (t=0) and analyze it using a validated UHPLC-MS/MS method to determine the initial concentration.
-
Incubate the remaining solution in a light-protected, temperature-controlled environment (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Immediately analyze the aliquots by UHPLC-MS/MS to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to assess the degradation rate.
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Troubleshooting flowchart for this compound solution instability.
References
- 1. WO2023154755A1 - Stable plinabulin formulations and methods of their preparation and use - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Validation of a Novel UHPLC-MS/MS Method for the Quantification of Plinabulin in Plasma and Its Application in a Pharmacokinetic Study with Leukopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Novel UHPLC-MS/MS Method for the Quantification of Plinabulin in Plasma and Its Application in a Pharmacokinetic Study with Leukopenic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Plinabulin-d1 Toxicity in Cell Lines: A Technical Support Center
Welcome to the Plinabulin-d1 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in their in vitro studies of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound is a microtubule-depolymerizing agent. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[1][2] This disruption of the microtubule network leads to mitotic arrest, primarily in the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death).[2]
Q2: How does this compound induce apoptosis?
A2: The disruption of microtubules by this compound leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). Activated GEF-H1 triggers the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4][5] The sustained activation of JNK initiates a caspase cascade, involving the activation of caspase-8, caspase-9, and caspase-3, ultimately leading to PARP cleavage and apoptosis.[6]
Q3: In which phase of the cell cycle does this compound arrest cells?
A3: this compound primarily causes cell cycle arrest in the G2/M phase.[7] This is a direct consequence of its microtubule-destabilizing activity, which disrupts the formation of the mitotic spindle, a critical structure for cell division.
Q4: What is a typical effective concentration range for this compound in vitro?
A4: The effective concentration of this compound can vary significantly depending on the cell line. However, IC50 values are generally in the nanomolar range. For example, the IC50 for HT-29 cells is reported to be 9.8 nM, while for DU 145 and PC-3 cells, it is 18 nM and 13 nM, respectively.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q5: Is this compound expected to be effective against multidrug-resistant (MDR) cell lines?
A5: Yes, Plinabulin has been shown to be active in multidrug-resistant (MDR) tumor cell lines.[1] Its mechanism of action, targeting tubulin dynamics, can circumvent some common resistance mechanisms.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| HT-29 | Colon Carcinoma | 9.8 | [1] |
| DU 145 | Prostate Carcinoma | 18 | [1] |
| PC-3 | Prostate Adenocarcinoma | 13 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 14 | [1] |
| NCI-H292 | Mucoepidermoid Carcinoma | 18 | [1] |
| Jurkat | T-cell Leukemia | 11 | [1] |
| MM.1S | Multiple Myeloma | 8-10 | [1] |
| MM.1R | Multiple Myeloma | 8-10 | [1] |
| RPMI-8226 | Multiple Myeloma | 8-10 | [1] |
| INA-6 | Multiple Myeloma | 8-10 | [1] |
| MCF-7 | Breast Adenocarcinoma | 17 | [8] |
Apoptotic Effect of this compound on Multiple Myeloma Cell Lines
Treatment: 8 nM Plinabulin for 48 hours.
| Cell Line | % of Apoptotic Cells (Annexin V+) | Citation(s) |
| MM.1S | >40% | [1] |
| MM.1R | >35% | [1] |
| RPMI-8226 | >30% | [1] |
| INA-6 | >25% | [1] |
Effect of this compound on Cell Cycle Distribution
| Cell Cycle Phase | Effect of this compound Treatment | Mechanism | Citation(s) |
| G2/M | Accumulation of cells | Disruption of mitotic spindle formation due to microtubule depolymerization. | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Interpretation: Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for a cell viability assay.
Caption: Logical troubleshooting flow for in vitro experiments.
Troubleshooting Guide
Issue 1: High variability in MTT assay results.
-
Possible Cause A: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. Avoid using the outer wells of a 96-well plate as they are more prone to evaporation (the "edge effect").
-
-
Possible Cause B: this compound precipitation.
-
Solution: Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) to avoid both direct cytotoxicity and compound precipitation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause C: Interference with MTT reduction.
-
Solution: Some compounds can directly reduce MTT or alter cellular metabolism in a way that does not correlate with viability.[9] If you suspect this, consider using an alternative viability assay that measures a different cellular parameter, such as the LDH assay for membrane integrity or a crystal violet assay for cell number.
-
Issue 2: Low signal or no apoptosis detected in Annexin V assay.
-
Possible Cause A: Suboptimal this compound concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
-
Possible Cause B: Loss of apoptotic cells during harvesting.
-
Solution: Apoptotic cells can become detached. Always collect both the supernatant and the adherent cells for analysis. Use a gentle harvesting method to minimize cell damage.
-
-
Possible Cause C: Issues with the staining protocol.
-
Solution: Ensure that the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Protect the stained cells from light and analyze them promptly after staining.
-
Issue 3: Difficulty in resolving cell cycle phases in PI staining.
-
Possible Cause A: Cell clumping.
-
Solution: Ensure a single-cell suspension before and during fixation. Add cold ethanol dropwise while gently vortexing to prevent cell aggregation. Filter the stained cells through a nylon mesh before analysis.
-
-
Possible Cause B: Inappropriate cell density.
-
Solution: Too few cells will result in insufficient events for analysis, while too many cells can lead to blockages in the flow cytometer. Aim for a concentration of approximately 0.5-1 x 10^6 cells/mL for analysis.
-
-
Possible Cause C: Mitotic arrest leading to altered cell morphology.
-
Solution: As this compound causes mitotic arrest, cells in M-phase may have different light scatter properties. Ensure your gating strategy in the forward scatter vs. side scatter plot includes all single-cell events and is not biased against larger, more granular mitotic cells.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Plinabulin in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Plinabulin (B1683793) in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Plinabulin?
Plinabulin is a first-in-class, selective immunomodulating microtubule-binding agent (SIMBA).[1] It binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in rapidly dividing tumor cells.[2] A key differentiator of Plinabulin is its immunomodulatory effect, which is mediated through the release of the guanine (B1146940) nucleotide exchange factor GEF-H1 from microtubules.[3][4] The release of GEF-H1 activates a signaling pathway that results in dendritic cell (DC) maturation and subsequent T-cell activation, contributing to an anti-tumor immune response.[3][5]
Q2: We are observing a decrease in the sensitivity of our cancer cell line to Plinabulin over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Plinabulin are still under investigation, resistance to microtubule-targeting agents, in general, can be attributed to several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), can actively pump Plinabulin out of the cell, reducing its intracellular concentration to sub-lethal levels.
-
Alterations in the Drug Target (Tubulin):
-
Mutations: Point mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of Plinabulin for its target.
-
Changes in Tubulin Isotype Expression: Cancer cells may alter the expression profile of different β-tubulin isotypes. Some isotypes, such as βIII-tubulin, have been associated with resistance to other microtubule-targeting agents.[6] Plinabulin has been shown to bind more persistently to the βII-tubulin isotype compared to the βIII-tubulin isotype, suggesting that an increased expression of βIII-tubulin could contribute to reduced sensitivity.[7][8]
-
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt pathway, can counteract the cytotoxic effects of Plinabulin.
Q3: How can we confirm if our Plinabulin-resistant cells are overexpressing ABC transporters?
The most common method to confirm the overexpression of ABC transporters is through Western blotting. This technique allows for the quantification of specific proteins like P-gp/MDR1, MRP1, and BCRP in your resistant cell line compared to the parental, sensitive cell line. An increase in the protein levels of these transporters in the resistant cells would suggest their involvement in the resistance mechanism.
Q4: What strategies can we employ in our experiments to overcome Plinabulin resistance?
Based on the potential mechanisms of resistance, several strategies can be explored:
-
Combination Therapy:
-
With ABC Transporter Inhibitors: Co-administration of Plinabulin with known inhibitors of P-gp, MRP1, or BCRP (e.g., verapamil, cyclosporin (B1163) A, or more specific inhibitors) could restore sensitivity by increasing the intracellular concentration of Plinabulin.
-
With Inhibitors of Pro-Survival Pathways: If you suspect the involvement of pathways like PI3K/Akt, combining Plinabulin with specific inhibitors of these pathways may enhance its efficacy.
-
With Other Chemotherapeutic Agents or Immunotherapies: Plinabulin has shown synergistic effects when combined with other drugs. For instance, it has been investigated in combination with docetaxel (B913) and immune checkpoint inhibitors like nivolumab (B1139203) and pembrolizumab (B1139204) to resensitize tumors.[4][9][10][11][12]
-
-
Targeting Tubulin Isotypes: If an upregulation of βIII-tubulin is confirmed, exploring agents that specifically target this isotype or approaches to downregulate its expression could be beneficial.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Plinabulin in our cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell density can significantly impact drug sensitivity. |
| Drug Preparation and Storage | Prepare fresh dilutions of Plinabulin for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
| Assay Incubation Time | Ensure a consistent incubation time with the drug across all experiments. |
| Cell Line Stability | If using a continuously passaged cell line, its characteristics, including drug sensitivity, may drift over time. It is advisable to use cells from a low-passage frozen stock for critical experiments. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can affect cell health and assay results. |
Issue 2: Our newly developed Plinabulin-resistant cell line shows only a marginal increase in IC50.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure Time | The development of high-level resistance is a gradual process that can take several months of continuous or intermittent exposure to escalating drug concentrations. |
| Heterogeneous Cell Population | The cell population may be a mix of sensitive and resistant cells. Perform single-cell cloning to isolate and expand highly resistant clones. |
| Low Initial Drug Concentration | The initial drug concentration used for selection may have been too low to exert sufficient selective pressure. Start with a concentration around the IC20-IC30 of the parental cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data related to Plinabulin's activity.
Table 1: Plinabulin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colon Cancer | 9.8 |
| DU 145 | Prostate Cancer | 18 |
| PC-3 | Prostate Cancer | 13 |
| MDA-MB-231 | Breast Cancer | 14 |
| NCI-H292 | Lung Cancer | 18 |
| Jurkat | Leukemia | 11 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Development of a Plinabulin-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line using a gradual dose-escalation approach.[13][14][15]
-
Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of Plinabulin using a standard cell viability assay (e.g., MTT assay).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of Plinabulin, typically around the IC20-IC30 value.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current concentration, increase the Plinabulin concentration by approximately 1.5- to 2-fold.
-
Monitoring and Maintenance: Monitor the cells for signs of significant cell death. If a large-scale die-off occurs, maintain the cells at the current concentration until they recover.
-
Repeat Cycles: Continue this cycle of dose escalation and recovery for several months.
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), perform single-cell cloning by limiting dilution to isolate and expand highly resistant clones.
-
Cryopreservation: At each significant increase in resistance, cryopreserve vials of the cells to maintain a record and for future experiments.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of Plinabulin.[16][17][18][19][20]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Plinabulin for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for ABCB1/P-gp
This protocol provides a general procedure for detecting the expression of the ABCB1 (P-gp) transporter.[21][22][23][24]
-
Protein Extraction: Lyse the parental and Plinabulin-resistant cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1/P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels between the sensitive and resistant cell lines.
Visualizations
Caption: Plinabulin's dual mechanism of action.
Caption: Potential mechanisms of resistance to Plinabulin.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 4. onclive.com [onclive.com]
- 5. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterized the interaction of plinabulin with two tubulin isotypes | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. BeyondSpring Presents Updated Efficacy Results from a Phase 2 IIT Study of Triple IO Combo of Pembrolizumab plus Plinabulin/Docetaxel in Metastatic NSCLC after Progressing on Prior Immune Checkpoint Inhibitors at the 39th SITC Annual Meeting | BeyondSpring [beyondspringpharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. ascopubs.org [ascopubs.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchhub.com [researchhub.com]
- 21. origene.com [origene.com]
- 22. bosterbio.com [bosterbio.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Plinabulin-d1
Welcome to the technical support center for Plinabulin-d1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the bioavailability of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the preclinical development of this compound, focusing on issues related to its bioavailability.
Q1: We are observing high in vitro potency of this compound, but the in vivo efficacy is significantly lower than expected. What could be the cause?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often linked to poor bioavailability. Plinabulin is known to be practically insoluble in water, which can severely limit its absorption and exposure at the target site in vivo.[1]
Troubleshooting Steps:
-
Confirm Physicochemical Properties: The first step is to characterize the solubility and permeability of your this compound batch.
-
Evaluate Formulation Strategy: If the solubility is low, the formulation used for in vivo studies may be inadequate. A simple suspension in an aqueous vehicle is unlikely to provide sufficient exposure.
-
Consider Pre-systemic Metabolism: Investigate if this compound is subject to significant first-pass metabolism in the liver or gut wall, which could reduce the amount of active drug reaching systemic circulation.
Q2: We are seeing high variability in plasma concentrations of this compound across different animals in our pharmacokinetic studies. How can we reduce this variability?
A2: High inter-animal variability in pharmacokinetic studies is often a consequence of poor and inconsistent absorption, which is common for poorly soluble compounds.
Troubleshooting Steps:
-
Improve Formulation Homogeneity: Ensure that the formulation is uniform and that the particle size of this compound is consistent. For suspensions, ensure adequate mixing before and during dosing.
-
Utilize Solubilization Techniques: Employing advanced formulation strategies can lead to more consistent absorption. Consider the use of solubilizing excipients, amorphous solid dispersions, or lipid-based formulations.[2][3][4][5][6][7][8]
-
Control Food and Water Intake: The prandial state of the animals can significantly affect the absorption of lipophilic drugs. Standardize feeding schedules to minimize this source of variability.
Q3: Our initial attempts at an oral formulation of this compound have shown very low bioavailability. What strategies can we explore to improve oral absorption?
A3: Improving the oral bioavailability of a poorly soluble drug like this compound requires a systematic formulation development approach. The goal is to enhance its dissolution rate and/or its solubility in the gastrointestinal tract.
Recommended Strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly improve its aqueous solubility and dissolution.[3][6][8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the gut and enhance its absorption via lymphatic pathways.[4][9] Self-emulsifying drug delivery systems (SEDDS) are a particularly promising approach within this category.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[10]
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the bioavailability of this compound.
Q4: What are the key physicochemical properties of Plinabulin that affect its bioavailability?
A4: The key physicochemical properties of Plinabulin that influence its bioavailability are:
-
Aqueous Solubility: Plinabulin is reported to be insoluble in water and ethanol.[1] This is a primary limiting factor for its oral absorption.
-
Permeability: While specific data for Plinabulin is not publicly available, as a small molecule, it may have reasonable membrane permeability. However, poor solubility can still be the rate-limiting step for overall absorption. An in vitro Caco-2 permeability assay is recommended to determine its permeability characteristics.
-
LogP: The octanol-water partition coefficient (LogP) indicates the lipophilicity of a compound. A high LogP value, which is expected for a poorly soluble molecule, suggests that it will have a high affinity for lipidic environments, which can be leveraged in formulation design (e.g., LBDDS).
Q5: Which excipients are commonly used to improve the bioavailability of poorly soluble drugs like this compound?
A5: A variety of excipients can be used to enhance the solubility and bioavailability of poorly soluble drugs. The choice of excipients will depend on the chosen formulation strategy.
| Excipient Category | Examples | Mechanism of Action |
| Polymers for ASDs | PVP, HPMC, HPMC-AS, Soluplus® | Stabilize the amorphous form of the drug, preventing crystallization and maintaining a supersaturated state.[6] |
| Surfactants | Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate, Cremophor® EL | Increase the wetting and solubilization of the drug by forming micelles.[10][11] |
| Lipids and Oils | Capryol™, Labrafil®, Olive Oil | Act as a vehicle for the drug, promoting solubilization in the gastrointestinal tract.[9] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug, increasing its apparent solubility.[10] |
| pH Modifiers | Citric acid, Tartaric acid | Can be used to create a microenvironment with an optimal pH for the dissolution of ionizable drugs.[10] |
Q6: How can we assess the permeability of this compound in the laboratory?
A6: The Caco-2 cell permeability assay is the gold standard in vitro method for predicting human intestinal absorption.[12][13][14][15] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12][14][15]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Assay:
-
The transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to both the apical (AP) and basolateral (BL) chambers of the Transwell® plate.
-
The test compound (this compound) is added to the donor chamber (typically the AP side for absorption studies).
-
Samples are collected from the receiver chamber (BL side) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the filter membrane.
- C0 is the initial concentration of the drug in the donor chamber.
Interpretation of Results:
| Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Simplified signaling pathway of Plinabulin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for formulating and delivering poorly water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. senpharma.vn [senpharma.vn]
- 11. pharmtech.com [pharmtech.com]
- 12. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 13. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Plinabulin-d1 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plinabulin-d1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Plinabulin (B1683793)?
Plinabulin is a first-in-class, selective immunomodulating microtubule-binding agent (SIMBA).[1] It binds to the colchicine-binding site on β-tubulin, leading to microtubule destabilization.[2] This has two main downstream effects:
-
Direct cytotoxic effects: Disruption of microtubule dynamics leads to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing tumor cells.[3]
-
Immunomodulatory effects: Plinabulin's binding to tubulin triggers the release of the immune defense protein, Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[1] The release of GEF-H1 activates a signaling pathway that leads to the maturation of dendritic cells (DCs), which in turn enhances the activation of T-cells to target and attack cancer cells.[1][4]
Q2: How should this compound be prepared and stored?
For in vitro experiments, Plinabulin is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.
Q3: What are some common sources of experimental variability when working with this compound?
Several factors can contribute to variability in experiments with this compound:
-
Cell line sensitivity: Different cancer cell lines exhibit varying sensitivity to Plinabulin. It is essential to determine the optimal concentration range for your specific cell line.
-
Compound stability: Improper storage or handling of this compound can lead to degradation and reduced potency.
-
Assay conditions: Variations in cell density, incubation time, and reagent quality can all impact experimental outcomes.
-
Microtubule dynamics: The inherent dynamic instability of microtubules can be a source of variability, which can be influenced by factors like temperature and buffer composition.
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Plinabulin precipitation at high concentrations.
-
Solution: Visually inspect the wells for any precipitate after adding Plinabulin. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system (though DMSO is standard).
-
Problem: No significant effect on cell viability is observed.
-
Possible Cause 1: The cell line is resistant to Plinabulin.
-
Solution: Test a wider range of Plinabulin concentrations. If the cell line is still unresponsive, consider using a different, more sensitive cell line. Some cell lines may have intrinsic resistance mechanisms to microtubule-targeting agents.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Increase the incubation time with Plinabulin. Cell cycle arrest and apoptosis can take time to manifest. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended.
-
Biochemical Assays
Problem: Inconsistent results in tubulin polymerization assays.
-
Possible Cause 1: Tubulin aggregation.
-
Solution: Ensure proper storage of tubulin at -80°C and avoid repeated freeze-thaw cycles. Before use, centrifuge the tubulin solution at high speed to pellet any aggregates.
-
-
Possible Cause 2: Incorrect buffer composition.
-
Solution: Verify the pH and concentration of all buffer components, especially GTP, which is essential for polymerization.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Maintain a constant temperature of 37°C during the polymerization reaction. Pre-warm all reagents and the plate reader to 37°C.
-
Quantitative Data
The following tables summarize quantitative data for Plinabulin from various studies.
Table 1: In Vitro Cytotoxicity of Plinabulin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / IC70 | Reference |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | IC70 < 1.0 µM | [5] |
| HCT116 | Colorectal Carcinoma | Cell Viability | IC70 < 1.0 µM | [5] |
| PC-3 | Prostate Cancer | Cell Viability | IC70 < 1.0 µM | [5] |
| DU-145 | Prostate Cancer | Cell Viability | IC70 < 1.0 µM | [5] |
| MDA-MB-231 | Breast Cancer | Cell Viability | IC70 < 1.0 µM | [5] |
| OVCAR-3 | Ovarian Cancer | Cell Viability | IC70 < 1.0 µM | [5] |
| SF-295 | Glioblastoma | Cell Viability | IC70 < 1.0 µM | [5] |
| U251 | Glioblastoma | Cell Viability | IC70 > 9.5 µM | [5] |
| SNB-19 | Glioblastoma | Cell Viability | IC70 > 9.5 µM | [5] |
| T-47D | Breast Cancer | Cell Viability | IC70 > 9.5 µM | [5] |
Table 2: Effect of Plinabulin on Dendritic Cell Maturation Markers
| Marker | Effect | Cell Type | Reference |
| CD80 | Upregulation | Human monocyte-derived DCs | [6] |
| CD83 | Upregulation | Human monocyte-derived DCs | [6] |
| CCR7 | Upregulation | Human monocyte-derived DCs | [6] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is for measuring the effect of Plinabulin on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the complete polymerization buffer: G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer. Aliquot and store at -80°C.
-
For the assay, dilute the tubulin stock to 3 mg/mL in the complete polymerization buffer. Keep on ice.
-
Prepare serial dilutions of Plinabulin and controls in the complete polymerization buffer. Ensure the final DMSO concentration for all wells is identical and does not exceed 1%.
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
Add the diluted Plinabulin or control solutions to the wells of a 96-well plate.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. A typical polymerization curve will show a lag phase, a polymerization phase, and a plateau.
-
Compare the curves of Plinabulin-treated samples to the vehicle control to determine the effect on tubulin polymerization.
-
Protocol 2: Dendritic Cell Maturation Assay by Flow Cytometry
This protocol describes how to assess the maturation of dendritic cells (DCs) in response to Plinabulin treatment by analyzing the expression of cell surface markers.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
GM-CSF and IL-4 for differentiating monocytes into immature DCs
-
This compound stock solution (in DMSO)
-
LPS (lipopolysaccharide) as a positive control for DC maturation
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD83, and CCR7
-
Flow cytometer
Procedure:
-
Generation of immature DCs:
-
Isolate monocytes from PBMCs by adherence or magnetic bead selection.
-
Culture the monocytes in RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-7 days to generate immature DCs.
-
-
Treatment:
-
Plate the immature DCs in a 24-well plate.
-
Treat the cells with various concentrations of Plinabulin, a vehicle control (DMSO), and a positive control (LPS, e.g., 100 ng/mL) for 24-48 hours.
-
-
Staining:
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the cocktail of fluorochrome-conjugated antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Acquire the data on a flow cytometer.
-
Gate on the DC population (e.g., based on forward and side scatter and CD11c expression).
-
Analyze the expression levels (e.g., mean fluorescence intensity) of the maturation markers (HLA-DR, CD80, CD83, CCR7) in the different treatment groups.
-
Visualizations
Caption: Plinabulin's dual mechanism of action signaling pathway.
Caption: Experimental workflow for dendritic cell maturation assay.
References
- 1. onclive.com [onclive.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. What is Plinabulin used for? [synapse.patsnap.com]
- 4. BeyondSpring Presents New Clinical Evidence of Plinabulin Protection of Granulocyte-Monocyte Progenitor Stem Cells for the Prevention of Chemotherapy-Induced Neutropenia at the ESMO Congress 2022 | BeyondSpring [beyondspringpharma.com]
- 5. Phase I/II trial of plinabulin in combination with nivolumab and ipilimumab in patients with recurrent small cell lung cancer (SCLC): Big ten cancer research consortium (BTCRC-LUN17-127) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BeyondSpring Publishes Human Clinical Study in Med (Cell Press) Showing Plinabulin-Driven Dendritic Cell Maturation and Tumor Response After Prior Checkpoint Inhibitor Failure - BioSpace [biospace.com]
Technical Support Center: Plinabulin-d1 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plinabulin-d1.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Plinabulin (B1683793)?
A1: this compound (also known as MBRI-001) is a deuterated derivative of Plinabulin.[1] Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. In this compound, one or more hydrogen atoms have been replaced by deuterium atoms. This modification is designed to alter the drug's metabolic profile. Specifically, deuteration can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure, due to the kinetic isotope effect which slows down metabolism.[2][3] MBRI-001 has been shown to exhibit better pharmacokinetic characteristics than its prototype, Plinabulin, while retaining potent anti-cancer activity.[1][3]
Q2: What is the mechanism of action of Plinabulin and its deuterated form?
A2: Plinabulin is a selective immunomodulating microtubule-binding agent (SIMBA).[2] It binds to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing tumor cells.[3][4] A key feature of Plinabulin's mechanism is the activation of the guanine (B1146940) nucleotide exchange factor GEF-H1. This activation leads to the maturation of dendritic cells and subsequent activation of tumor antigen-specific T-cells, contributing to a durable anti-cancer immune response.[5] this compound is expected to share the same mechanism of action, as its structural difference is isotopic.
Q3: What are the main applications of this compound in research?
A3: this compound is primarily used in preclinical and clinical research to investigate its potential as an anti-cancer agent and for the prevention of chemotherapy-induced neutropenia (CIN).[6] Due to its improved pharmacokinetic profile, it is a promising candidate for development as a therapeutic agent.[1][2] In a research setting, it can be used to study microtubule dynamics, cell cycle regulation, and immuno-oncology signaling pathways.
Q4: How should this compound be reconstituted and stored?
A4: Plinabulin is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[7] For creating stock solutions, it is soluble in organic solvents like DMSO (approximately 20 mg/mL) and ethanol (B145695) (approximately 1 mg/mL).[7] It is sparingly soluble in aqueous buffers. For use in cell culture, it is recommended to first dissolve Plinabulin in DMSO and then dilute it with the aqueous buffer of choice.[7] Aqueous solutions are not recommended for storage for more than one day.[7] For lyophilized peptides and antibodies, it is generally recommended to centrifuge the vial before reconstitution to pellet all the material.[8] Reconstitution is typically done with sterile, distilled water or PBS to a concentration of 1 mg/mL.[8]
Q5: What are the known side effects of Plinabulin treatment?
A5: In clinical trials, the most common adverse events associated with Plinabulin include myelosuppression, gastrointestinal side effects, and transient hypertension.[9] When used in combination with docetaxel, the addition of Plinabulin has been shown to significantly reduce the rate of grade 4 neutropenia.[10] A notable advantage of Plinabulin over standard CIN treatments like pegfilgrastim is a significantly lower incidence of bone pain.[11]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Q: We are observing high variability in our cell viability/apoptosis assays with this compound. What could be the cause?
A: High variability in cell-based assays can stem from several factors. Here's a troubleshooting guide:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility | Ensure this compound is fully dissolved in DMSO before further dilution in culture medium. Precipitates can lead to inconsistent effective concentrations. Visually inspect the stock solution for any particulate matter. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding protocol. Ensure cells are in the logarithmic growth phase. |
| Reagent Preparation | Always use freshly prepared dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Incubation Times | Use a precise timer for all incubation steps. Inconsistent exposure times to the compound will affect the outcome. |
| Proper Controls | Always include untreated (vehicle) controls for both normal and cancer cell lines to establish a baseline. |
Issue 2: Difficulty observing expected effects on the cell cycle.
Q: We are not seeing the expected G2/M arrest after treating cells with this compound. What should we check?
A: Failure to observe the expected G2/M arrest can be due to several experimental parameters.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for inducing G2/M arrest in your specific cell line. A concentration that is too low may not be effective, while a very high concentration might induce rapid apoptosis, depleting the G2/M population. |
| Incorrect Timing | The peak of G2/M arrest typically occurs between 16 and 24 hours after treatment.[12] Conduct a time-course experiment (e.g., 12, 24, 36 hours) to identify the optimal time point for analysis. |
| Cell Density | High cell density can lead to contact inhibition, causing cells to exit the cell cycle and reducing the proportion of cells in G2/M. Ensure cells have adequate space to proliferate during the experiment.[13] |
| Flow Cytometry Protocol | Ensure proper cell fixation (e.g., with 70% ethanol at -20°C) and staining with a DNA dye like propidium (B1200493) iodide (PI).[12] Run the flow cytometer at a low flow rate to improve resolution of the cell cycle phases.[14] |
Issue 3: Challenges with immunofluorescence staining of microtubules.
Q: Our immunofluorescence images of microtubules after this compound treatment are unclear or show high background.
A: Achieving high-quality immunofluorescence images requires optimization of several steps in the protocol.
| Possible Cause | Troubleshooting Steps |
| Antibody Quality & Concentration | Use a high-quality primary antibody specific for α-tubulin or β-tubulin that is validated for immunofluorescence. Titrate both the primary and secondary antibodies to find the optimal concentrations that maximize the signal-to-noise ratio. |
| Fixation and Permeabilization | The choice of fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100) agents and their timing are critical.[15] Ensure these steps are performed correctly to preserve the microtubule structure while allowing antibody access. |
| Blocking | Inadequate blocking of non-specific antibody binding sites can lead to high background. Use an appropriate blocking solution (e.g., 1% BSA in PBST) for a sufficient amount of time (e.g., 1 hour).[15] |
| Washing Steps | Thorough washing after primary and secondary antibody incubations is crucial to remove unbound antibodies and reduce background noise. |
Section 3: Experimental Protocols & Data
Plinabulin Clinical Trial Dosage Information
The following table summarizes dosages of Plinabulin used in various clinical trials. Note that this compound (MBRI-001) is designed for improved pharmacokinetics, and optimal dosages may differ.
| Trial/Indication | Plinabulin Dosage | Combination Agent(s) | Reference |
| NSCLC (Phase 3, DUBLIN-3) | 30 mg/m² IV on Days 1 & 8 | Docetaxel (75 mg/m²) | [10] |
| CIN Prevention (Phase 3, PROTECTIVE-1) | 40 mg fixed dose (equivalent to 20 mg/m²) | None (compared to Pegfilgrastim) | [11] |
| Recurrent SCLC (Phase I/II) | 30 mg/m² (Recommended Phase 2 Dose) | Nivolumab (1 mg/kg) and Ipilimumab (3 mg/kg) | [16] |
| Metastatic NSCLC (Phase 2) | 30 mg/m² IV on Days 1 & 8 | Pembrolizumab (200 mg) and Docetaxel (75 mg/m²) | [17] |
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of this compound's effect on the microtubule network.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 6-well plate to achieve 50-70% confluency at the time of treatment.
-
Compound Treatment: Treat cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking: Block with 1% BSA in PBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize using a fluorescence microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the cell cycle distribution of cells treated with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12]
-
Staining: Wash the cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.
-
Analysis: Analyze the samples on a flow cytometer.
Section 4: Visualizations
Caption: this compound signaling pathway.
References
- 1. Development of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of deuterium-enriched and fluorine-substituted plinabulin derivatives and evaluation of their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BeyondSpring Announces Positive Topline Results from its DUBLIN-3 Registrational Trial of Plinabulin in Combination with Docetaxel for the Treatment of 2nd/3rd Line Non-Small Cell Lung Cancer (NSCLC) with EGFR Wild Type | BeyondSpring [beyondspringpharma.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 10. onclive.com [onclive.com]
- 11. BeyondSpring Announces Final Positive Data from the PROTECTIVE-1 Phase 3 CIN Program of Plinabulin as a Single Agent Compared to Pegfilgrastim at the American Society of Clinical Oncology (ASCO) Annual Meeting | BeyondSpring [beyondspringpharma.com]
- 12. benchchem.com [benchchem.com]
- 13. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Deuterated Plinabulin (Marine Biomedical Research Institute of Qingdao) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Plinabulin and its Deuterated Analog, Plinabulin-d1: Efficacy and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic agent Plinabulin and its hypothetical deuterated counterpart, Plinabulin-d1. While direct comparative efficacy data for this compound is not yet available in published literature, this document extrapolates potential advantages based on established principles of drug deuteration and the known metabolic pathways of Plinabulin.
Introduction to Plinabulin
Plinabulin is a novel, small molecule that acts as a selective immunomodulating microtubule-binding agent (SIMBA).[1][2] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics.[1][3][4][5][6] This mechanism of action results in two primary therapeutic effects: direct anticancer activity through cell cycle arrest and apoptosis, and the prevention of chemotherapy-induced neutropenia (CIN).[5][7] Plinabulin's immunomodulatory effects are mediated through the release of the guanine (B1146940) nucleotide exchange factor GEF-H1, which in turn activates downstream signaling pathways leading to dendritic cell maturation and T-cell activation.[1][3]
The Rationale for this compound
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[8] This "kinetic isotope effect" can slow down the rate of drug metabolism, potentially leading to:
-
Increased half-life (t½): The drug remains in the body for a longer period.
-
Greater drug exposure (AUC): The total amount of drug that reaches the systemic circulation is higher.
-
Reduced formation of metabolites: This can decrease the risk of metabolite-associated toxicity.
-
Potentially less frequent dosing: Improved patient compliance.
Recent in vitro studies have identified numerous metabolites of Plinabulin, suggesting its susceptibility to metabolism, likely involving CYP450 enzymes. The identified metabolic pathways include isomerization, hydroxylation, hydration, and oxygenation, resulting in 17 phase-I metabolites and two phase-II sulfate (B86663) conjugates. This metabolic profile makes Plinabulin a candidate for deuteration to potentially enhance its therapeutic window.
Comparative Data: Plinabulin vs. This compound (Projected)
The following table summarizes the known pharmacokinetic parameters of Plinabulin and the projected parameters for a strategically deuterated this compound. The projected values for this compound are hypothetical and based on the expected impact of deuteration on the known metabolic pathways of Plinabulin.
| Parameter | Plinabulin (Known) | This compound (Projected) | Potential Advantage of this compound |
| Mechanism of Action | Selective immunomodulating microtubule-binding agent (SIMBA) | Same as Plinabulin | No change in pharmacodynamics expected |
| Metabolism | Primarily hepatic, involving CYP450 enzymes (Phase I) and sulfation (Phase II) | Reduced rate of Phase I metabolism at deuterated sites | Improved metabolic stability |
| Half-life (t½) | Variable (dependent on study) | Potentially increased by 1.5x - 2x | Longer duration of action, potential for less frequent dosing |
| Area Under the Curve (AUC) | Variable (dependent on study) | Potentially increased | Greater overall drug exposure, potentially allowing for lower doses |
| Metabolite Profile | 17 Phase I and 2 Phase II metabolites identified in vitro | Reduced formation of specific metabolites | Lower potential for metabolite-associated toxicities |
| Efficacy | Established for CIN prevention and in combination with docetaxel (B913) for NSCLC | Potentially enhanced due to sustained exposure | Improved therapeutic outcomes |
Signaling Pathway of Plinabulin
The following diagram illustrates the proposed mechanism of action of Plinabulin, leading to both anticancer and immunomodulatory effects.
Caption: Plinabulin's mechanism of action involves microtubule destabilization, leading to anticancer effects and immune activation.
Experimental Protocols
Proposed In Vitro Metabolic Stability Assay: Plinabulin vs. This compound
Objective: To compare the metabolic stability of Plinabulin and the hypothetical this compound in human liver microsomes.
Materials:
-
Plinabulin reference standard
-
This compound (synthesized with deuterium at metabolically labile positions)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin) for quenching and protein precipitation
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing HLMs and the NADPH regenerating system in phosphate buffer. Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Add Plinabulin or this compound (final concentration, e.g., 1 µM) to the pre-warmed master mix to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Plinabulin or this compound) at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow Diagram
The following diagram outlines the workflow for the proposed comparative metabolic stability study.
Caption: Workflow for comparing the in vitro metabolic stability of Plinabulin and this compound.
Conclusion
While Plinabulin has demonstrated clinical efficacy, particularly in the prevention of CIN and as a combination therapy for NSCLC, there is a scientific rationale for exploring deuterated analogs to further optimize its therapeutic potential. A strategically designed this compound, by leveraging the kinetic isotope effect, could exhibit a more favorable pharmacokinetic profile, characterized by increased metabolic stability, longer half-life, and greater drug exposure. This could translate into improved efficacy, a better safety profile, and enhanced patient convenience. The proposed experimental protocols provide a framework for the preclinical evaluation of such a deuterated compound. Further research is warranted to synthesize and evaluate this compound to validate these projected benefits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 3. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Identification of Potential Metabolites of Plinabulin (NPI 2358) in Hepatic Preparations Using Liquid Chromatography–Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Plinabulin used for? [synapse.patsnap.com]
- 6. Plinabulin - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Redirecting [linkinghub.elsevier.com]
Plinabulin-d1: A Comparative Analysis of Preclinical Validation in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical validation of Plinabulin, a novel selective immunomodulating microtubule-binding agent (SIMBA). While direct in vivo validation of deuterated Plinabulin (Plinabulin-d1) in patient-derived xenograft (PDX) models is not extensively documented in publicly available literature, this guide synthesizes available data from preclinical studies, including ex vivo assays on PDX-derived cells and in vivo studies in other murine cancer models. The objective is to offer a data-driven comparison of Plinabulin's performance and position it against alternative tubulin-targeting agents.
Mechanism of Action: A Dual Approach to Cancer Therapy
Plinabulin distinguishes itself from other tubulin-targeting agents through its unique mechanism of action. It binds to the colchicine-binding site on β-tubulin, leading to a disruption of microtubule dynamics.[1][2] This primary action results in two significant downstream effects:
-
Direct Anti-tumor Activity: By interfering with microtubule polymerization, Plinabulin induces cell cycle arrest at the G2/M phase and promotes apoptosis in rapidly dividing cancer cells.[1]
-
Immune-Modulation: Plinabulin's binding to tubulin triggers the release of GEF-H1, a guanine (B1146940) nucleotide exchange factor.[3] The release of GEF-H1 activates a signaling cascade that leads to the maturation of dendritic cells (DCs). Mature DCs are more effective at antigen presentation, which in turn stimulates T-cell mediated anti-tumor immunity.
This dual mechanism of direct cytotoxicity and immune system activation positions Plinabulin as a promising candidate for both monotherapy and combination treatments.
References
A Comparative Guide to the Anti-Tumor Activity of Plinabulin-d1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of Plinabulin-d1 and its alternatives, with a focus on non-small cell lung cancer (NSCLC). The information is supported by preclinical and clinical experimental data to assist researchers and drug development professionals in their understanding of this novel agent.
Introduction
Plinabulin is a novel, first-in-class selective immunomodulating microtubule-binding agent (SIMBA) with a multifaceted mechanism of action that confers both direct anti-tumor effects and mitigates chemotherapy-induced neutropenia (CIN).[1] This dual activity positions it as a promising candidate in oncology, particularly in combination with other chemotherapeutic agents like docetaxel (B913). Docetaxel, a well-established taxane, is a standard-of-care chemotherapy for various cancers, including NSCLC. This guide will cross-validate the anti-tumor activity of Plinabulin, primarily in combination with docetaxel, against docetaxel monotherapy.
Mechanism of Action
Plinabulin and Docetaxel both target microtubules, essential components of the cell's cytoskeleton involved in cell division. However, they do so through distinct mechanisms, leading to different downstream effects.
Plinabulin:
Plinabulin binds to the colchicine-binding site on β-tubulin, leading to the destabilization of the microtubule network.[2] This disruption of microtubule dynamics triggers the release of the guanine (B1146940) nucleotide exchange factor-H1 (GEF-H1). The activation of GEF-H1 initiates a signaling cascade that results in the maturation of dendritic cells (DCs), the most potent antigen-presenting cells.[3][4] Mature DCs then prime T-cells to recognize and attack tumor cells, thus eliciting an anti-cancer immune response.[3][4]
Docetaxel:
In contrast, Docetaxel stabilizes microtubules by binding to the β-tubulin subunit, promoting their assembly and preventing depolymerization. This action leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][6]
Signaling Pathway Diagrams:
Figure 1: Plinabulin's Signaling Pathway.
Figure 2: Docetaxel's Signaling Pathway.
Preclinical Anti-Tumor Activity
In vitro studies have demonstrated the cytotoxic effects of both Plinabulin and Docetaxel across various non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Plinabulin IC50 (nM) | Docetaxel IC50 (nM) |
| A549 | 5.5 | ~1,940 |
| H1299 | Not Reported | Not Reported |
| H460 | Not Reported | ~1,410 |
| H1650 | Not Reported | ~2,700 |
| H1975 | Not Reported | Not Reported |
Note: IC50 values can vary depending on the experimental conditions. The values presented here are compiled from multiple sources for comparative purposes.
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
The combination of Plinabulin and Docetaxel has been extensively studied in the clinical setting, most notably in the Phase 3 DUBLIN-3 trial, for the treatment of second- and third-line NSCLC in patients with EGFR wild-type tumors.
DUBLIN-3 Phase 3 Trial
This randomized, active-controlled, global trial compared the efficacy and safety of Plinabulin in combination with Docetaxel versus Docetaxel alone.[1][7][8][9]
| Efficacy Endpoint | Plinabulin + Docetaxel (n=278) | Docetaxel Alone (n=281) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 10.5 months | 9.4 months | 0.82 (0.68-0.99); p=0.0399 |
| 24-Month OS Rate | 22.1% | 12.5% | p=0.0072 |
| 36-Month OS Rate | 11.7% | 5.3% | p=0.0393 |
| Median Progression-Free Survival (PFS) | 3.6 months | 2.9 months | 0.78 (0.65-0.94); p=0.0089 |
| Overall Response Rate (ORR) | 13.7% | 7.8% | p=0.0243 |
| Grade 4 Neutropenia | 5.3% | 27.8% | p<0.0001 |
The DUBLIN-3 trial demonstrated that the addition of Plinabulin to Docetaxel significantly improved overall survival and other key efficacy endpoints while also reducing the incidence of severe neutropenia compared to Docetaxel monotherapy.[1][10][11]
Management of Chemotherapy-Induced Neutropenia (CIN)
Beyond its direct anti-tumor effects, Plinabulin has shown significant efficacy in preventing CIN, a common and serious side effect of chemotherapy.
PROTECTIVE-1 and PROTECTIVE-2 Trials
These Phase 3 trials evaluated Plinabulin's ability to prevent CIN. PROTECTIVE-1 compared Plinabulin to Pegfilgrastim (Neulasta), a standard of care for CIN, while PROTECTIVE-2 assessed the combination of Plinabulin and Pegfilgrastim.[3][12]
| Trial | Comparison | Key Finding |
| PROTECTIVE-1 | Plinabulin vs. Pegfilgrastim | Plinabulin was non-inferior to Pegfilgrastim in preventing severe neutropenia. |
| PROTECTIVE-2 | Plinabulin + Pegfilgrastim vs. Pegfilgrastim alone | The combination was superior to Pegfilgrastim alone in preventing severe neutropenia. |
These findings highlight Plinabulin's dual benefit in not only enhancing anti-tumor activity but also improving the safety profile of chemotherapy.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Figure 3: MTT Assay Experimental Workflow.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of Plinabulin or Docetaxel.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Workflow Diagram:
Figure 4: In Vivo Xenograft Model Workflow.
Protocol:
-
Cell Implantation: A suspension of human NSCLC cells is injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are then randomized into different treatment groups (e.g., vehicle control, Plinabulin, Docetaxel, Plinabulin + Docetaxel). The treatments are administered according to a predefined schedule and dosage.
-
Tumor Measurement: Tumor dimensions are measured periodically (e.g., twice a week) with calipers, and the tumor volume is calculated.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments.
Conclusion
This compound, through its unique mechanism of action as a selective immunomodulating microtubule-binding agent, demonstrates significant anti-tumor activity, particularly in combination with Docetaxel for the treatment of non-small cell lung cancer. Clinical data from the DUBLIN-3 trial provides strong evidence for the synergistic effect of this combination, leading to improved overall survival and a better safety profile compared to Docetaxel monotherapy. Furthermore, Plinabulin's ability to mitigate chemotherapy-induced neutropenia addresses a critical unmet need in cancer therapy. The preclinical and clinical data presented in this guide support the continued investigation and development of Plinabulin as a valuable addition to the oncology treatment landscape.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Docetaxel in non-small cell lung cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DUBLIN-3 Study: The Treatment Combination of Plinabulin, Docetaxel is Effective at Treating NSCL | Docwire News [docwirenews.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Docetaxel + Plinabulin Compared to Docetaxel + Placebo in Patients With Advanced NSCLC [clin.larvol.com]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. Plinabulin | BeyondSpring [beyondspringpharma.com]
A Preclinical Head-to-Head: Plinabulin-d1 vs. Docetaxel in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Plinabulin-d1 and docetaxel (B913), two microtubule-targeting agents with distinct mechanisms of action. This report synthesizes available experimental data to illuminate their differential effects on cancer cells and tumor growth, offering insights into their potential therapeutic applications.
Executive Summary
Docetaxel, a well-established chemotherapeutic agent, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. In contrast, this compound, a novel agent, acts as a microtubule destabilizer. Beyond its direct cytotoxic effects, Plinabulin also exhibits immunomodulatory properties through the activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). While direct head-to-head preclinical studies are limited, this guide consolidates data from various independent studies to provide a comparative overview of their efficacy, mechanism of action, and experimental protocols. Clinical trial data from studies such as DUBLIN-3, which evaluates the combination of Plinabulin and docetaxel, offer further insights into their interactive effects.
Mechanism of Action: A Tale of Two Microtubule Modulators
The fundamental difference between this compound and docetaxel lies in their opposing effects on microtubule dynamics.
Docetaxel: The Stabilizer
Docetaxel belongs to the taxane (B156437) family of drugs and exerts its anticancer effects by binding to the β-tubulin subunit of microtubules. This binding promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization. The resulting dysfunctional microtubules disrupt the mitotic spindle, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death[1][2][3].
This compound: The Destabilizer with an Immune Twist
Plinabulin, a synthetic analog of a marine-derived compound, binds to the colchicine-binding site on β-tubulin, leading to the destabilization and depolymerization of microtubules. This disruption of the microtubule network also induces mitotic arrest and apoptosis. Uniquely, Plinabulin's interaction with microtubules leads to the release and activation of GEF-H1[4]. This activation triggers downstream signaling pathways that result in the maturation of dendritic cells and the activation of T-cells, adding an immunotherapeutic dimension to its antitumor activity[4].
In Vitro Efficacy: A Glimpse at Cellular Potency
The following table summarizes the in vitro cytotoxic activity of this compound and docetaxel across various cancer cell lines, as reported in independent preclinical studies. It is important to note that these values are from different experimental settings and should be interpreted with caution.
| Drug | Cell Line | Cancer Type | IC50 | Reference |
| Plinabulin | SCLC patient-derived models | Small Cell Lung Cancer | ~35 nM (IC70) | [5] |
| Docetaxel | Murine and Human Cell Lines | Various | 4 to 35 ng/mL | [1][3] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
Preclinical xenograft models are crucial for evaluating the in vivo antitumor activity of novel compounds. The following is a summary of the reported in vivo efficacy of this compound and docetaxel from separate studies.
Plinabulin Monotherapy:
In a study utilizing patient-derived tumor models, small cell lung cancer (SCLC) was identified as the most sensitive tumor type to Plinabulin monotherapy[5].
Docetaxel Monotherapy:
Preclinical studies have demonstrated that docetaxel has significant in vivo antitumor activity. In murine transplantable tumor models, docetaxel led to complete regressions of advanced-stage tumors in 11 out of 12 models[1]. Activity was also observed in a high percentage of human tumor xenografts in nude mice[2][3]. For instance, in an orthotopic lung tumor model using A549 cells, docetaxel (10 mg/kg, i.v.) resulted in a 39% reduction in lung tumor weight after 28 days.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Docetaxel's mechanism of action leading to apoptosis.
Caption: Plinabulin's dual mechanism of action.
Caption: A typical workflow for a preclinical xenograft study.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are outlines of key experimental protocols.
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of a compound on the in vitro assembly of tubulin into microtubules.
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compounds (Plinabulin, Docetaxel) and vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds and controls.
-
In a 96-well plate on ice, add the tubulin solution, GTP, and glycerol.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance (typically at 340 nm) or fluorescence over time. An increase in absorbance/fluorescence indicates microtubule polymerization.
-
Data is plotted as absorbance/fluorescence versus time. Inhibitors of polymerization (like Plinabulin) will show a decrease in the rate and extent of polymerization, while stabilizers (like docetaxel) will show an increase.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a compound in a living organism.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compounds (Plinabulin, Docetaxel) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line under sterile conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS), with or without Matrigel. Inject the cell suspension (typically 1-10 million cells) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds and vehicle control according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal, oral).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Endpoint: At the end of the study (defined by a specific time point or tumor volume in the control group), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
References
- 1. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BeyondSpring Presents Poster Highlighting Preclinical and Clinical POC Immunomodulating Activity of Plinabulin Inducing Dendritic Cell Maturation and Re-sensitization in Immunotherapy Refractory Tumors when Combined with Radiation and PD-1/PD-L1 Inhibitors | BeyondSpring [beyondspringpharma.com]
- 5. BeyondSpring Pharmaceuticals Announces New Patient-Derived Cancer Model Data for Plinabulin Monotherapy at the AACR-NCI-EORTC Virtual International Conference to Further Support the Positive Clinical Data Already Reported for the Treatment of Small Cell Lung Cancer | BeyondSpring [beyondspringpharma.com]
- 6. targetedonc.com [targetedonc.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Plinabulin plus docetaxel versus docetaxel in patients with non-small-cell lung cancer after disease progression on platinum-based regimen (DUBLIN-3): a phase 3, international, multicentre, single-blind, parallel group, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Docetaxel + Plinabulin Compared to Docetaxel + Placebo in Patients With Advanced NSCLC [clin.larvol.com]
- 12. pharmacytimes.com [pharmacytimes.com]
Head-to-head comparison of Plinabulin-d1 and combretastatins
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two classes of microtubule-targeting agents: Plinabulin-d1 and the combretastatins. Both compound classes interact with the colchicine-binding site on β-tubulin, yet they exhibit distinct mechanisms of action and downstream biological effects. This analysis is intended to inform researchers, scientists, and drug development professionals on their key differences, supported by experimental data.
Chemical Structures
This compound is a synthetic analog of the natural product phenylahistin, a diketopiperazine derivative. The "-d1" designation typically indicates the presence of a deuterium (B1214612) atom, often used in pharmacokinetic studies.
Combretastatins , such as the well-studied Combretastatin A-4 (CA-4), are natural stilbenoid phenols originally isolated from the bark of the African bush willow tree, Combretum caffrum.[1][2] Due to poor water solubility, the phosphate (B84403) prodrug, Combretastatin A-4 Phosphate (CA-4P), is often used in clinical and preclinical studies, which is rapidly converted to the active CA-4 by endogenous phosphatases.[1]
Mechanism of Action: A Tale of Two Tubulin Binders
While both Plinabulin and combretastatins bind to the colchicine (B1669291) site on β-tubulin, leading to microtubule depolymerization, their subsequent signaling cascades and primary therapeutic effects diverge significantly.
Plinabulin: A Selective Immunomodulating Microtubule-Binding Agent (SIMBA)
Plinabulin's primary mechanism extends beyond simple microtubule disruption. Its binding to tubulin triggers the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[3][4] This activation initiates a downstream signaling pathway that leads to the maturation of dendritic cells (DCs), the most potent antigen-presenting cells.[3][5][6] Mature DCs then prime and activate tumor antigen-specific T-cells, eliciting an adaptive immune response against the tumor.[3] This immunomodulatory effect is a key differentiator for Plinabulin.[4] Additionally, Plinabulin exhibits direct cytotoxic effects on tumor cells and anti-angiogenic properties.[3]
dot
References
- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular disrupting agents | amdbook.org [amdbook.org]
- 3. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 4. onclive.com [onclive.com]
- 5. BeyondSpring Publishes Human Clinical Study in Med (Cell Press) Showing Plinabulin-Driven Dendritic Cell Maturation and Tumor Response After Prior Checkpoint Inhibitor Failure - BioSpace [biospace.com]
- 6. BeyondSpring Publishes Human Clinical Study in Med (Cell [globenewswire.com]
A Comparative Guide to the Immune-Enhancing Effects of Plinabulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Plinabulin's immune-enhancing properties against relevant alternatives, supported by experimental data. We delve into its unique mechanism of action, present quantitative data from preclinical and clinical studies, and detail the methodologies employed in key experiments.
Overview of Plinabulin (B1683793)
Plinabulin is an investigational, first-in-class small molecule classified as a Selective Immunomodulating Microtubule-Binding Agent (SIMBA).[1][2][3] It is under development for both its direct anti-cancer properties and for the prevention of chemotherapy-induced neutropenia (CIN).[1][3] Unlike conventional microtubule-targeting agents like taxanes or vinca (B1221190) alkaloids, Plinabulin binds to a distinct site on β-tubulin.[1][4] This unique interaction results in a transient disruption of microtubule dynamics, leading to a differentiated safety profile and potent immunomodulatory activities.[4]
Mechanism of Immune Enhancement
Plinabulin's immunomodulatory effects are initiated by its unique interaction with microtubules inside immune cells. This process triggers a signaling cascade that matures antigen-presenting cells and ultimately activates the adaptive immune system against cancer cells.
Key Steps in Plinabulin's Immune Activation Pathway:
-
Tubulin Binding: Plinabulin binds to a unique pocket on β-tubulin, causing a temporary destabilization of the microtubule cytoskeleton.[1][4]
-
GEF-H1 Release: This disruption leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), an immune defense protein that is normally kept in an inactive state by being bound to microtubules.[1][2][4]
-
Dendritic Cell (DC) Maturation: Activated GEF-H1 initiates a downstream signaling pathway, which may involve JNK and c-Jun activation, leading to the maturation of dendritic cells, the most potent antigen-presenting cells (APCs) in the immune system.[5][6]
-
T-Cell Activation: Mature dendritic cells present tumor antigens more effectively to T-cells.[1][4] This enhanced antigen presentation primes and activates tumor-specific T-cells, which can then infiltrate the tumor microenvironment and destroy cancer cells.[4]
-
Macrophage Polarization: Plinabulin has also been shown to induce the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype, which has anti-tumor functions, while reducing immunosuppressive M2-associated cytokines.[5] This effect is dependent on the JNK signaling pathway.[5]
Caption: Plinabulin's immune-enhancing signaling pathway.
Comparative Performance: Plinabulin vs. G-CSF for CIN Prevention
The current standard of care for preventing CIN is Granulocyte-Colony Stimulating Factor (G-CSF), such as pegfilgrastim.[7][8] Plinabulin presents an alternative with a distinct mechanism of action, offering different clinical benefits.[4][9] While G-CSF therapies stimulate the production of neutrophils, Plinabulin is believed to prevent CIN by protecting hematopoietic stem and progenitor cells (HSPCs) and boosting their numbers early after chemotherapy.[4][10]
| Feature / Endpoint | Plinabulin | Pegfilgrastim (G-CSF) | Supporting Data / Studies |
| Mechanism of Action | Protects and boosts hematopoietic stem/progenitor cells; GEF-H1 activation.[4][9][10] | Stimulates proliferation and differentiation of neutrophil progenitors.[7][8] | Preclinical and clinical studies.[8][9] |
| Dosing Schedule | Single dose on the same day as chemotherapy (approx. 30-60 mins after).[6] | Typically administered 24 hours after chemotherapy.[6] | Phase II/III clinical trials. |
| Onset of Action | Early onset of action in Week 1 post-chemotherapy.[4][8] | Reduced protection in the first week of the cycle.[8] | Study 105 (Phase II/III).[8] |
| Grade 4 Neutropenia | Reduced incidence to <5% (from 33% with docetaxel (B913) alone). | Standard of care, but severe neutropenia risk remains >80% with high-risk chemo.[11] | Phase II data (BPI-2358-105). |
| Incidence of Bone Pain | Low incidence; significantly less than G-CSF.[1][4][8][11] | Common and often severe ("excruciating").[9] | PROTECTIVE-2 Trial showed significant reduction (P = .03).[1] |
| Combination Therapy | Superior CIN protection when combined with pegfilgrastim vs. pegfilgrastim alone.[1][11] | Standard of care, can be combined with Plinabulin. | PROTECTIVE-2 (Study 106) Phase 3.[1] |
Supporting Experimental Data
Preclinical studies have demonstrated Plinabulin's ability to directly activate immune cells and create a pro-inflammatory microenvironment.
| Parameter | Observation | Experimental System |
| Dendritic Cell Maturation Markers | Increased expression of CD40, MHCII, CD80, and CD86.[12] | In vitro studies. |
| Pro-inflammatory Cytokines | Increased release of IL-1β, IL-6, and IL-12p40.[5][12] | In vitro studies. |
| Immunosuppressive Cytokines | Reduced levels of IL-10 and IL-4.[5] | In vitro studies with macrophages. |
| Macrophage Polarization | Skewed murine and human macrophages toward the M1 phenotype.[5] | In vitro and in vivo (MC38 colon cancer model).[5] |
Plinabulin's ability to enhance antigen presentation and T-cell activation provides a strong rationale for its use in combination with immune checkpoint inhibitors (ICIs) like PD-1/PD-L1 inhibitors.
| Trial / Study | Patient Population | Combination | Key Finding |
| Phase 1/2 (NCT03575793) | Recurrent Small Cell Lung Cancer (SCLC).[13] | Plinabulin + Nivolumab (B1139203) + Ipilimumab | Tolerable at 30 mg/m², with some patients showing long duration of response.[13] |
| Phase 1 (Investigator-Initiated) | SCLC (PD-1/PD-L1 naïve or resistant).[2] | Plinabulin + Nivolumab + Ipilimumab | 46% Objective Response Rate (ORR) in 13 evaluable patients.[2] |
| Phase 1 (NCT04902040) | ICI-relapsed/refractory cancers.[14] | Radiation + Plinabulin + ICIs | Disease Control Rate (DCR) of 54% in heavily pretreated patients.[14] |
Experimental Methodologies
Detailed protocols are derived from published clinical trial designs and descriptions of preclinical experiments.
This study was designed to evaluate the efficacy and safety of Plinabulin in combination with pegfilgrastim for the prevention of CIN.
-
Objective: To demonstrate the superiority of Plinabulin plus pegfilgrastim over pegfilgrastim alone in preventing CIN.[1]
-
Patient Population: Patients with early-stage or Stage III breast cancer receiving high-risk chemotherapy (TAC: docetaxel, doxorubicin, cyclophosphamide).[1][7]
-
Study Design: A Phase 3, randomized, double-blind, active-controlled study.
-
Treatment Arms:
-
Arm 1 (Combination): Plinabulin + Pegfilgrastim.
-
Arm 2 (Control): Placebo + Pegfilgrastim.
-
-
Primary Endpoint: Prevention of Grade 4 (severe) neutropenia in cycle 1.
-
Secondary Endpoints: Duration of severe neutropenia (DSN), incidence of febrile neutropenia, incidence of bone pain, and other clinical sequelae.[1]
Caption: Workflow for a randomized controlled clinical trial.
This methodology was used to investigate Plinabulin's direct effects on immune cells in a controlled environment.
-
Objective: To determine the effect of Plinabulin on macrophage polarization in vitro.[5]
-
Cell Source: Bone marrow-derived macrophages from mice or peripheral blood mononuclear cells from healthy human donors.[5]
-
Methodology:
-
Macrophage Differentiation: Isolate and culture precursor cells with appropriate factors (e.g., M-CSF) to generate M0 macrophages.
-
Treatment: Expose M0 macrophages to Plinabulin at various concentrations. Control groups would include untreated cells and cells treated with standard polarizing agents (e.g., LPS + IFN-γ for M1, IL-4 for M2).
-
Analysis of Polarization Markers: After a set incubation period (e.g., 24-48 hours), analyze the cells.
-
-
Key Finding: Plinabulin exposure induced a shift towards an M1 phenotype, characterized by increased M1 surface markers and pro-inflammatory cytokine secretion.[5]
References
- 1. onclive.com [onclive.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. What is Plinabulin used for? [synapse.patsnap.com]
- 4. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 5. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BeyondSpring Pharmaceuticals Enrolls First U.S. Patient In Phase II/III Clinical Trial Of Plinabulin For Neutropenia Prevention - BioSpace [biospace.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Efficacy of Plinabulin vs Pegfilgrastim for Prevention of Docetaxel-Induced Neutropenia in Patients With Solid Tumors: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. BeyondSpring Presents Positive Data with Plinabulin for the Prevention of Docetaxel-Induced Neutropenia in Patients with Non-Small Cell Lung Cancer and Breast Cancer at Three Medical Conferences | BeyondSpring [beyondspringpharma.com]
- 11. Data for BeyondSpring’s Lead Asset, Plinabulin, for Chemotherapy-Induced Neutropenia (CIN) Prevention Shows Differentiated Profile Compared with G-CSF and Adds Additional Protection to G-CSF - BioSpace [biospace.com]
- 12. BeyondSpring Pharmaceuticals’ Data Indicating Plinabulin [globenewswire.com]
- 13. Phase I/II trial of plinabulin in combination with nivolumab and ipilimumab in patients with recurrent small cell lung cancer (SCLC): Big ten cancer research consortium (BTCRC-LUN17-127) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plinabulin following radiation enhances dendritic cell maturation and checkpoint inhibitor retreatment of relapsed/refractory cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Plinabulin-d1 and Vinca Alkaloids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed comparative analysis of Plinabulin-d1, a novel selective immunomodulating microtubule-binding agent, and the traditional vinca (B1221190) alkaloids. This objective comparison is supported by preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
This compound and vinca alkaloids, such as vincristine (B1662923) and vinblastine, both function by disrupting microtubule dynamics, a critical process for cell division. However, their mechanisms of action, downstream cellular effects, and clinical profiles exhibit significant differences. This compound binds to a unique site on β-tubulin, leading to not only cell cycle arrest but also the activation of the guanine (B1146940) nucleotide exchange factor GEF-H1, which triggers an immune response.[1][2] In contrast, vinca alkaloids bind to the vinca domain on β-tubulin, primarily leading to mitotic arrest and apoptosis.[3] These mechanistic distinctions translate to different efficacy and safety profiles, with this compound demonstrating a potential for both direct anti-cancer effects and mitigation of chemotherapy-induced side effects, particularly neutropenia.[4][5]
Mechanism of Action: A Tale of Two Binding Sites
This compound: A Multifaceted Approach
This compound represents a new class of microtubule-targeting agents. It binds to the colchicine-binding site on β-tubulin, but with distinct kinetics.[1][6] This interaction inhibits tubulin polymerization, leading to a disruption of the mitotic spindle and cell cycle arrest.[7] A key differentiator for this compound is its ability to release and activate GEF-H1.[1][2] The activation of GEF-H1 initiates a signaling cascade that results in the maturation of dendritic cells and the activation of T-cells, thereby mounting an anti-tumor immune response.[2] Furthermore, this compound has been shown to have vascular disrupting properties and to protect and mobilize hematopoietic stem and progenitor cells (HSPCs).[1][8]
Vinca Alkaloids: The Classic Mitotic Inhibitors
Vinca alkaloids, derived from the periwinkle plant, are well-established anti-mitotic agents.[9] They bind to the vinca domain at the plus-end of microtubules, inhibiting their assembly.[3] This disruption of microtubule dynamics leads to the dissolution of the mitotic spindle, arresting cells in metaphase and ultimately inducing apoptosis.[3] Their cytotoxic effects are potent but can be accompanied by significant side effects, most notably neurotoxicity and myelosuppression.
Preclinical Efficacy: A Quantitative Look
The following tables summarize the available preclinical data for this compound and the vinca alkaloids, vincristine and vinblastine. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Plinabulin | HT-29 | Colon Cancer | 9.8[6] |
| DU 145 | Prostate Cancer | 18[6] | |
| PC-3 | Prostate Cancer | 13[6] | |
| MDA-MB-231 | Breast Cancer | 14[6] | |
| NCI-H292 | Lung Cancer | 18[6] | |
| Jurkat | Leukemia | 11[6] | |
| MCF-7 | Breast Cancer | 17[7] | |
| Vincristine | A549 | Lung Cancer | 40[10] |
| MCF-7 | Breast Cancer | 5[10] | |
| 1A9 | Ovarian Cancer | 4[10] | |
| SY5Y | Neuroblastoma | 1.6[10] | |
| VCR/MCF7 (resistant) | Breast Cancer | 10,574[11] | |
| Vinblastine | MCF-7 | Breast Cancer | 0.68[12] |
| A2780 | Ovarian Cancer | 3.92–5.39[13] | |
| MCF7 | Breast Cancer | 1.72–3.13[13] |
In Vivo Tumor Growth Inhibition
Preclinical animal models are crucial for evaluating the anti-tumor efficacy of novel compounds.
| Compound | Cancer Model | Key Findings |
| Plinabulin | KRAS-driven murine glioma model | Improved survival compared to control.[7] |
| KRAS-mutated xenograft models | Monotherapy showed limited to moderate growth inhibition; synergistic effects observed with standard chemotherapies.[7] | |
| Vincristine | Rhabdomyosarcoma xenograft | Dose-dependent reduction in tumor volume.[14] |
| KRAS-mutant patient-derived xenografts (in combination with trametinib) | Significantly inhibited tumor growth.[15] | |
| Vinca Alkaloids (in combination with Edatrexate) | E0771 mammary adenocarcinoma, T241 fibrosarcoma, Lewis lung tumor | Increased survival compared to individual agents. |
Clinical Performance: Efficacy and Safety in Patients
This compound in Clinical Trials
The DUBLIN-3 Phase 3 trial evaluated Plinabulin in combination with docetaxel (B913) for second- and third-line treatment of non-small cell lung cancer (NSCLC) in patients with EGFR wild-type.[16][17][18]
| Endpoint | Plinabulin + Docetaxel | Docetaxel + Placebo | p-value |
| Median Overall Survival (OS) | 10.5 months[19] | 9.4 months[19] | 0.0399[19] |
| 2-Year OS Rate | 22.1%[19] | 12.5%[19] | 0.0072[19] |
| 3-Year OS Rate | 11.7%[19] | 5.3%[19] | 0.0393[19] |
| Median Progression-Free Survival (PFS) | 3.3 months[19] | 2.8 months[19] | 0.0174[19] |
| Objective Response Rate (ORR) | 14%[19] | 9%[19] | 0.0404[19] |
| Grade 4 Neutropenia (Cycle 1, Day 8) | 5%[19] | 28%[19] | <0.0001[19] |
Vinca Alkaloids in the Clinic
Vinca alkaloids are established chemotherapeutic agents used in various combination regimens for a wide range of cancers, including lymphomas, breast cancer, and lung cancer. A meta-analysis of seven randomized clinical trials in advanced NSCLC showed that docetaxel-based regimens were superior to vinca alkaloid-based regimens in terms of overall survival and safety.[20]
Safety and Tolerability Profile
A key differentiator between this compound and vinca alkaloids lies in their side effect profiles.
This compound: The most common treatment-emergent adverse events (TEAEs) in the DUBLIN-3 trial for the Plinabulin arm included anemia, decreased white blood cell and neutrophil counts, diarrhea, constipation, nausea, vomiting, and a notable increase in transient hypertension.[19][21] Importantly, Plinabulin has shown a favorable profile regarding neurotoxicity, a common and debilitating side effect of many microtubule inhibitors.
Vinca Alkaloids: The clinical use of vinca alkaloids is often limited by their toxicity.
-
Neurotoxicity: This is a major dose-limiting side effect, particularly for vincristine, manifesting as peripheral neuropathy (tingling, numbness, pain), muscle weakness, and autonomic dysfunction.[22]
-
Myelosuppression: Vinca alkaloids can cause a significant decrease in blood cell counts, leading to an increased risk of infections, anemia, and bleeding.[22]
-
Gastrointestinal Disturbances: Nausea, vomiting, constipation, and abdominal pain are common.[22]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound (this compound or a vinca alkaloid) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Tubulin Polymerization Assay
Objective: To assess the effect of a compound on the in vitro assembly of microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP (to support polymerization), and a polymerization buffer (e.g., PIPES buffer).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel (B517696) for polymerization promotion) and a negative control (e.g., nocodazole (B1683961) for inhibition).
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the change in optical density (absorbance) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Calculate parameters such as the rate of polymerization and the maximum polymer mass.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at a relevant concentration (e.g., IC50) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), which also requires RNase treatment to avoid staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and experimental workflows associated with this compound and vinca alkaloids.
References
- 1. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 2. onclive.com [onclive.com]
- 3. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BeyondSpring Publishes Report on Benefits and Mechanism of Plinabulin in Reducing Neutropenia with Multiple Chemotherapies - BioSpace [biospace.com]
- 5. BeyondSpring Presents New Clinical Evidence of Plinabulin Protection of Granulocyte-Monocyte Progenitor Stem Cells for the Prevention of Chemotherapy-Induced Neutropenia at the ESMO Congress 2022 | Nasdaq [nasdaq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Data Highlights BeyondSpring’s Plinabulin as a Highly Effective Agent for Preventing Chemotherapy-Induced Neutropenia, with Potential to Reduce Clinical Resources for COVID-19 | BeyondSpring [beyondspringpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Vincristine IC50 Values in Cancer Cells | PDF [scribd.com]
- 11. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pp.bme.hu [pp.bme.hu]
- 14. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vincristine Enhances the Efficacy of MEK Inhibitors in Preclinical Models of KRAS-mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BeyondSpring Presents Final Data Analysis of DUBLIN-3 Phase 3 Study in 2L/3L EGFR Wild-type NSCLC at ESMO Congress 2024 | BeyondSpring [beyondspringpharma.com]
- 17. docwirenews.com [docwirenews.com]
- 18. BeyondSpring Announces Positive Topline Results from its DUBLIN-3 Registrational Trial of Plinabulin in Combination with Docetaxel for the Treatment of 2nd/3rd Line Non-Small Cell Lung Cancer (NSCLC) with EGFR Wild Type | BeyondSpring [beyondspringpharma.com]
- 19. onclive.com [onclive.com]
- 20. Comparison of docetaxel- and Vinca alkaloid-based chemotherapy in the first-line treatment of advanced non-small cell lung cancer: a meta-analysis of seven randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Plinabulin plus docetaxel versus docetaxel in patients with non-small-cell lung cancer after disease progression on platinum-based regimen (DUBLIN-3): a phase 3, international, multicentre, single-blind, parallel group, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Plinabulin-d1 and Standard-of-Care Therapies for Chemotherapy-Induced Neutropenia
Introduction
Chemotherapy-Induced Neutropenia (CIN) is a common and serious complication of cancer treatment, increasing the risk of infection, hospitalization, and mortality, which may lead to reductions or delays in chemotherapy regimens.[1][2] The current standard of care for preventing CIN in high-risk patients involves the use of Granulocyte Colony-Stimulating Factors (G-CSFs), such as pegfilgrastim.[2] Plinabulin, a selective immunomodulating microtubule-binding agent (SIMBA), is a first-in-class investigational drug being evaluated for both its anti-cancer properties and its ability to prevent CIN through a mechanism distinct from G-CSFs.[3][4] This guide provides an objective comparison of Plinabulin's performance against standard-of-care therapies, supported by data from pivotal clinical trials.
Mechanism of Action: A Divergent Approach to Neutrophil Protection
Plinabulin: Plinabulin functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[4][5] This interaction triggers the release of the immune defense protein GEF-H1. The activation of the GEF-H1 signaling pathway leads to the maturation of dendritic cells, which in turn enhances innate and adaptive anti-tumor immune responses through T-cell activation.[3][4] In the context of CIN, Plinabulin's mechanism is distinct from G-CSFs. It demonstrates an early-onset action by boosting the number of hematopoietic stem/progenitor cells (HSPCs) in the bone marrow, helping to prevent the sharp decline in neutrophils typically seen in the first week after chemotherapy.[4]
Standard of Care (G-CSF): G-CSFs, such as filgrastim (B1168352) and its long-acting version pegfilgrastim, work by stimulating the proliferation and differentiation of neutrophil progenitor cells in the bone marrow and enhancing the function of mature neutrophils. Their primary benefit is observed in the second week following chemotherapy, which can leave a "neutropenia vulnerability gap" in the first week when the risk of clinical complications is highest.[6]
Pivotal Clinical Trials: Efficacy Benchmark
Plinabulin's efficacy in CIN prevention has been evaluated in two key Phase 3 registration studies: PROTECTIVE-1 and PROTECTIVE-2.
PROTECTIVE-1: Head-to-Head Comparison with Pegfilgrastim
The PROTECTIVE-1 (NCT03102606) trial was designed to demonstrate the non-inferiority of single-agent Plinabulin compared to pegfilgrastim for the prevention of CIN in patients with solid tumors receiving docetaxel (B913), a chemotherapy regimen with intermediate CIN risk.[7][8]
Table 1: Key Efficacy Outcomes from PROTECTIVE-1 (Cycle 1)
| Endpoint | Plinabulin (n=52) | Pegfilgrastim (n=53) | P-value |
| Primary Endpoint | |||
| Mean Duration of Severe Neutropenia (DSN, days) | 0.38 | 0.36 | Non-inferior |
| Clinical Consequences of CIN | |||
| Febrile Neutropenia | 0.0% | 1.9% | - |
| Infections | 7.7% | 15.1% | - |
| Hospitalizations | 7.7% | 15.1% | - |
| Chemotherapy Discontinuation | 13.5% | 26.4% | - |
Data sourced from the PROTECTIVE-1 clinical trial publication.[8]
The results established that Plinabulin has comparable efficacy to pegfilgrastim in preventing CIN.[8]
PROTECTIVE-2: Combination Therapy in High-Risk Patients
The PROTECTIVE-2 (NCT03294577) trial evaluated the combination of Plinabulin and pegfilgrastim versus pegfilgrastim alone in breast cancer patients receiving TAC (docetaxel, doxorubicin, cyclophosphamide), a high-risk chemotherapy regimen.[4][9]
Table 2: Key Efficacy Outcomes from PROTECTIVE-2 (Cycle 1)
| Endpoint | Plinabulin + Pegfilgrastim (n=111) | Pegfilgrastim Alone (n=110) | P-value |
| Primary Endpoint | |||
| Incidence of Grade 4 Neutropenia | 31.5% | 13.6% | 0.0015 |
| Key Secondary Endpoints | |||
| Incidence of Profound Neutropenia (<0.1×10⁹/L) | 21.6% | 46.4% | 0.0001 |
| Mean Duration of Profound Neutropenia (days) | 0.3 | 0.6 | 0.0004 |
| Rate of Grade 3 Neutropenia | 50% | 81% | <0.05 |
Data sourced from the PROTECTIVE-2 clinical trial publication.[9]
The study demonstrated that the combination of Plinabulin and pegfilgrastim was significantly more effective in preventing severe and profound neutropenia compared to pegfilgrastim monotherapy.[9] This suggests Plinabulin may fill the "vulnerability gap" left by G-CSF therapy in the first week post-chemotherapy.[6]
Comparative Safety and Tolerability
A key differentiator for Plinabulin in clinical trials has been its safety profile, particularly concerning common G-CSF-associated side effects.
Table 3: Comparison of Key Adverse Events
| Adverse Event | Plinabulin | Pegfilgrastim | Key Finding |
| Bone Pain | Significantly Lower | Standard Side Effect | Plinabulin showed a statistically significant reduction in bone pain (P=0.01 in PROTECTIVE-1).[6][8] |
| Thrombocytopenia | Lower Incidence | Higher Incidence | Plinabulin was associated with significantly less thrombocytopenia (P<0.0001 on Day 15 in PROTECTIVE-1).[6] |
| Immunosuppression Profile | Favorable | Less Favorable | Plinabulin demonstrated a better immunosuppressive profile based on Neutrophil-to-Lymphocyte Ratio (NLR >5 at day 8, 3.8% vs 46.0%; P < .001).[8] |
| Overall Safety | Well-tolerated | Well-tolerated | Both agents were considered to have comparable overall safety profiles in the PROTECTIVE-1 trial.[8] |
The combination of Plinabulin and pegfilgrastim in the PROTECTIVE-2 trial was also found to significantly reduce bone pain compared to pegfilgrastim alone (6% vs. 95% of patients experiencing bone pain, P < .001).[9]
Experimental Protocols
Detailed methodologies for the pivotal Phase 3 trials are outlined below.
PROTECTIVE-1 (NCT03102606) Methodology
-
Design: A Phase 3, multicenter, double-blind, randomized clinical trial.[8]
-
Participants: Patients with breast cancer, prostate cancer, or non-small cell lung cancer scheduled to receive single-agent docetaxel chemotherapy.[8]
-
Intervention: Patients were randomized 1:1 to receive either Plinabulin 40 mg via a 30-minute intravenous infusion on Day 1 plus a placebo on Day 2, or a placebo on Day 1 plus pegfilgrastim 6 mg via injection on Day 2.[7][8]
-
Primary Endpoint: The primary objective was to demonstrate the non-inferiority of Plinabulin to pegfilgrastim based on the Duration of Severe Neutropenia (DSN) in the first chemotherapy cycle.[7][8]
-
Key Secondary Endpoints: Included the incidence of febrile neutropenia, hospitalizations, infections, antibiotic use, and chemotherapy dose modifications.[8]
PROTECTIVE-2 (NCT03294577) Methodology
-
Design: A Phase 3, international, double-blind, active-controlled, randomized clinical trial.[9]
-
Participants: 221 patients with breast cancer undergoing a high-risk chemotherapy regimen of docetaxel, doxorubicin, and cyclophosphamide (B585) (TAC).[9]
-
Intervention: Patients were randomized to receive the TAC regimen plus either the combination of Plinabulin 40 mg (Day 1) and pegfilgrastim 6 mg (Day 2), or pegfilgrastim 6 mg (Day 2) alone.[9]
-
Primary Endpoint: The incidence of preventing Grade 4 neutropenia in Cycle 1.[9]
-
Key Secondary Endpoints: Included the Duration of Severe Neutropenia (DSN) and the mean absolute neutrophil count (ANC) nadir in Cycle 1.[9]
Regulatory and Dosing Considerations
Dosing Convenience: Plinabulin offers a potential advantage in clinical practice with its same-day dosing schedule. It is administered as a 30-minute intravenous infusion on the same day as chemotherapy, approximately 30 minutes after the chemotherapy is complete.[6] This contrasts with pegfilgrastim, which requires a next-day (Day 2) injection, necessitating an additional healthcare visit or a wearable on-body injector.[6][8]
Regulatory Status: Following the positive results from the clinical trial program, New Drug Applications (NDAs) for Plinabulin in combination with G-CSF for the prevention of CIN were submitted in both the U.S. and China.[6] However, in 2021 the U.S. FDA issued a Complete Response Letter, indicating that the results of a single registrational trial were not sufficient to demonstrate benefit and that a second well-controlled trial would be required.[3][10] Therefore, Plinabulin remains an investigational agent and is not currently approved for use.[4]
Conclusion
Plinabulin presents a novel mechanism of action for the prevention of chemotherapy-induced neutropenia. Clinical data from the PROTECTIVE program demonstrates that:
-
As a single agent, Plinabulin has comparable efficacy to the standard-of-care, pegfilgrastim, for patients at intermediate risk of CIN.[8]
-
In combination with pegfilgrastim, Plinabulin shows superior efficacy in preventing severe and profound neutropenia for patients at high risk of CIN.[9]
-
Plinabulin has a differentiated and favorable safety profile , most notably causing significantly less bone pain and thrombocytopenia than pegfilgrastim.[6][8]
-
Its same-day dosing schedule offers a practical advantage over the next-day administration required for pegfilgrastim.[6][8]
While Plinabulin is not yet FDA-approved, the robust data from its Phase 3 program highlight its potential as a significant new agent to address the unmet needs in CIN management, particularly in mitigating the early-week neutropenia risk and improving the patient experience by reducing treatment-related side effects.
References
- 1. onclive.com [onclive.com]
- 2. Management of Neutropenia in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 5. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BeyondSpring Announces Final Positive Data from the PROTECTIVE-1 Phase 3 CIN Program of Plinabulin as a Single Agent Compared to Pegfilgrastim at the American Society of Clinical Oncology (ASCO) Annual Meeting | BeyondSpring [beyondspringpharma.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Efficacy of Plinabulin vs Pegfilgrastim for Prevention of Docetaxel-Induced Neutropenia in Patients With Solid Tumors: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. curetoday.com [curetoday.com]
Safety Operating Guide
Proper Disposal of Plinabulin-d1: A Guide for Laboratory Professionals
Waste Categorization
The first critical step in the proper disposal of chemotherapy waste is its categorization based on the level of contamination. This distinction determines the appropriate disposal pathway.
-
Trace Chemotherapy Waste: This category includes materials that are "RCRA empty," meaning they contain less than 3% by weight of the original chemotherapy drug.[1][2] Examples of trace waste include:
-
Bulk Chemotherapy Waste: This category is classified as hazardous waste and includes materials that do not meet the "RCRA empty" criteria.[1] Examples of bulk waste include:
-
Partially full or unused vials of Plinabulin-d1
-
Grossly contaminated PPE
-
Materials used to clean up a significant spill of this compound[1]
-
Disposal Procedures
The disposal method for this compound waste is dictated by its categorization. Adherence to the correct waste stream is mandatory for safety and regulatory compliance.
| Waste Type | Container Type | Disposal Pathway |
| Trace Chemotherapy Waste | Yellow, puncture-resistant, and clearly labeled "Chemotherapy Waste" or "Trace Chemo" containers.[1][2][3] | Incineration at a licensed facility.[4][5] |
| Bulk Chemotherapy Waste | Black, UN-rated, and clearly labeled "Hazardous Waste" containers.[1][2][3] | Transport by a licensed hazardous waste carrier to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[3] |
| Contaminated Sharps | Yellow, puncture-proof sharps containers specifically designated for chemotherapy waste.[2][4] | Incineration at a licensed facility.[4][5] |
Step-by-Step Disposal Protocol
-
Segregation at the Point of Generation: Immediately after use, determine if the waste is "trace" or "bulk."
-
Container Selection: Place the waste into the correctly colored and labeled container.
-
Container Handling:
-
Do not overfill containers.
-
Keep containers sealed when not in use.
-
Store waste containers in a secure, designated area away from general lab traffic.
-
-
Waste Pickup and Disposal: Arrange for waste pickup with your institution's environmental health and safety (EHS) office or a certified medical and hazardous waste disposal vendor.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
Handling and Personal Protective Equipment (PPE)
When handling this compound and its associated waste, appropriate PPE is essential to minimize exposure.
-
Gloves: Use chemotherapy-rated gloves.
-
Gown: Wear a disposable gown.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: A respirator may be necessary depending on the procedure and the potential for aerosolization.
Spill Management
In the event of a this compound spill, it is crucial to act quickly and safely.
-
Alert Personnel: Notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: This includes double gloving, a gown, eye protection, and respiratory protection.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill.
-
Clean the Area: Decontaminate the spill area according to your institution's EHS protocols.
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a black hazardous waste container.[1]
By adhering to these procedures, researchers and laboratory professionals can handle and dispose of this compound waste safely and responsibly, ensuring a secure working environment and protecting the ecosystem. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Safeguarding Researchers: Comprehensive Personal Protective Equipment and Handling Protocols for Plinabulin-d1
Crucial Safety Notice for Researchers, Scientists, and Drug Development Professionals: While a Safety Data Sheet (SDS) for the non-deuterated form of Plinabulin suggests minimal handling precautions, it is imperative to treat Plinabulin-d1 as a potent cytotoxic agent. Plinabulin is a microtubule-disrupting agent used in chemotherapy, and as such, carries potential carcinogenic, mutagenic, and teratogenic risks.[1] Standard protocols for handling cytotoxic compounds must be followed to ensure personnel safety.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to cytotoxic agents. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloving recommended | Protects against skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powdered form or when there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk during the handling of this compound.
Preparation and Work Area Setup
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a fume hood, to contain any potential aerosols or spills.
-
Spill Kit: Ensure a clearly labeled cytotoxic spill kit is readily accessible.
-
Waste Containers: Prepare designated, sealed, and clearly labeled cytotoxic waste containers for sharps, solids, and liquids.
Donning PPE
-
Follow a systematic procedure for donning PPE, starting with shoe covers (if required by facility), followed by gown, mask/respirator, eye protection, and finally, gloves (the outer pair pulled over the gown cuffs).
Handling and Preparation of this compound
-
Weighing: If handling the solid form, weigh the compound within the containment of a BSC or fume hood. Use a dedicated, calibrated balance.
-
Reconstitution: When preparing solutions, use a closed system transfer device (CSTD) if available. If not, use syringes with Luer-Lok™ fittings to prevent accidental disconnection. Point needles away from the body.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a cytotoxic hazard symbol.
Post-Handling and Doffing PPE
-
Decontamination: Decontaminate all surfaces and equipment within the work area with an appropriate deactivating agent, followed by a cleaning agent.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Dispose of all PPE in the designated cytotoxic waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Sharps | Needles, syringes, and other sharps must be placed in a puncture-resistant, labeled cytotoxic sharps container. |
| Contaminated Solids | Gloves, gowns, bench paper, and other solid materials must be placed in a clearly labeled, sealed cytotoxic waste bag or container. |
| Contaminated Liquids | Aqueous waste may require chemical deactivation before disposal. Follow institutional guidelines for hazardous liquid waste. |
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to contain the contamination and protect personnel.[2][3]
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.
-
Don PPE: Use the PPE from the cytotoxic spill kit, including a respirator.
-
Containment:
-
Liquids: Cover the spill with absorbent pads from the spill kit.
-
Solids: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Cleanup:
-
Working from the outer edge of the spill inwards, carefully clean the area using the materials in the spill kit.
-
Place all contaminated materials into the designated cytotoxic waste container.
-
Decontaminate the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution.
-
-
Reporting: Report the spill to the appropriate safety officer or supervisor and complete any necessary incident reports.
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
